N-Acetyl-L-proline
説明
The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Acetyl Proline
This compound has been reported in Panax ginseng with data available.
structure in first source
Structure
3D Structure
特性
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910312 | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68-95-1, 1074-79-9 | |
| Record name | N-Acetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylproline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03360 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Acetyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
N-Acetyl-L-proline chemical properties and structure
An In-depth Technical Guide to N-Acetyl-L-proline: Chemical Properties and Structure
Introduction
This compound (NALP) is the N-acetylated derivative of the proteinogenic amino acid L-proline.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and is utilized in cosmetic formulations.[2][3] For researchers, it is a valuable tool for studying the binding specificities of enzymes like angiotensin-converting enzyme (ACE) and various aminoacylases.[2][4] Its constrained pyrrolidine ring structure also makes it a simple and effective model for investigating the secondary structure of proline-containing peptides.[2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically a white crystalline powder.[4][5] Its physicochemical properties are summarized in the table below, providing a consolidated view of its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₁NO₃ | [3][4] |
| Molecular Weight | 157.17 g/mol | [3][4][5] |
| Melting Point | 115-117 °C | [5] |
| Boiling Point | 366.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2][5] |
| Water Solubility | >23.6 µg/mL | [3][6] |
| General Solubility | Slightly soluble in chloroform, methanol, and water. | [2][5] |
| Specific Optical Rotation | [α]²⁰/D = -86° (c=1 in Ethanol) | [5][6] |
| CAS Number | 68-95-1 | [3][4] |
Chemical Structure
This compound is structurally defined as (2S)-1-acetylpyrrolidine-2-carboxylic acid.[3] It is classified as an N-acetyl-L-amino acid and an N-acylpyrrolidine.[2][3] A key structural feature is the amide bond formed between the acetyl group and the secondary amine of the proline ring. Rotation around this C-N bond is restricted, leading to the existence of two distinct rotational isomers (rotamers): cis and trans.[5][7] The trans conformer is generally more prevalent, though the equilibrium between the two is sensitive to solvent polarity and pH.[5][8][9] This cis-trans isomerism is a critical factor in the structure of proline-containing peptides and proteins.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the acetylation of L-proline using acetic anhydride.[2][6][10]
Methodology:
-
Dissolution: Dissolve L-proline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).[2][6]
-
Acetylation: Add acetic anhydride (approx. 3.0 equivalents) to the solution. In protocols using methanol, a base such as N,N-diisopropylethylamine (DIEA) (approx. 3.0 equivalents) is also added.[2][6]
-
Reaction: The reaction mixture is stirred. If using methanol, the mixture is refluxed at 70°C for approximately 7 hours.[2][6] If using DCM, the mixture is stirred overnight at 30°C.[6]
-
Work-up:
-
Purification: The crude product is purified, typically by preparative High-Performance Liquid Chromatography (HPLC), to yield this compound as a white solid.[6]
Caption: Workflow for the Synthesis of this compound.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁷O NMR are powerful techniques for studying this compound, particularly for characterizing its cis-trans isomerism.[7][8] The equilibrium constant between the two isomers can be evaluated by integrating the distinct signals for the cis and trans forms in the ¹H NMR spectrum.[8][9] ¹⁷O NMR is also highly sensitive to the isomeric state of both the carboxyl and amide oxygen atoms.[7][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy, especially two-dimensional (2D IR) techniques, can provide detailed information about the conformational states of this compound and its derivatives in solution.[12][13][14] The amide I and amide II vibrational bands are particularly informative for structural determination.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI-MS) can be used to identify the protonated molecule [M+H]⁺.[6]
Biological Context and Signaling
This compound is recognized for its role as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[4] This property makes it a useful probe for studying the active site of ACE and for differentiating the specificities of various aminoacylases.[2][4]
While direct signaling pathways for this compound are not extensively documented, the closely related tripeptide N-acetyl-proline-glycine-proline (ac-PGP) , a collagen breakdown product, is a known inflammatory mediator.[15] Ac-PGP acts as a chemoattractant by binding to the CXCR2 receptor.[16] This binding can trigger downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which has been shown to induce apoptosis in primary cortical neurons.[16] This pathway highlights a potential mechanism by which proline-containing N-acetylated peptides can exert biological effects in pathological conditions like ischemic stroke.[16]
Caption: Signaling Pathway of the related peptide ac-PGP.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]
- 2. This compound | 68-95-1 [chemicalbook.com]
- 3. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. odinity.com [odinity.com]
- 10. researchgate.net [researchgate.net]
- 11. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformations of N-acetyl-L-prolinamide by two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2S)-1-acetylpyrrolidine-2-carboxylic acid (N-Acetyl-L-proline)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Nomenclature
(2S)-1-acetylpyrrolidine-2-carboxylic acid, more commonly known as N-Acetyl-L-proline, is a derivative of the proteinogenic amino acid L-proline. The acetylation of the secondary amine in the pyrrolidine ring modifies its chemical properties, making it a valuable molecule in various scientific and pharmaceutical applications.
IUPAC Name: (2S)-1-acetylpyrrolidine-2-carboxylic acid
Synonyms:
-
This compound
-
Ac-Pro-OH
-
(S)-1-Acetylpyrrolidine-2-carboxylic acid
-
1-Acetyl-L-proline
-
L-N-Acetylproline
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| CAS Number | 68-95-1 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-117 °C | [2] |
| Solubility | Soluble in water. Solubility is influenced by the solvent and temperature. | [2] |
| pKa | 3.69±0.20 (Predicted) | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
This compound is utilized in various experimental contexts, from its synthesis to its application in biochemical assays.
Synthesis of this compound
A general and common method for the synthesis of this compound involves the acetylation of L-proline using acetic anhydride.[3]
Materials:
-
L-proline
-
Methanol
-
Acetic anhydride
-
N,N-diisopropylethylamine (DIEA)
Procedure:
-
Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate volume of methanol.
-
Add 0.3 ml (approximately 3 mmol) of acetic anhydride to the solution.
-
Add 0.5 ml (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA) to the reaction mixture.
-
Reflux the reaction mixture at 70°C for 7 hours.
-
Upon completion of the reaction, remove the methanol by distillation under reduced pressure.
-
Remove any unreacted acetic anhydride by freeze-drying to yield this compound.
Enzymatic Synthesis of this compound
An alternative method involves the use of an N-acyl-L-proline acylase for the reverse reaction of synthesis from L-proline and acetic acid.[4]
Materials:
-
Sodium acetate (1 M)
-
L-proline (5 M)
-
0.1 M Tris-HCl buffer (pH 7.0)
-
Purified N-acyl-L-proline acylase
Procedure:
-
Prepare a reaction mixture containing 1 ml of 1 M sodium acetate and 5 M L-proline in 0.1 M Tris-HCl buffer (pH 7.0).
-
Add 1 ml of the purified acylase enzyme to the mixture.
-
Incubate the reaction mixture at 30°C.
-
Monitor the formation of this compound over time using a suitable analytical method such as HPLC. For analysis, stop the reaction in samples by adding a 10% (w/v) solution of trichloroacetic acid to denature the enzyme.[4]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This compound can be used in studies of angiotensin-converting enzyme (ACE) as it is an analog of the C-terminal dipeptide portion of preferred ACE substrates.[2] A general protocol for an in vitro ACE inhibition assay is provided below, where this compound could be used as a reference compound or test inhibitor.
Materials:
-
Angiotensin-converting enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL) as substrate
-
Sodium borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
Captopril (as a positive control)
-
Reagents for detecting hippuric acid (HA), such as those for RP-HPLC analysis
Procedure:
-
Pre-incubate 25 µl of ACE solution (e.g., 80 mU/ml) with 25 µl of the inhibitor solution (different concentrations of this compound) or solvent (as a negative control) for 3 minutes at 37°C.[5]
-
Initiate the reaction by adding 25 µl of the HHL substrate solution (e.g., 9 mM in sodium borate buffer).[5]
-
Incubate the mixture for 30 minutes at 37°C with shaking.[5]
-
Stop the reaction by adding a suitable stopping reagent.
-
Measure the amount of hippuric acid (HA) formed using RP-HPLC.[5]
-
Calculate the percentage of ACE inhibition using the following formula: ACE inhibition (%) = [1 - (AUC of inhibitor / AUC of control)] x 100, where AUC is the area under the curve for the hippuric acid peak.[5]
Applications in Drug Discovery and Development
This compound serves as a versatile chiral building block in the synthesis of more complex pharmaceutical compounds.[6][7] Its rigid pyrrolidine ring and defined stereochemistry are advantageous for creating molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets.
The pyrrolidine scaffold, of which this compound is a derivative, is a prominent feature in many biologically active compounds and approved drugs.[] The use of such chiral building blocks is a key strategy in modern drug discovery to achieve high enantiomeric purity and optimize the pharmacological profile of new chemical entities.[7]
Below is a conceptual workflow illustrating the use of a chiral building block like this compound in a drug discovery pipeline.
Conceptual workflow for drug discovery using a chiral building block.
Biological Significance and Signaling
While this compound itself is primarily recognized as a synthetic intermediate, the broader family of proline derivatives and proline metabolism are deeply involved in cellular regulation.[9] Proline metabolism is linked to cellular stress responses, energy homeostasis, and redox balance.[9]
It is important to distinguish this compound from the tripeptide N-acetyl-proline-glycine-proline (ac-PGP). Ac-PGP is a chemoattractant matrikine produced from collagen degradation that has been shown to be involved in inflammatory responses and neuronal death pathways through its interaction with CXCR2 receptors.[10] This signaling activity is specific to the tripeptide and not directly attributed to this compound.
The acetylation of amino acids is a widespread biological modification that can influence their role in metabolic pathways and protein function.[11] N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids by specific enzymes.[11]
Conclusion
(2S)-1-acetylpyrrolidine-2-carboxylic acid is a chemically significant molecule with a well-defined structure and properties. Its primary utility for researchers, particularly in drug development, lies in its role as a chiral building block for the synthesis of complex, stereochemically pure molecules. While its direct biological signaling roles are not as extensively characterized as some of its derivatives, its importance as a foundational element in the creation of new therapeutics is well-established. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound in a research setting.
References
- 1. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 68-95-1 [chemicalbook.com]
- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 5. idpublications.org [idpublications.org]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Acetyl-L-proline: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP) is a derivative of the amino acid L-proline, recognized for its role as a key intermediate in various physiological and pathological processes. While direct research on NALP is still emerging, its biological activities can be largely understood through the lens of its structural analogs and metabolic derivatives. This technical guide provides an in-depth analysis of the proposed mechanisms of action of this compound in biological systems. We will explore its interaction with the renin-angiotensin system, its influence on extracellular matrix dynamics, and its potential modulation of key signaling pathways involved in inflammation and fibrosis, such as TGF-β, MAPK, and NF-κB. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a comprehensive resource for researchers and professionals in drug development.
Interaction with the Renin-Angiotensin System
This compound is recognized as an analog of the C-terminal dipeptide portion of substrates for the Angiotensin-Converting Enzyme (ACE). This structural similarity allows it to interact with the active site of ACE, making it a useful tool for studying the binding of substrates and inhibitors to this critical enzyme. While specific inhibitory constants (IC50 or Ki) for this compound are not prominently reported in the literature, suggesting it may be a weak inhibitor, its interaction with ACE is a key aspect of its biological relevance.
The significance of this interaction is highlighted by the mechanism of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) , a natural substrate for ACE. The inhibition of ACE leads to a significant increase in the plasma concentration of Ac-SDKP, which in turn exerts anti-fibrotic and anti-inflammatory effects. This provides a paradigm for how N-acetylated proline-containing molecules can be regulated by ACE and subsequently influence downstream signaling.
Modulation of Extracellular Matrix Dynamics and Skin Barrier Function
The hydroxylated form of NALP, N-Acetyl-L-hydroxyproline (NAHP) , has been more extensively studied, particularly in the context of dermatology and cosmetology. These studies provide significant insights into the potential effects of NALP on skin physiology.
Promotion of Ceramide Synthesis
NAHP has been shown to enhance the skin's barrier function by increasing the synthesis of ceramides, which are essential lipid components of the stratum corneum. In a three-dimensional cultured skin model, treatment with NAHP led to a significant increase in the expression of serine palmitoyltransferase (SPTLC1), the rate-limiting enzyme in de novo ceramide synthesis.
Table 1: Effect of N-Acetyl-L-hydroxyproline (NAHP) on Ceramide Synthesis
| Treatment | Analyte | Method | Result | Reference |
| 1 mg/mL NAHP | Ceramide [AP] Synthesis | HPTLC | 174% increase (P < 0.01) | [1] |
| 3 mg/mL NAHP | Ceramide [EOP] Synthesis | HPTLC | 108% increase (P < 0.05) | [1] |
| NAHP | SPTLC1 mRNA expression | qRT-PCR | Significantly increased (P < 0.05) | [2] |
Anti-Glycation and Fibroblast Function
Advanced glycation end-products (AGEs) are detrimental to skin health, contributing to dermal stiffening and a yellowish appearance. NAHP has demonstrated a significant, dose-dependent inhibition of AGE formation in both in vitro and ex vivo models. Furthermore, in a glycated fibroblast-populated collagen lattice (FPCL) model, NAHP was able to prevent the loss of contractile capacity of fibroblasts, indicating a protective effect on cellular function within the extracellular matrix.[3]
Regulation of Inflammatory and Fibrotic Signaling Pathways
While direct evidence for NALP's modulation of key signaling pathways is limited, the activities of its derivatives, Ac-SDKP and N-acetyl-proline-glycine-proline (ac-PGP), as well as the related compound N-Acetyl-L-cysteine (NAC), provide a strong basis for its potential roles in inflammation and fibrosis.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. Ac-SDKP has been shown to inhibit TGF-β1-induced pro-fibrotic responses in human mesangial cells. It achieves this by suppressing the phosphorylation of Smad2 and preventing the nuclear accumulation of Smad2 and Smad3.[4] N-Acetyl-L-cysteine has also been demonstrated to abrogate TGF-β1 signaling by inhibiting Smad2 and Smad3 phosphorylation.[5]
dot
Caption: Proposed inhibition of the TGF-β/Smad pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation. The collagen-derived tripeptide ac-PGP has been shown to activate the MAPK and NF-κB signaling pathways in nucleus pulposus cells, leading to the upregulation of pro-inflammatory cytokines and matrix metalloproteinases.[6] Conversely, the anti-fibrotic effects of Ac-SDKP are partially mediated by the inhibition of p42/44 MAPK activation.[7]
dot
Caption: Potential modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. As mentioned, ac-PGP activates the NF-κB pathway, leading to the expression of pro-inflammatory genes.[6] Studies on N-Acetyl-L-cysteine have shown that it can inhibit NF-κB activation, potentially through the inhibition of proteasome function. This suggests a plausible mechanism by which NALP could exert anti-inflammatory effects.
dot
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and its derivatives.
ACE Inhibition Assay (Fluorescence-based)
This protocol describes a method for determining the in vitro inhibitory effect of a compound on ACE activity.
-
Principle: The assay utilizes an internally quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. Cleavage of this substrate by ACE releases the fluorescent product, o-aminobenzoylglycine, which can be monitored fluorometrically.
-
Reagents:
-
ACE from rabbit lung
-
Fluorescent substrate (o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Tris-HCl buffer with NaCl and ZnCl2
-
Test compound (this compound)
-
Reference inhibitor (e.g., Captopril)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 96-well microplate, add the ACE solution to each well.
-
Add the test compound or reference inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate fluorometer (Excitation: ~320 nm, Emission: ~420 nm).
-
Calculate the rate of reaction for each concentration.
-
Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
-
Fibroblast-Populated Collagen Lattice (FPCL) Assay
This assay is used to assess the contractile capacity of fibroblasts within a three-dimensional collagen matrix.
-
Principle: Fibroblasts exert contractile forces on the surrounding collagen matrix, causing it to shrink. The extent of this contraction can be quantified by measuring the change in the diameter of the collagen lattice over time.
-
Reagents:
-
Human dermal fibroblasts
-
Type I collagen solution
-
Cell culture medium (e.g., DMEM with FBS)
-
Test compound (e.g., N-Acetyl-L-hydroxyproline)
-
Glycating agent (e.g., glyoxal or glucose) if studying anti-glycation effects.
-
-
Procedure:
-
Culture human dermal fibroblasts to ~80% confluency.
-
Prepare the collagen gel solution on ice by mixing the collagen solution, culture medium, and a neutralizing agent.
-
Resuspend the harvested fibroblasts in the collagen gel solution.
-
Cast the fibroblast-collagen mixture into 24-well plates and allow to polymerize at 37°C.
-
After polymerization, add culture medium containing the test compound and/or glycating agent to each well.
-
Gently detach the lattices from the sides of the wells to allow for contraction.
-
Incubate the plates and photograph the lattices at specified time points.
-
Measure the diameter of the lattices and calculate the percentage of contraction relative to the initial diameter.
-
dot
Caption: Experimental workflow for the Fibroblast-Populated Collagen Lattice assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the phosphorylation status or total protein levels of key components in signaling pathways like TGF-β/Smad and MAPK.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Reagents:
-
Cultured cells (e.g., human dermal fibroblasts, mesangial cells)
-
Test compound (e.g., NALP, Ac-SDKP)
-
Stimulant (e.g., TGF-β1)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-phospho-p44/42 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and grow to desired confluency.
-
Starve cells (if necessary) and then pre-treat with the test compound for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., TGF-β1).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound stands at the intersection of several critical biological pathways. While it is primarily recognized as a tool for studying ACE, the broader biological activities of its derivatives suggest a more complex and significant role in cellular regulation. The available evidence points towards NALP and its analogs being key modulators of tissue homeostasis, with potential therapeutic applications in dermatology, and in inflammatory and fibrotic diseases. The anti-fibrotic and anti-inflammatory effects appear to be mediated through the inhibition of the TGF-β and MAPK signaling pathways, while its role in skin health is linked to the promotion of ceramide synthesis and protection against glycation-induced damage. The pro-inflammatory potential of certain collagen-derived N-acetylated proline-containing peptides highlights the context-dependent nature of their activity. Further direct investigation into the signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational understanding for such future research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits TGF-beta-mediated plasminogen activator inhibitor-1 expression via inhibition of Smad pathway in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-cysteine suppresses TGF-beta signaling at distinct molecular steps: the biochemical and biological efficacy of a multifunctional, antifibrotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-derived N-acetylated proline-glycine-proline upregulates the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells via the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of N-Acetyl-L-proline in Metabolic Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NAPro) is an acetylated derivative of the amino acid L-proline, increasingly recognized for its presence in various biological systems and its potential implications in metabolic regulation and disease. While its precise role in central metabolic pathways is still under active investigation, NAPro is understood to be involved in the broader context of proline metabolism and the processing of N-acetylated proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic significance, synthesizing available data on its biosynthesis, degradation, and potential regulatory functions. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and clinical diagnostics, highlighting both established knowledge and areas requiring further exploration.
Introduction
N-acetylated amino acids are a class of metabolites that can be formed through the direct acetylation of free amino acids or as products of protein degradation.[1] this compound is structurally a derivative of the proteinogenic amino acid L-proline, featuring an acetyl group attached to the nitrogen atom of the pyrrolidine ring.[2] Its unique cyclic structure, conferred by the proline backbone, distinguishes it from other N-acetylated amino acids and suggests specific biological activities.
Historically, NAPro has been utilized in biochemical research as a molecular probe to investigate the active sites of enzymes such as angiotensin-converting enzyme (ACE) and to characterize the substrate specificity of aminoacylases.[2] However, growing evidence points towards an endogenous role for NAPro, with its detection in biological fluids and its association with certain pathological conditions, including inborn errors of amino acid metabolism and uremia.[3][4] This guide will delve into the known metabolic pathways involving NAPro, present the limited quantitative data available, and outline experimental approaches for its study.
Biosynthesis of this compound
The formation of this compound in mammalian systems is thought to occur through two primary routes:
-
Direct Acetylation of L-proline: This pathway involves the enzymatic transfer of an acetyl group from acetyl-CoA to free L-proline. The enzymes responsible for this reaction are broadly classified as N-acetyltransferases (NATs). While a specific NAT dedicated to free L-proline has not been definitively identified in mammals, the existence of various NATs with broad substrate specificities suggests this as a plausible mechanism.[1][4]
-
Degradation of N-terminally Acetylated Proteins: A significant portion of eukaryotic proteins undergo co- or post-translational N-terminal acetylation.[5] Proteins with proline at their N-terminus can be acetylated, and their subsequent proteasomal degradation can release this compound. This process is part of the broader cellular protein turnover and quality control machinery.[4]
Figure 1: Putative biosynthetic pathways of this compound.
Degradation of this compound
The catabolism of this compound involves the hydrolysis of the acetyl group, yielding L-proline and acetate. This reaction is catalyzed by a class of enzymes known as aminoacylases or N-acyl-amino acid amidohydrolases.
-
Aminoacylase-1 (ACY-1): This enzyme, belonging to the M20 family of metalloproteases, is a likely candidate for the deacetylation of NAPro.[6] ACY-1 is known to hydrolyze a variety of N-acetylated amino acids and is highly expressed in the kidney and brain.[6] Its deficiency is an inborn error of metabolism characterized by the increased urinary excretion of N-acetylated amino acids.[6] While ACY-1 has broad substrate specificity, its specific kinetic parameters for NAPro are not well-documented.[1][7]
The resulting L-proline can then enter the central proline metabolic pathway, where it can be interconverted with glutamate and ornithine, thereby connecting to the urea cycle and the tricarboxylic acid (TCA) cycle.[8][9] The acetate produced can be converted to acetyl-CoA and enter various metabolic pathways, including the TCA cycle or fatty acid synthesis.
Figure 2: The degradation pathway of this compound.
Quantitative Data
Quantitative data on the endogenous concentrations and enzymatic kinetics of this compound are sparse in the literature. The following tables summarize the available information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 68-95-1 | [2] |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Melting Point | 115-117 °C | [2] |
| Specific Rotation | -86° (c=1, EtOH) | [2] |
| Solubility | Slightly soluble in water, methanol, and chloroform | [2] |
Table 2: Reported Concentrations and Kinetic Data (Limited)
| Parameter | Value | Biological System | Comments | Reference |
| Endogenous Concentration | Not Quantified | Human Feces | Detected but not quantified in healthy adults. | [4] |
| Aminoacylase Activity | Not specific for NAPro | Porcine Kidney | Acylase I from porcine kidney showed no activity towards N-lauroyl-L-proline, suggesting potential steric hindrance with bulkier acyl groups. | [10] |
| Aminoacylase Activity | Broad | Pyrococcus furiosus | The enzyme hydrolyzes various nonpolar N-acylated L-amino acids. | [1] |
Role in Metabolic Pathways and Pathophysiology
Connection to Proline Metabolism
The synthesis and degradation of NAPro are directly linked to the cellular pool of L-proline. Proline metabolism is crucial for collagen synthesis, redox balance, and cellular bioenergetics.[11][12] The reversible acetylation of proline could potentially serve as a mechanism to regulate the availability of free proline for these processes. For instance, in states of high energy and acetyl-CoA availability, the formation of NAPro might act as a temporary sink for proline. Conversely, during periods of demand for proline, its deacetylation would release it back into the active pool.
Inborn Errors of Metabolism
In several inborn errors of amino acid metabolism, such as phenylketonuria (PKU) and maple syrup urine disease (MSUD), the accumulation of the primary amino acid leads to its increased excretion as an N-acetylated derivative.[3][13] This suggests that N-acetylation can be a detoxification pathway when the primary catabolic route is impaired. Although not specifically documented for hyperprolinemia, it is plausible that a similar mechanism exists for proline.
Uremic Toxin
N-acetylated amino acids, including this compound, are classified as uremic toxins.[4] In patients with chronic kidney disease, impaired renal clearance leads to the accumulation of these metabolites in the blood, which can contribute to the systemic toxicity observed in uremia.[4]
Experimental Protocols
Detailed and validated protocols for the specific analysis of this compound are not widely published. However, existing methodologies for related compounds can be adapted.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules in complex biological matrices.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N).
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column or a HILIC column can be used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for NAPro and its internal standard would need to be optimized. A likely precursor ion would be [M+H]⁺ at m/z 158.08.
-
References
- 1. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]
- 5. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]
- 7. KEGG ENZYME: 3.5.1.14 [genome.jp]
- 8. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited [mdpi.com]
- 10. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]
- 11. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 12. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism. | Semantic Scholar [semanticscholar.org]
The Presence and Significance of N-Acetyl-L-proline in Panax ginseng: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid L-proline, a known constituent of the medicinal plant Panax ginseng. While the presence of L-proline in ginseng is well-documented, specific quantitative data and the complete biological role of its N-acetylated form remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in the context of natural products, with a particular focus on its identification in Panax ginseng. It details established experimental methodologies for the extraction and analysis of related compounds, which can be adapted for the specific quantification of NALP. Furthermore, this guide explores the known signaling pathways of the parent molecule, L-proline, offering a potential framework for understanding the biological activities of this compound.
Introduction
Panax ginseng C.A. Meyer, a perennial plant belonging to the Araliaceae family, has been a cornerstone of traditional medicine for centuries, renowned for its diverse pharmacological effects. The therapeutic properties of ginseng are attributed to a complex mixture of bioactive compounds, including ginsenosides, polysaccharides, peptides, and amino acids[1]. Among the amino acids identified in ginseng is L-proline, a crucial component of proteins and a molecule with significant physiological roles[2].
This compound is a derivative of L-proline that has been reported in Panax ginseng[3]. While its precise concentration and complete spectrum of biological activities are not yet fully elucidated, the acetylation of amino acids can significantly alter their chemical properties, bioavailability, and biological functions. This guide aims to consolidate the available information on this compound in natural products, provide detailed experimental protocols for its study, and discuss potential signaling pathways based on current understanding of related molecules.
Quantitative Data on Amino Acids in Panax ginseng
Table 1: L-proline Content in Panax ginseng
| Ginseng Type/Part | L-proline Concentration | Reference |
| Black Ginseng | Data available, but not specified in abstract | [4] |
| Mountain- and Garden-Cultivated Ginseng | Identified as a constituent | [5] |
| Different Growth Environments | Identified as a constituent | [6] |
Note: The table highlights the identification of L-proline. Specific concentrations were not provided in the abstracts of the referenced studies.
Metabolomic analyses of Panax species have successfully identified a wide range of compounds, including numerous amino acids[3][5][7]. These studies underscore the chemical diversity of ginseng and suggest that N-acetylated amino acids, though perhaps in lower concentrations than their primary counterparts, are likely present. The lack of specific quantification of this compound highlights a research gap and an opportunity for further investigation.
Experimental Protocols
The following protocols are adapted from established methodologies for the extraction and analysis of amino acids and other metabolites from plant matrices, particularly Panax ginseng. These can serve as a robust starting point for the specific quantification of this compound.
Extraction of N-Acetylated Amino Acids from Panax ginseng Root
This protocol outlines a general procedure for the extraction of small polar molecules, including N-acetylated amino acids, from ginseng root powder.
Materials:
-
Dried Panax ginseng root powder
-
80% Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of dried ginseng root powder into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol and the supernatants combined.
-
Filter the final supernatant through a 0.22 µm syringe filter into a clean vial for analysis.
Workflow for Extraction:
Caption: Workflow for the extraction of N-acetylated amino acids.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective technique suitable for the quantification of low-abundance metabolites like this compound.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient tailored to separate this compound from other matrix components. A starting condition of 98% A, holding for 1 minute, followed by a ramp to 95% B over 10 minutes, a 2-minute hold, and re-equilibration is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. For this compound (C7H11NO3, MW: 157.17 g/mol ), the protonated molecule [M+H]+ would be m/z 158.08. Fragmentation would likely yield characteristic product ions to monitor.
-
Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with known concentrations of a pure standard.
Workflow for UPLC-MS/MS Analysis:
Caption: Workflow for UPLC-MS/MS quantification of this compound.
Potential Signaling Pathways
The specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature. However, the biological activities of its parent molecule, L-proline, have been studied more extensively. It is plausible that this compound may interact with similar or related pathways.
L-proline has been shown to influence several key signaling cascades, particularly in the context of cell growth and stress response[8][9]. The following diagram illustrates a simplified overview of known L-proline-mediated signaling. It is important to note that this is a potential framework and requires experimental validation for this compound.
Hypothesized Signaling Involvement of this compound (based on L-proline):
Caption: Hypothesized signaling pathways for this compound.
One study on the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) has shown that it acts as a ligand for the CXCR2 receptor, implicating it in inflammatory responses[10]. While Ac-PGP is a different molecule, this finding suggests that N-acetylated proline-containing molecules can have specific receptor interactions and biological functions distinct from their non-acetylated counterparts.
Conclusion and Future Directions
This compound is a confirmed constituent of Panax ginseng, yet it remains an understudied component of this medicinally important plant. This technical guide provides a framework for researchers to pursue further investigations into its quantitative presence and biological significance. The provided experimental protocols, adapted from robust analytical methodologies, offer a clear path for the accurate quantification of this compound in ginseng and other natural products.
Future research should focus on:
-
Quantitative Analysis: A systematic quantification of this compound in different species, ages, and preparations of Panax ginseng is necessary to understand its distribution and potential contribution to the overall therapeutic effects.
-
Biological Activity: In vitro and in vivo studies are required to elucidate the specific pharmacological activities of this compound.
-
Signaling Pathway Elucidation: Investigating the direct molecular targets and signaling pathways modulated by this compound will be crucial to understanding its mechanism of action.
By addressing these research gaps, a more complete picture of the chemical composition and therapeutic potential of Panax ginseng will emerge, potentially leading to the development of new therapeutic agents and a deeper understanding of the complex pharmacology of this ancient remedy.
References
- 1. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic understanding of intrinsic physiology in Panax ginseng during whole growing seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the chemical composition and medicinal effects of black ginseng during processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Untargeted Metabolomic Analysis and Chemometrics to Identify Potential Marker Compounds for the Chemical Differentiation of Panax ginseng, P. quinquefolius, P. notoginseng, P. japonicus, and P. japonicus var. major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Physiological Functions of N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid L-proline. While its biochemical and physiological roles are not as extensively characterized as its parent amino acid, NALP serves as a valuable molecule in various biological contexts. It is recognized for its role as a structural analog in studies of angiotensin-converting enzyme (ACE) and has been implicated in neuroinflammatory processes through its association with the tripeptide N-acetyl-proline-glycine-proline (ac-PGP). Furthermore, its derivatives, such as N-acetyl-hydroxyproline, have demonstrated effects on skin physiology, particularly in ceramide and collagen synthesis. This technical guide provides a comprehensive overview of the known biochemical and physiological functions of this compound, detailing its synthesis, metabolic interactions, and therapeutic potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Introduction
This compound (C₇H₁₁NO₃, MW: 157.17 g/mol ) is a modified amino acid that has garnered interest in the fields of biochemistry and pharmacology.[1] Its structural similarity to the C-terminal portion of preferred substrates for angiotensin-converting enzyme (ACE) has made it a useful tool for studying the active site of this key enzyme in blood pressure regulation.[2][3] Beyond its application in enzyme kinetics, NALP is a precursor to the neuroinflammatory tripeptide N-acetyl-proline-glycine-proline (ac-PGP), which is generated from collagen breakdown and acts as a ligand for the CXCR2 receptor. This guide synthesizes the current understanding of NALP, presenting its known functions, associated quantitative data, and the experimental methodologies used to elucidate its biological roles.
Biochemical Properties and Synthesis
This compound is a white to off-white crystalline powder with a melting point of 115-117°C.[4] It is slightly soluble in water, methanol, and chloroform.[4] The presence of the acetyl group on the proline nitrogen alters its chemical properties compared to L-proline, influencing its conformation and biological activity.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the acetylation of L-proline using acetic anhydride.[2][5]
Experimental Protocol: Synthesis of this compound [2]
-
Dissolution: Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol.
-
Addition of Reagents: Add 0.3 ml (approximately 3 mmol) of acetic anhydride and 0.5 ml (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA) to the reaction mixture.
-
Reflux: Reflux the reaction mixture at 70°C for 7 hours.
-
Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Purification: Remove any unreacted acetic anhydride by freeze-drying to obtain this compound.
A similar protocol can be followed for the synthesis of N-acetyl-4-hydroxy-L-proline from L-hydroxyproline.[2]
Diagram: Synthesis Workflow of this compound
Physiological Functions and Mechanisms of Action
The physiological roles of this compound are multifaceted, ranging from its involvement in enzyme inhibition to its contribution to inflammatory and tissue-remodeling processes.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound serves as a structural analog of the C-terminal dipeptide portion of preferred ACE substrates.[2][3] This property makes it a useful tool for studying the binding of substrates and inhibitors to the active site of ACE. While it is used in research to probe ACE, its inhibitory potency is not as high as that of established ACE inhibitors.
Quantitative Data: Enzyme Kinetics
| Enzyme | Substrate | Km Value | Conditions |
| N-acyl-L-proline acylase | This compound | 5 mM | 30°C, 0.1M Tris-HCl buffer, pH 7.0 |
This table summarizes the Michaelis-Menten constant (Km) for this compound with N-acyl-L-proline acylase, indicating the substrate concentration at which the reaction rate is half of Vmax.[4]
Experimental Protocol: ACE Inhibition Assay (General)
This protocol provides a general framework for assessing ACE inhibition. This compound can be used as a reference compound or a test substance.
-
Reagent Preparation:
-
Prepare a solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., Tris-HCl with ZnCl₂).
-
Prepare a solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL).
-
Prepare various concentrations of the test inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with different concentrations of the inhibitor for a defined period.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding an acid (e.g., HCl).
-
-
Detection:
-
Extract the product (hippuric acid) with an organic solvent (e.g., ethyl acetate).
-
Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.
-
Role in Neuroinflammation
This compound is a precursor to the tripeptide N-acetyl-proline-glycine-proline (ac-PGP).[6] This tripeptide is generated from the breakdown of collagen by matrix metalloproteinases (MMPs) and is a potent chemoattractant for neutrophils.[6] Ac-PGP exerts its effects by binding to the CXCR2 receptor, a key player in inflammatory signaling. The activation of CXCR2 by ac-PGP can lead to a cascade of downstream events, including the activation of ERK1/2 and subsequent apoptosis in neurons, as well as the release of pro-inflammatory cytokines.[6][7] This links collagen degradation to neuroinflammatory and neurodegenerative processes in conditions like ischemic stroke.[6]
Diagram: N-acetyl-proline-glycine-proline (ac-PGP) Signaling Pathway
Effects on Skin and Connective Tissue
While direct studies on this compound's effect on skin are limited, its hydroxylated derivative, N-acetyl-L-hydroxyproline (AHYP), has been shown to influence skin barrier function. AHYP increases ceramide synthesis by upregulating the expression of serine palmitoyltransferase (SPTLC1), the rate-limiting enzyme in de novo ceramide synthesis.[8] This leads to an improvement in skin barrier function and a reduction in transepidermal water loss (TEWL). Although not directly demonstrated for NALP, its structural similarity and role as a proline derivative suggest a potential, yet unproven, role in collagen metabolism and connective tissue health.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its biological functions.
Analysis of Cis-Trans Isomerism by ¹H NMR Spectroscopy
This compound exists as a mixture of cis and trans isomers due to restricted rotation around the acetyl-proline amide bond. The equilibrium between these isomers can be influenced by solvent polarity and pH.
Experimental Protocol: ¹H NMR Analysis of NALP Isomerism [9]
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.7 mL of the desired deuterated solvent (e.g., D₂O, acetone-d₆, or a mixture of benzene-d₆ and CDCl₃).
-
For aqueous solutions, adjust the pD to the desired value (e.g., pD < 2 or pD > 7).
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C) using a high-field NMR spectrometer.
-
-
Data Analysis:
-
Identify the distinct signals for the α-protons of the cis and trans isomers.
-
Integrate the areas of the corresponding peaks for the cis and trans isomers.
-
Calculate the equilibrium constant (K_trans = [trans]/[cis]) from the ratio of the integrated peak areas.
-
Diagram: Workflow for NMR Analysis of NALP Isomerism
Summary of Quantitative Data
| Parameter | Value | Context |
| Enzyme Kinetics | ||
| Km (N-acyl-L-proline acylase) | 5 mM | Substrate: this compound; 30°C, 0.1M Tris-HCl, pH 7.0 |
| Physicochemical Properties | ||
| Molecular Weight | 157.17 g/mol | - |
| Melting Point | 115-117°C | - |
| Solubility in Water (pH 7.4) | >23.6 µg/mL | - |
| Cis-Trans Isomerism (¹H NMR) | In D₂O at 25°C | |
| % cis isomer (acidic, pD < 2) | ~23% | K_trans ≈ 3.3 |
| % cis isomer (basic, pD > 7) | ~56% | K_trans ≈ 0.8 |
This table consolidates the available quantitative data for this compound.[1][4][9][10]
Conclusion and Future Directions
This compound is a molecule of interest with established roles in biochemical research, particularly as a tool to study ACE and as a precursor in neuroinflammatory pathways. While its direct physiological functions are still being elucidated, the activities of its derivatives and related compounds suggest potential therapeutic applications in areas such as dermatology and neurology.
Future research should focus on several key areas:
-
Direct Biological Targets: Identifying specific receptors or enzymes with which this compound directly interacts to mediate its physiological effects.
-
Pharmacokinetics and Pharmacodynamics: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand its in vivo behavior and establish clear dose-response relationships for its various biological activities.
-
Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of diseases where its proposed mechanisms of action, such as ACE modulation or anti-inflammatory effects, may be beneficial.
-
Collagen Synthesis: Elucidating the direct role of this compound, if any, in the regulation of collagen production and its potential application in wound healing and fibrosis.
A deeper understanding of the biochemical and physiological functions of this compound will be crucial for unlocking its full potential in both basic research and the development of novel therapeutic strategies.
References
- 1. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. odinity.com [odinity.com]
- 10. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-L-proline cis-trans Isomerism and Conformational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-proline (NALP), a derivative of the unique imino acid proline, serves as a crucial model system for understanding the conformational dynamics of peptides and proteins. The restricted rotation around the acetyl-proline amide bond leads to a dynamic equilibrium between cis and trans isomers, a phenomenon with profound implications for molecular recognition, protein folding, and drug design. This technical guide provides a comprehensive overview of the cis-trans isomerism and conformational analysis of NALP, detailing the experimental and computational methodologies used to characterize this equilibrium. Quantitative data on isomer populations, dihedral angles, and NMR coupling constants are presented in structured tables for comparative analysis. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are provided to facilitate the replication and extension of these studies. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the key processes involved in the conformational analysis of this compound.
Introduction
The unique cyclic structure of the proline residue imposes significant conformational constraints on the polypeptide backbone. Unlike other amino acids, the peptide bond preceding a proline residue can adopt both cis and trans conformations with comparable energy levels. The N-acetylation of L-proline provides a simplified model system to study this isomerization without the complexities of a larger peptide chain. The equilibrium between the cis and trans isomers of this compound is sensitive to environmental factors such as solvent polarity and pH, making its study relevant to understanding protein structure and function in diverse biological milieus. This guide will delve into the theoretical underpinnings and practical approaches for the conformational analysis of NALP.
The cis-trans Isomerism of the Acetyl-Proline Amide Bond
The partial double-bond character of the amide bond restricts free rotation, giving rise to planar cis and trans isomers. In the trans conformation, the Cα atoms of adjacent residues are on opposite sides of the peptide bond, whereas in the cis conformation, they are on the same side. For the acetyl-proline linkage, the equilibrium between these two states is a key determinant of the overall molecular conformation.
The relative populations of the cis and trans isomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of these isomers is influenced by several factors:
-
Solvent Polarity: The equilibrium constant of the cis-trans isomerization is dependent on the polarity of the solvent.
-
pH: The protonation state of the C-terminal carboxyl group affects the electrostatic environment and, consequently, the isomeric preference.
-
Steric Hindrance: The bulky acetyl group and the pyrrolidine ring can lead to steric clashes that influence the stability of each isomer.
Quantitative Data on this compound Conformation
The conformational landscape of this compound has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key parameters that define the geometry and population of the cis and trans isomers.
Table 1: Population of cis Isomer of this compound in Various Solvents and pH Conditions
| Solvent System | pH | Temperature (°C) | Percentage of cis Isomer (%) | Reference |
| D₂O | < 2 | Not Specified | 25.0 | |
| D₂O | > 9 | Not Specified | 51.8 | |
| d₆-acetone | Neutral | 25 | 21.0 - 21.4 | |
| 45:55 d₆-benzene/CDCl₃ | Neutral | 25 | 4.3 - 9.5 |
Note: The experimental values from different studies show slight variations.
Table 2: Calculated Dihedral Angles for this compound Amide Conformers
| Dihedral Angle | trans Isomer (degrees) | cis Isomer (degrees) |
| ω (Cα-C'-N-Cα) | ~180 | ~0 |
| φ (C'-N-Cα-C') | -59 to -71 | -67 to -82 |
| ψ (N-Cα-C'-N) | +140 to +150 | Not specified |
| χ1 (N-Cα-Cβ-Cγ) | Not specified | Not specified |
| χ2 (Cα-Cβ-Cγ-Cδ) | Not specified | Not specified |
| χ3 (Cβ-Cγ-Cδ-N) | Not specified | Not specified |
| χ4 (Cγ-Cδ-N-Cα) | Not specified | Not specified |
Note: These values are derived from computational studies and may vary depending on the level of theory and basis set used. The endo and exo puckering of the proline ring further influences these angles.
Table 3: Representative ³JHH Coupling Constants for Proline Ring Protons
| Coupling Constant | Typical Value (Hz) |
| ³J(Hα-Hβ) | 5.0 - 9.0 |
| ³J(Hβ-Hγ) | 6.0 - 10.0 |
| ³J(Hγ-Hδ) | 7.0 - 11.0 |
| ³J(Hδ-Hα) | 2.0 - 6.0 |
Note: Vicinal proton-proton coupling constants are dependent on the dihedral angle as described by the Karplus equation and are sensitive to the ring pucker conformation.
Experimental and Computational Protocols
A combination of experimental and computational methods is typically employed for a thorough conformational analysis of this compound.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To determine the relative populations of the cis and trans isomers of this compound in different solvent environments.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, d₆-acetone, CDCl₃)
-
NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5 mg) in a specific volume of the desired deuterated solvent (e.g., 0.7 mL) directly in an NMR tube.
-
For pH-dependent studies in D₂O, adjust the pH using dilute DCl or NaOD.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 25 °C).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the distinct sets of proton resonances corresponding to the cis and trans isomers. The α-proton (Hα) is often a well-resolved signal for this purpose.
-
Integrate the area under the corresponding peaks for the cis and trans isomers.
-
Calculate the percentage of each isomer using the following formula: % cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100 % trans = [Integral(trans) / (Integral(cis) + Integral(trans))] * 100
-
Computational Protocol: Density Functional Theory (DFT) Modeling
Objective: To calculate the optimized geometries, relative energies, and dihedral angles of the cis and trans conformers of this compound.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
-
Molecular visualization software (e.g., GaussView, Avogadro).
Procedure:
-
Structure Building:
-
Construct the initial 3D structures of both the cis and trans isomers of this compound using a molecular builder.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each isomer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
To model solvent effects, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.
-
-
Frequency Analysis:
-
Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).
-
The frequency analysis also provides thermodynamic data, including the Gibbs free energy.
-
-
Data Extraction and Analysis:
-
From the optimized output files, extract the final energies to determine the relative stability of the cis and trans conformers. The energy difference (ΔE) can be calculated as ΔE = E(cis) - E(trans).
-
Measure the key dihedral angles (ω, φ, ψ, and χ angles) for each optimized conformer.
-
Visualization of Key Concepts and Workflows
Graphical representations are invaluable for understanding the complex relationships in conformational analysis. The following diagrams were generated using the DOT language.
An In-depth Technical Guide to the Physicochemical Parameters of N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-proline, a derivative of the amino acid L-proline, serves as a valuable molecule in biochemical research and pharmaceutical development. Its structural characteristics make it an important tool for studying enzyme kinetics, particularly as an analog for substrates of the angiotensin-converting enzyme (ACE).[1][2] This guide provides a comprehensive overview of the core physicochemical parameters of this compound, complete with detailed experimental protocols and visualizations to support laboratory work and drug development endeavors.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁NO₃[1][3] |
| Molecular Weight | 157.17 g/mol [3][4] |
| Appearance | White to off-white needle-like crystals or powder[1][5] |
| Melting Point | 115-118 °C[1][3][4][6] |
| Boiling Point | 366.2 °C at 760 mmHg (Predicted)[1][3] |
| Density | 1.274 g/cm³ (Predicted)[1][3] |
| pKa | 3.69 ± 0.20 (Predicted)[3] |
| Storage Conditions | 2-8°C[1][6] |
Table 2: Solubility and Optical Rotation of this compound
| Property | Value |
| Solubility | Slightly soluble in chloroform, methanol, and water.[1][3][7] Studies have shown its solubility in 16 different pure solvents increases with temperature.[1][8][9] |
| Specific Optical Rotation | -86° (c=1, EtOH)[1][3][6] or -114° to -118° (c=1, Water)[10][11] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are provided below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a solid crystalline substance.
-
Apparatus : Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure :
-
Sample Preparation : Ensure the this compound sample is completely dry and in a fine powder form.
-
Loading the Capillary Tube : Invert a capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube. Tap the sealed end of the tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[7]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus next to a calibrated thermometer.[8]
-
Heating : Begin heating the sample. A rapid heating rate can be used initially to approach the expected melting point. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7][10]
-
Observation and Recording : Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]
-
Repetition : For accuracy, perform the determination at least twice with fresh samples.[7]
-
Solubility Determination (Static Gravimetric Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Apparatus : Isothermal shaker bath, analytical balance, filtration unit (e.g., syringe filters), vials, oven.
-
Procedure :
-
Sample Preparation : Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Equilibration : Place the vials in an isothermal shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Sampling and Filtration : Once equilibrium is reached, allow the vials to stand undisturbed in the bath for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a pre-weighed filter into a pre-weighed container to remove any undissolved solid.[12]
-
Gravimetric Analysis : Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Solvent Evaporation : Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue heating until a constant weight of the dried solute is achieved.[12][13]
-
Calculation : The solubility is calculated from the mass of the dissolved solid and the mass (or volume) of the solvent.
-
pKa Determination (Potentiometric Titration)
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the acid dissociation constant.
-
Apparatus : pH meter with a combination electrode, burette, magnetic stirrer, beaker.
-
Procedure :
-
Solution Preparation : Prepare a solution of this compound of known concentration in water.
-
Titration Setup : Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution and position the burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH) above the beaker.[2][4]
-
Titration : Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the expected equivalence point.[4]
-
Data Analysis : Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[14][15]
-
Optical Rotation Measurement (Polarimetry)
This technique measures the rotation of plane-polarized light by a chiral molecule in solution.
-
Apparatus : Polarimeter, sample cell (polarimeter tube), light source (typically a sodium D-line at 589 nm).
-
Procedure :
-
Sample Preparation : Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or water).
-
Instrument Calibration : Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.
-
Measurement : Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the filled cell in the polarimeter and measure the observed optical rotation (α).[16]
-
Calculation of Specific Rotation : The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the sample cell in decimeters (dm).[17]
-
Spectroscopic Analysis Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus : FTIR spectrometer, agate mortar and pestle, hydraulic press, KBr pellet die.
-
Procedure :
-
Sample Preparation : Grind a small amount of dry this compound (1-2 mg) with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation : Place a portion of the mixture into a KBr pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1][18][19]
-
Spectrum Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule.
-
Apparatus : NMR spectrometer, NMR tubes.
-
Procedure :
-
Sample Preparation : Dissolve 5-25 mg of this compound in an appropriate deuterated solvent (e.g., D₂O, CDCl₃) in a clean, dry NMR tube. The final volume should be around 0.6-0.7 mL.[20]
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[21]
-
Spectrum Acquisition : Acquire the ¹H NMR spectrum. The data is then processed (Fourier transformed) to obtain the final spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
-
Apparatus : Mass spectrometer with an electron ionization source.
-
Procedure :
-
Sample Introduction : Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer. The sample is vaporized.
-
Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). This high energy can also cause the molecular ion to fragment.[22][23][24]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Visualizations: Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key relationships and workflows associated with the study of this compound.
Caption: Logical diagram of this compound's role as a competitive inhibitor of ACE.
Caption: General experimental workflow for the physicochemical characterization of this compound.
The related tripeptide, N-acetyl-proline-glycine-proline (Ac-PGP), is a known chemoattractant for neutrophils and is understood to exert its effects through the CXCR2 receptor, although the directness of this interaction is a subject of ongoing research.[5][25] This signaling can lead to a cascade of events including calcium mobilization and the release of other chemokines like CXCL8, perpetuating an inflammatory response.[5][26]
Caption: Simplified signaling pathway for Ac-PGP-induced neutrophil chemotaxis via the CXCR2 receptor.
References
- 1. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 2. pennwest.edu [pennwest.edu]
- 3. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. jk-sci.com [jk-sci.com]
- 8. westlab.com [westlab.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. byjus.com [byjus.com]
- 16. rudolphresearch.com [rudolphresearch.com]
- 17. torontech.com [torontech.com]
- 18. scienceijsar.com [scienceijsar.com]
- 19. pelletpressdiesets.com [pelletpressdiesets.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. books.rsc.org [books.rsc.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 25. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research-portal.uu.nl [research-portal.uu.nl]
N-Acetyl-L-proline: A Comprehensive Technical Guide to its Role as a Model for Proline-Containing Peptide Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline, unique among the proteinogenic amino acids, possesses a secondary amine where the side chain is cyclized back onto the backbone nitrogen. This cyclic structure imposes significant conformational constraints on the peptide backbone.[1] A key feature of proline-containing peptides is the cis-trans isomerization of the peptide bond preceding the proline residue (the X-Pro bond). Unlike other peptide bonds, where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of an X-Pro bond is small, allowing for a significant population of the cis isomer. This isomerization is a rate-limiting step in protein folding and plays a crucial role in the biological function and structure of peptides and proteins.
N-Acetyl-L-proline (AcProOH) serves as an excellent and widely studied model system for elucidating the fundamental principles governing the conformational preferences of proline residues. Its simplified structure retains the essential N-acylproline unit, allowing for detailed investigation of the factors that influence the cis-trans equilibrium without the complexities of a larger peptide chain. This guide provides an in-depth analysis of AcProOH as a model compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying concepts.
Conformational Isomers of this compound
The central focus of AcProOH as a model is the rotational equilibrium around the C-N bond of the tertiary amide, which gives rise to two distinct conformational isomers: cis and trans.
Caption: Conformational isomers of this compound.
Factors Influencing the Cis-Trans Isomeric Equilibrium
The relative populations of the cis and trans isomers are highly sensitive to the local environment. Understanding these influences is critical for predicting proline conformation in diverse biological contexts.
Solvent Polarity
The polarity of the solvent plays a significant role in determining the preferred conformation.
-
Non-polar Solvents: In non-polar environments like benzene or chloroform, the trans isomer is generally favored. This preference is attributed to the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the acetyl oxygen, creating a stable seven-membered ring structure (a γ-turn).[2][3]
-
Polar Solvents: In polar solvents such as water or acetone, the energetic advantage of the intramolecular hydrogen bond in the trans form is diminished due to competing hydrogen bonds with solvent molecules. This leads to an increased population of the cis isomer compared to non-polar solvents.[2][4]
pH of Aqueous Solutions
In aqueous solutions, the pH has a profound effect on the cis-trans equilibrium.
-
Low pH (pH < 2): Under acidic conditions, the carboxyl group is protonated. While the intramolecular hydrogen bond of the trans isomer is possible, the equilibrium still shows a significant population of both isomers, with the trans form being slightly favored.[2][3]
-
High pH (pH > 9): At high pH, the carboxyl group is deprotonated, resulting in a negatively charged carboxylate. The electrostatic repulsion between the negatively charged oxygen of the carboxylate and the acetyl oxygen destabilizes the trans conformation, leading to a significant shift in the equilibrium towards the cis isomer.[2]
Quantitative Analysis of Isomer Populations
The equilibrium between cis and trans isomers has been quantified under various conditions, primarily using NMR spectroscopy. The equilibrium constant, Ktrans = [trans]/[cis], reflects the relative stability of the two forms.
| Solvent System | pH | % cis Isomer (Experimental) | % trans Isomer (Calculated) | Ktrans | Reference |
| D₂O | < 2 | 23.2% | 76.8% | 3.31 | [2] |
| D₂O | > 9 | 56.2% | 43.8% | 0.78 | [2] |
| d₆-acetone | - | 25.1% | 74.9% | 2.98 | [2] |
| 45:55 d₆-benzene/CDCl₃ | - | 10.9% | 89.1% | 8.17 | [2] |
Note: The table summarizes data from an experiment using 1H-NMR spectroscopy to study the effects of pH and solvent polarity.[2]
Experimental Protocols for Conformational Analysis
A variety of biophysical techniques are employed to study the structure and dynamics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the cis-trans isomerization of AcProOH in solution. It allows for the direct observation and quantification of both isomers in equilibrium.
Detailed Methodology for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5 mg of this compound in 0.7 mL of the desired deuterated solvent (e.g., D₂O with adjusted pD, d₆-acetone, or a mixture of d₆-benzene/CDCl₃) in an NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).[2] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a defined acquisition time, and a relaxation delay.
-
Spectral Analysis: The cis and trans isomers give rise to distinct sets of peaks in the NMR spectrum. The proline ring protons, particularly Hα, show clear, well-resolved signals for each isomer.
-
Quantification: The relative populations of the cis and trans isomers are determined by integrating the area under their corresponding, well-resolved peaks.[2] The percentage of each isomer is calculated from the ratio of its integral to the total integral of both isomers for that proton. The equilibrium constant (Ktrans) is then calculated as the ratio of the integrated area of the trans isomer to the cis isomer.[2]
¹⁷O NMR spectroscopy has also been used to observe the cis and trans isomers of both the enriched carboxy and amide groups, providing further insight into the electronic environment of these functional groups in each conformation.[3][5]
Caption: Experimental workflow for NMR analysis of AcProOH.
X-ray Crystallography
X-ray crystallography provides precise information about the molecular conformation in the solid state. While the structure of AcProOH itself is not detailed in the provided results, the crystal structure of a closely related model, acetyl-L-proline-N-methylamide, has been determined.
General Methodology for X-ray Crystallography:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas.[6] Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction intensities, and an initial model of the molecule is built. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure. The crystal structure of acetyl-L-proline-N-methylamide revealed that the molecule contains two trans planar peptide groups in its main chain.[7]
Computational Modeling
Theoretical calculations are invaluable for complementing experimental data. They provide insights into the relative energies of different conformers, the transition states for isomerization, and the nature of intramolecular interactions.
General Methodology for Computational Modeling:
-
Structure Building: Generate initial 3D structures for the cis and trans isomers of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface for each isomer.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., Hartree-Fock or Density Functional Theory) with an appropriate basis set (e.g., HF/6-31+G(d)).[8]
-
Solvent Effects: Incorporate the effects of different solvents using continuum models like the Conductor-like Polarizable Continuum Model (CPCM).[8] This allows for the simulation of conformational preferences in various environments.
-
Analysis: Analyze the final structures, relative energies, and rotational barriers to understand conformational preferences and the dynamics of isomerization.[8] Studies on this compound-N',N'-dimethylamide (Ac-Pro-NMe2) have shown that the polyproline II structure with a trans peptide bond is the dominant conformation in the gas phase and in solution.[8]
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. odinity.com [odinity.com]
- 3. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The crystal structure of acetyl-l-proline-N-methylamide | Semantic Scholar [semanticscholar.org]
- 8. Ab initio conformational study of this compound-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-proline (CAS 68-95-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-proline, with the CAS registry number 68-95-1, is a derivative of the amino acid L-proline. This guide provides an in-depth overview of its chemical and physical properties, synthesis, biological significance, and experimental applications, with a focus on its role in the study of angiotensin-converting enzyme (ACE). All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO₃ | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| CAS Number | 68-95-1 | [2] |
| Melting Point | 115 - 117 °C | [3] |
| Solubility | Soluble in water. Slightly soluble in chloroform and methanol. | [4] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 2-8°C | [5] |
| pKa | 3.69 ± 0.20 (Predicted) | [1] |
| XLogP3 | -0.7 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the acetylation of L-proline using acetic anhydride.
Experimental Protocol: Acetylation of L-Proline
Materials:
-
L-proline
-
Methanol
-
Acetic anhydride
-
N,N-diisopropylethylamine (DIEA)
Procedure:
-
Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol.
-
To this solution, add 0.3 ml (approximately 3 mmol) of acetic anhydride and 0.5 ml (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA).
-
Reflux the reaction mixture at 70°C for 7 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Remove any unreacted acetic anhydride by freeze-drying to yield this compound.[2]
Biological Significance and Applications
This compound is primarily recognized for its role as an analog of the C-terminal dipeptide portion of preferred substrates for Angiotensin-Converting Enzyme (ACE).[2] This property makes it a valuable tool for researchers studying the active site and inhibitory mechanisms of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.
Its applications extend to:
-
Probing ACE Active Site: Used in ligand binding assays to investigate the binding of substrates and inhibitors to ACE.[3]
-
Differentiating Aminoacylases: Employed to identify and characterize the specificity of various N-acyl-amino acid amidohydrolases.[3]
-
Pharmaceutical Intermediate: Serves as a building block in the synthesis of more complex pharmaceutical compounds.[1][4]
While this compound itself is not a potent ACE inhibitor, it provides a structural scaffold for the design of effective inhibitors.
Role in Studying Angiotensin-Converting Enzyme (ACE)
This compound's structural similarity to the C-terminus of ACE substrates allows it to interact with the enzyme's active site. This interaction, however, does not typically lead to strong inhibition. Instead, it is used in competitive binding studies and as a reference compound in the development of novel ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay (General)
A common method to assess ACE inhibition is a spectrophotometric assay using a synthetic substrate like hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Test compound (e.g., this compound or a derivative)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of ACE, HHL, and the test compound in borate buffer.
-
Pre-incubate the ACE solution with the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid produced by the enzymatic cleavage of HHL with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the hippuric acid in a suitable solvent (e.g., water or buffer).
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition by comparing the absorbance of the sample with a control (no inhibitor).
Note: Specific concentrations and incubation times may vary depending on the specific assay protocol.
Signaling Pathways
Direct modulation of specific signaling pathways by this compound has not been extensively documented. However, its relevance to the renin-angiotensin system places it in the context of pathways regulated by ACE. For instance, the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a natural substrate of ACE, has been shown to be involved in anti-inflammatory and anti-fibrotic effects, which are partially mediated through the p42/44 mitogen-activated protein kinase (MAPK) pathway. ACE inhibitors, by preventing the degradation of Ac-SDKP, can indirectly influence this pathway.
Conclusion
This compound is a valuable chemical entity for researchers in the fields of biochemistry and drug development. Its primary utility lies in its application as a tool to study the structure and function of angiotensin-converting enzyme. While not a potent therapeutic agent in itself, its role as a structural analog and synthetic intermediate underscores its importance in the ongoing development of novel therapeutics targeting the renin-angiotensin system and other enzymatic pathways. Further research may yet uncover direct biological activities and signaling roles for this modified amino acid.
References
- 1. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 2. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-Acetyl-L-proline from L-proline and acetic anhydride
Application Notes: Synthesis and Utility of N-Acetyl-L-proline
Introduction
This compound (NALP), a derivative of the amino acid L-proline, is a significant fine organic chemical intermediate with the CAS number 68-95-1.[1] It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is widely utilized in biochemical research.[2][3] Notably, NALP is an analog of the COOH-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE), making it an invaluable tool for studying the enzyme's active site and the binding characteristics of substrates and inhibitors.[1][4] Its applications extend to being an intermediate for pharmaceuticals aimed at treating disorders of the nervous, vascular, musculoskeletal, and cutaneous systems.[2][5]
Physicochemical Properties
This compound is typically a white, crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₃ | [1][4] |
| Molecular Weight | 157.17 g/mol | [4] |
| Appearance | White needle-like crystals or powder | [1][4] |
| Melting Point | 115-117 °C | [1] |
| Boiling Point | 366.2 °C at 760 mmHg | [1][5] |
| Density | 1.274 g/cm³ | [1] |
| Specific Rotation [α]D | -86° (c=1, EtOH) | [1][5] |
| Solubility | Slightly soluble in chloroform, methanol, and water | [1] |
| Storage Conditions | 2-8 °C | [1][4] |
Synthesis of this compound from L-proline
The acetylation of L-proline to form this compound can be achieved through various synthetic routes. The most common method involves the reaction of L-proline with acetic anhydride. Below are two detailed protocols using different solvent and base systems.
Reaction Scheme
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis in Methanol with DIEA
This protocol describes the synthesis of this compound using methanol as a solvent and N,N-diisopropylethylamine (DIEA) as a base, followed by purification via HPLC.[2][5]
Materials and Reagents:
-
L-proline (115.1 mg, 1 mmol)
-
Methanol (appropriate amount for dissolution)
-
Acetic anhydride (0.3 mL, ~3 mmol)
-
N,N-diisopropylethylamine (DIEA) (0.5 mL, ~3 mmol)
-
Deionized water
-
Formic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Freeze-dryer
-
Preparative HPLC system
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol in a round-bottom flask.
-
Add 0.3 mL (~3 mmol) of acetic anhydride and 0.5 mL (~3 mmol) of DIEA to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 70 °C.
-
Maintain the reaction at reflux for 7 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol by distillation under reduced pressure using a rotary evaporator.
-
Remove any unreacted acetic anhydride by freeze-drying.
-
The crude product is then purified by preparative HPLC. A suitable mobile phase is methanol:water (45:65) with 0.05% formic acid, with detection at a UV wavelength of 214 nm.[5]
-
The fractions containing the pure product are collected and lyophilized to yield this compound as a white solid.
Protocol 2: Synthesis in Dichloromethane (DCM)
This protocol outlines the synthesis using DCM as a solvent at a moderate temperature.[5]
Materials and Reagents:
-
L-proline ((S)-pyrrolidine-2-carboxylic acid) (1.0 g)
-
Dichloromethane (DCM) (20 mL)
-
Acetic anhydride (2.7 g)
-
Cold deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Add 1.0 g of L-proline to 20 mL of DCM in a reaction vessel.
-
Add 2.7 g of acetic anhydride to the solution.
-
Stir the resulting mixture at 30 °C overnight.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Add 30 mL of cold water to the residue.
-
Extract the aqueous layer twice with 100 mL portions of DCM using a separatory funnel.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
The residue can be further purified by preparative HPLC or recrystallization to give pure this compound.
Data and Workflow Visualization
General Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Summary of Synthesis Protocols
| Protocol | Solvent | Base | Temperature | Time | Yield | Reference |
| 1 | Methanol | DIEA | 70 °C (Reflux) | 7 h | 84.2% | [5] |
| 2 | DCM | None | 30 °C | Overnight | Not specified | [5] |
Application Example: Studying the ACE Active Site
This compound serves as a stable and simple analog for the C-terminal dipeptide segment of natural ACE substrates.[1][4] This allows researchers to use NALP to investigate the binding kinetics and structural requirements of the ACE active site, aiding in the design and development of novel ACE inhibitors for treating hypertension and other cardiovascular diseases.
Caption: this compound as a tool for studying the ACE active site.
References
Synthesis of N-Acetyl-L-proline: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of N-Acetyl-L-proline, a derivative of the amino acid L-proline. This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds and is utilized in research to study the physicochemical properties of proline-containing peptides and as an analog for substrates of the angiotensin-converting enzyme (ACE).[1][2][3]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][3] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C7H11NO3 | [2] |
| Molecular Weight | 157.17 g/mol | |
| Melting Point | 115-117 °C | [2][4] |
| Boiling Point | 366.2 °C at 760 mmHg | [2] |
| Density | 1.274 g/cm³ | [2] |
| Solubility | Slightly soluble in chloroform, methanol, and water.[2][4] | [2][4] |
| Appearance | White to off-white powder/needle-like crystals. | [1][2][3] |
| Storage Temperature | 2-8°C | [2][4] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on the desired scale, purity requirements, and available reagents.
Method 1: Acetylation in an Aqueous Basic Medium
This method utilizes acetic anhydride as the acetylating agent in a basic aqueous solution, which allows for a straightforward workup.
Materials:
-
L-proline
-
Acetic anhydride
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 35g of L-proline in water in a round-bottom flask with stirring.
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add a saturated sodium carbonate solution dropwise to adjust the pH of the solution to 7.5.
-
While maintaining the temperature at 10 °C and the pH at 7.5, add 32 mL of acetic anhydride dropwise.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, adjust the pH of the reaction mixture to 1 with hydrochloric acid.
-
Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (4 x 30 mL).
-
Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil.[4]
Quantitative Data for Method 1:
| Parameter | Value |
| Yield | 93.1% |
| Purity | 98.6% |
Method 2: Acetylation in Methanol with a Non-Nucleophilic Base
This protocol employs an organic solvent and a non-nucleophilic base, which can be advantageous for researchers seeking to avoid aqueous conditions in the main reaction step.
Materials:
-
L-proline
-
Methanol
-
Acetic anhydride (ethanoic anhydride)
-
N,N-diisopropylethylamine (DIEA)
-
Formic acid
-
Deionized water
Equipment:
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol in a round-bottom flask.[1]
-
To this solution, add 0.3 mL (approximately 3 mmol) of acetic anhydride and 0.5 mL (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA).[1]
-
Heat the reaction mixture to reflux at 70°C and maintain for 7 hours.[1]
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.[1]
-
Remove any unreacted acetic anhydride by freeze-drying.[1]
-
Purify the resulting white solid product by high-performance liquid chromatography (HPLC). A suitable mobile phase is a mixture of methanol and water (45:65) containing 0.05% formic acid, with detection at a wavelength of 214 nm.[1]
Quantitative Data for Method 2:
| Parameter | Value |
| Yield | 84.2% |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Biological Relevance and Applications
This compound is an N-acetylated amino acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] It is particularly useful in the development of drugs for treating disorders related to the nervous, vascular, musculoskeletal, or cutaneous systems.[1] In a research context, it is employed to investigate the binding of substrates and inhibitors to the angiotensin-converting enzyme (ACE) and to differentiate the specificities of various aminoacylases.[2] While not a direct component of a major signaling pathway, its role as a metabolite and a tool for enzyme characterization is significant in biochemical and pharmaceutical research. N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids by specific enzymes.[5]
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Acetic anhydride is corrosive and has a strong odor; it should be handled in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be reviewed prior to beginning the experiment. Avoid contact with skin and eyes.[4]
References
Application Notes and Protocols for Studying Angiotensin-Converting Enzyme (ACE) Inhibitors Using N-Acetyl-L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and inactivating the vasodilator bradykinin. Consequently, ACE is a major therapeutic target for hypertension and other cardiovascular diseases. The development of ACE inhibitors, such as captopril and enalapril, has been a landmark in cardiovascular medicine. These inhibitors often incorporate a proline moiety, which is critical for binding to the ACE active site.[1][2]
N-Acetyl-L-proline serves as a valuable tool in the study of ACE and its inhibitors. As an analog of the C-terminal dipeptide portion of preferred ACE substrates, it can be used to probe the enzyme's active site, aiding in the characterization of binding interactions and the elucidation of inhibitory mechanisms. This document provides detailed application notes and protocols for utilizing this compound in ACE inhibitor research.
Signaling Pathway of the Renin-Angiotensin System
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the points of intervention by ACE inhibitors.
Caption: The Renin-Angiotensin System and ACE Inhibition.
Application of this compound in ACE Inhibition Studies
This compound is not a potent ACE inhibitor itself but serves as a structural probe and a weak competitive inhibitor. Its utility lies in:
-
Active Site Mapping: By studying its interaction with ACE, researchers can infer the binding requirements of the S2' subsite of the enzyme, which accommodates the C-terminal residue of substrates.
-
Competitive Binding Assays: It can be used as a competitor in binding studies with novel, more potent inhibitors to determine if they share a common binding site.
-
Structure-Activity Relationship (SAR) Studies: As a simple proline derivative, it provides a baseline for understanding how modifications to the proline ring and the N-acyl group affect inhibitory activity.
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a compound for ACE using a fluorogenic substrate. This compound can be used as a test compound to demonstrate weak inhibition or as a competitor.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorogenic substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
This compound
-
Captopril (as a positive control)
-
Tris-HCl buffer (150 mM, pH 8.3)
-
NaCl (1.125 M)
-
ZnCl2 (1 µM)
-
96-well black microplates
-
Microplate fluorometer (Excitation: 350 nm, Emission: 420 nm)
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Enzyme Buffer: 150 mM Tris-HCl, pH 8.3, containing 1 µM ZnCl2.
-
Substrate Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl.
-
ACE Stock Solution: Prepare a 1 U/mL stock solution of ACE in 50% glycerol and store at -20°C.
-
ACE Working Solution: Dilute the ACE stock solution in Enzyme Buffer to the desired final concentration (e.g., 2.5 mU/mL). Prepare this solution fresh daily.
-
Substrate Solution: Dissolve the fluorogenic substrate in the Substrate Buffer to a final concentration of 0.45 mM.
-
Inhibitor Solutions: Prepare stock solutions of this compound and Captopril in ultrapure water. Create a series of dilutions at various concentrations to determine the IC50.
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well black microplate:
-
Blank wells: 80 µL of Enzyme Buffer.
-
Control wells (100% activity): 40 µL of Enzyme Buffer.
-
Inhibitor wells: 40 µL of the inhibitor dilution (this compound or Captopril).
-
-
Add 40 µL of the ACE working solution to the control and inhibitor wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed Substrate Solution to all wells.
-
Immediately measure the fluorescence at time zero (T0).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at 30 minutes (T30).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well: ΔF = F(T30) - F(T0).
-
Calculate the percentage of ACE inhibition for each inhibitor concentration: % Inhibition = [1 - (ΔF_inhibitor / ΔF_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro ACE inhibition assay.
Quantitative Data Summary
The following table provides illustrative IC50 values for known ACE inhibitors and a hypothetical range for this compound, reflecting its role as a weak inhibitor. Actual experimental values for this compound may vary and should be determined empirically.
| Compound | Type | Reported IC50 Range |
| Captopril | Potent Inhibitor | 1-20 nM |
| Enalaprilat | Potent Inhibitor | 0.2-10 nM |
| Lisinopril | Potent Inhibitor | 0.5-5 nM |
| This compound | Weak Inhibitor / Probe | >100 µM (Hypothetical) |
In Vivo Studies in a Hypertensive Animal Model
While this compound itself is not used for in vivo therapeutic studies due to its low potency, the principles of in vivo ACE inhibitor evaluation are relevant for researchers in this field. Below is a generalized protocol.
Objective: To evaluate the effect of a test compound on blood pressure in spontaneously hypertensive rats (SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compound (e.g., a novel proline-based ACE inhibitor)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Captopril)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimatization: Acclimatize SHR to the housing facility and blood pressure measurement procedure for at least one week.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) for all rats for 3-5 consecutive days.
-
Grouping: Randomly assign rats to different treatment groups (Vehicle, Positive Control, Test Compound at various doses).
-
Dosing: Administer the compounds orally (gavage) or via another appropriate route daily for the duration of the study (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., weekly) at a consistent time of day.
-
Data Analysis: Analyze the change in SBP from baseline for each group over time. Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA).
Caption: General workflow for in vivo evaluation of ACE inhibitors.
Conclusion
This compound is a fundamental tool for researchers studying the structure and function of angiotensin-converting enzyme. While not a potent therapeutic agent, its utility as a structural analog of the substrate's C-terminus allows for detailed investigation of the enzyme's active site. The protocols and data presented here provide a framework for incorporating this compound into ACE inhibitor research and development programs, facilitating a deeper understanding of enzyme-inhibitor interactions.
References
Application Notes and Protocols for N-Acetyl-L-proline in Aminoacylase Specificity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a valuable substrate for investigating the specificity of aminoacylases (also known as N-acyl-L-amino-acid amidohydrolases, EC 3.5.1.14). These enzymes catalyze the hydrolysis of N-acylated amino acids to yield a free L-amino acid and a carboxylate. The unique imino acid structure of proline presents a distinct challenge for enzymatic recognition and catalysis, making this compound an important tool for characterizing and differentiating various aminoacylases.[1] Understanding the substrate specificity of these enzymes is crucial for their application in biotechnology, such as in the kinetic resolution of racemic amino acid mixtures, and for elucidating their physiological roles in metabolism.[2][3]
This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing this compound in aminoacylase specificity studies.
Data Presentation
The following table summarizes the relative hydrolytic activity of an N-acyl-L-proline acylase from Comamonas testosteroni DSM 5416 with this compound and other N-acyl amino acids. This data illustrates how this compound can be used as a benchmark substrate to compare the enzyme's specificity towards different acyl groups and amino acid residues.
| Substrate | Relative Activity (%) |
| This compound | 100 |
| N-Chloroacetyl-L-proline | 362 |
| N-Formyl-L-proline | ~33-100 |
| N-Propionyl-L-proline | ~5-33 |
| N-Butyryl-L-proline | ~5-33 |
| N-Acetyl-L-alanine | 9.3 |
| N-Chloroacetyl-L-methionine | 17.1 |
| N-Chloroacetyl-L-valine | 14.1 |
| N-Acetyl-D-proline | 0 |
Data adapted from U.S. Patent 5,219,741. The hydrolysis rate with this compound was set to 100%.[4]
Signaling Pathway and Metabolic Context
The hydrolysis of this compound by aminoacylases yields L-proline. Proline is not merely a building block for proteins but also plays significant roles in cellular metabolism, stress response, and signaling. The catabolism of proline to glutamate and ultimately α-ketoglutarate links its metabolism to the TCA cycle, providing a source of energy and metabolic intermediates. Dysregulation of proline metabolism has been implicated in various diseases, including cancer.[5][6] The activity of aminoacylases on N-acetylated proline can, therefore, influence these downstream pathways by modulating the intracellular pool of free L-proline.
Caption: Proline Metabolism and Signaling Pathway.
Experimental Protocols
Experimental Workflow for Aminoacylase Specificity Study
The following diagram outlines a typical workflow for assessing the specificity of an aminoacylase using this compound and other N-acetylated amino acids.
Caption: Experimental Workflow for Aminoacylase Specificity.
Protocol 1: Ninhydrin-Based Assay for Aminoacylase Activity
This protocol is adapted for the quantification of L-proline released from the hydrolysis of this compound. The reaction of ninhydrin with proline at low pH yields a characteristic red chromogen with an absorbance maximum around 520 nm, distinguishing it from the purple product formed with primary amino acids (absorbance maximum ~570 nm).
Materials:
-
Purified or partially purified aminoacylase
-
This compound
-
L-proline standard solution (for standard curve)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Reaction Mix: 1% (w/v) ninhydrin in 60% (v/v) acetic acid and 20% (v/v) ethanol
-
Microplate reader or spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of L-proline standards ranging from 0.05 mM to 1.0 mM in the assay buffer.
-
In a microplate or microcentrifuge tubes, add 100 µL of each standard.
-
Add 100 µL of the Reaction Mix to each standard.
-
Incubate at 95-100°C for 20 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 520 nm.
-
Plot absorbance versus proline concentration to generate the standard curve.
-
-
Enzymatic Reaction:
-
Prepare reaction mixtures containing:
-
80 µL Assay Buffer
-
10 µL this compound solution (at various concentrations for kinetic studies, or a fixed concentration for single-point assays)
-
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the aminoacylase solution.
-
Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Reaction Mix (the acidic nature of the mix will stop the enzymatic reaction).
-
-
Detection:
-
Incubate the stopped reaction mixtures at 95-100°C for 20 minutes.
-
Cool to room temperature.
-
Measure the absorbance at 520 nm.
-
-
Calculation:
-
Determine the concentration of L-proline produced in each sample using the standard curve.
-
Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: Determination of Kinetic Parameters (K_m and V_max)
This protocol describes how to determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) for an aminoacylase with this compound as the substrate.
Procedure:
-
Substrate Concentration Range:
-
Prepare a series of this compound concentrations in the assay buffer. A typical starting range would be from 0.1 to 10 times the expected K_m. If the K_m is unknown, a broad range from 0.1 mM to 50 mM can be used initially.
-
-
Enzymatic Reactions:
-
Set up a series of reactions as described in Protocol 1, with each reaction containing a different concentration of this compound.
-
It is crucial to ensure that the enzyme concentration and reaction time are chosen such that the substrate consumption is less than 10% to maintain initial velocity conditions.
-
-
Data Collection and Analysis:
-
Quantify the amount of L-proline produced for each substrate concentration using the ninhydrin assay.
-
Calculate the initial velocity (v₀) for each reaction.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R, or Python libraries): v₀ = (V_max * [S]) / (K_m + [S])
-
Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]), can be used for a preliminary estimation of K_m and V_max, although non-linear regression is generally more accurate.
-
Conclusion
This compound is a critical substrate for delineating the specificity of aminoacylases. The protocols and guidelines presented here provide a framework for conducting these studies in a systematic and quantitative manner. By determining and comparing the kinetic parameters for the hydrolysis of this compound and other N-acylated amino acids, researchers can gain valuable insights into the structure-function relationships of these enzymes, which is essential for both fundamental biochemical understanding and practical applications in various scientific and industrial fields.
References
- 1. sketchviz.com [sketchviz.com]
- 2. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
N-Acetyl-L-proline in CNS Drug Development: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is a derivative of the amino acid L-proline. While not as extensively studied for its direct therapeutic effects on the central nervous system (CNS) as other proline derivatives or N-acetylated amino acids, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds aimed at treating neurological disorders.[1][2][3] Its unique structural properties make it a valuable building block in drug design, particularly for agents targeting the nervous system.[1][2]
These application notes provide an overview of the current understanding of this compound's role in CNS drug development, along with detailed protocols for foundational in vitro assays relevant to neuroprotection and neuroinflammation. Given the limited direct research on this compound, some protocols are adapted from studies on related compounds and serve as a starting point for investigation.
Mechanism of Action & Therapeutic Potential: An Overview
Direct evidence for the mechanism of action of this compound in nervous system disorders is not extensively documented in publicly available research. Its utility is primarily recognized in the context of synthetic chemistry, where it is used to create more complex molecules with therapeutic potential.[1][2][3]
However, the broader family of proline-containing peptides and N-acetylated compounds offers insights into potential areas of investigation:
-
Neuroinflammation: A related compound, N-acetyl-proline-glycine-proline (ac-PGP), is a chemoattractant that can induce neuroinflammation by binding to CXCR2 receptors on neurons and immune cells.[4][5][6] This suggests that this compound could be explored for its potential to modulate neuroinflammatory pathways, either as an agonist or antagonist, depending on the specific molecular context.
-
Oxidative Stress: N-acetylated amino acids, such as N-acetylcysteine (NAC), are well-known for their antioxidant properties, primarily by replenishing intracellular glutathione levels.[7][8][9] Investigating whether this compound possesses similar antioxidant capabilities in neuronal cells is a logical avenue for research.
-
Neuroprotection: The parent amino acid, L-proline, has been shown to have neuroprotective effects in certain contexts.[10] It is plausible that the N-acetylated form could exhibit modified or enhanced neuroprotective properties.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data from preclinical or clinical studies on the direct efficacy, dosage, and pharmacokinetics of this compound for nervous system disorders. The tables below are presented as templates for researchers to populate as data becomes available through future studies.
Table 1: In Vitro Efficacy of this compound in Neuronal Cell Models
| Cell Line | Neurological Disorder Model | Outcome Measure | This compound Concentration | Result (e.g., % increase in cell viability) | Reference |
| SH-SY5Y | Oxidative Stress (H₂O₂) | Cell Viability (MTT Assay) | Data not available | Data not available | |
| BV-2 | Neuroinflammation (LPS) | Nitric Oxide Production | Data not available | Data not available | |
| Primary Cortical Neurons | Excitotoxicity (Glutamate) | Neuronal Apoptosis (TUNEL Assay) | Data not available | Data not available |
Table 2: In Vivo Efficacy of this compound in Animal Models of Neurological Disorders
| Animal Model | Neurological Disorder | Dosing Regimen | Outcome Measure | Result | Reference |
| C57BL/6 Mice | Ischemic Stroke (MCAO) | Data not available | Infarct Volume | Data not available | |
| APP/PS1 Mice | Alzheimer's Disease | Data not available | Amyloid Plaque Load | Data not available | |
| MPTP-treated Mice | Parkinson's Disease | Data not available | Dopaminergic Neuron Survival | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to assess the potential neuroprotective and anti-inflammatory effects of this compound.
Protocol 1: Assessment of Neuroprotective Effects Against Oxidative Stress in a Neuronal Cell Line
This protocol details the use of the MTT assay to measure cell viability in the SH-SY5Y human neuroblastoma cell line following exposure to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound solutions. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 100 µM (or a concentration previously determined to induce approximately 50% cell death). Incubate for 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Evaluation of Anti-inflammatory Effects in a Microglial Cell Line
This protocol describes the measurement of nitric oxide (NO) production in the BV-2 microglial cell line following stimulation with lipopolysaccharide (LPS) to model neuroinflammation.
Materials:
-
BV-2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
Plate reader (540 nm)
Procedure:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using known concentrations of NaNO₂. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-only treated cells.
Protocol 3: Assessment of Neuronal Apoptosis using TUNEL Staining
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
Glutamate
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate.
-
Treatment: After 7 days in vitro, treat the neurons with different concentrations of this compound for 2 hours.
-
Induction of Apoptosis: Add glutamate to a final concentration of 50 µM to induce excitotoxicity. Incubate for 24 hours.
-
TUNEL Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Perform the TUNEL reaction according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained cells in several random fields.
-
Calculate the percentage of apoptotic cells.
-
Conclusion and Future Directions
This compound is a compound with recognized utility in the synthesis of pharmaceuticals for nervous system disorders. However, there is a notable gap in the scientific literature regarding its direct biological effects and mechanisms of action in a neurological context. The protocols provided here offer a foundational framework for initiating such investigations.
Future research should focus on:
-
Systematic Screening: Evaluating the neuroprotective and anti-inflammatory properties of this compound across a range of in vitro models of neurological diseases.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its potential effects on CXCR2 signaling, oxidative stress pathways, and other relevant targets.
-
In Vivo Studies: Progressing to animal models of neurological disorders to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize its potential therapeutic properties.
By systematically addressing these research areas, the scientific community can better define the potential of this compound as a direct therapeutic agent for the treatment of nervous system disorders.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative stress - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Enzyme Mechanisms with N-Acetyl-L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline (NALP) is a versatile model compound extensively utilized in biochemical and pharmaceutical research to investigate enzyme mechanisms.[1] Its structural analogy to the C-terminal dipeptide portion of preferred substrates for Angiotensin-Converting Enzyme (ACE) makes it a valuable tool for studying the active site of this key enzyme in blood pressure regulation.[2] Furthermore, NALP serves as a substrate for various aminoacylases, enabling the characterization and differentiation of these enzymes.[1] This document provides detailed application notes and protocols for utilizing this compound as a model compound in enzyme studies.
Applications of this compound in Enzyme Research
This compound is a valuable tool for:
-
Probing the active site of Angiotensin-Converting Enzyme (ACE): As an analog of the C-terminal portion of ACE substrates, NALP can be used in binding and inhibition studies to characterize the enzyme's active site.[2]
-
Characterizing and differentiating aminoacylases: NALP serves as a substrate for various N-acyl-amino acid amidohydrolases, allowing for the determination of their substrate specificity and kinetic parameters.[1]
-
Investigating the cis-trans isomerism of the acyl-proline bond: The equilibrium between the cis and trans conformers of the acetyl-proline bond in NALP is influenced by the solvent environment and pH. This property can be exploited to understand how enzyme active sites may selectively bind specific conformers of proline-containing substrates.
Data Presentation: Quantitative Analysis of this compound in Enzyme Assays
The following tables summarize key quantitative data for the interaction of this compound and related compounds with specific enzymes.
Table 1: Kinetic Parameters of N-acyl-L-proline Acylase with this compound
| Enzyme | Substrate | K_M_ (mM) | Temperature (°C) | Buffer | pH | Reference |
| N-acyl-L-proline acylase | This compound | 5 | 30 | 0.1M Tris-HCl | 7.0 |
Table 2: Inhibitory Activity of N-acyl-L-proline Derivatives against Angiotensin-Converting Enzyme (ACE)
| Compound | IC_50_ (M) | Reference |
| N-(arylamino-carbonyl)-propanoyl-L-prolines | 2.5 x 10-4 to 3.3 x 10-3 | [3] |
| This compound | Data not available |
Experimental Protocols
Protocol 1: Assay for N-acyl-L-proline Acylase Activity
This protocol describes the determination of N-acyl-L-proline acylase activity through the quantification of L-proline released from the enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
N-acyl-L-proline acylase enzyme preparation
-
0.1 M Tris-HCl buffer, pH 7.0
-
Ninhydrin reagent (3 g ninhydrin in a mixture of 60 ml 100% acetic acid and 40 ml 6M phosphoric acid)
-
100% Acetic acid
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing 10 mM this compound in 0.1 M Tris-HCl buffer, pH 7.0.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the N-acyl-L-proline acylase enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction velocity is linear within this timeframe.
-
Reaction Termination: Stop the reaction by adding an equal volume of 100% acetic acid.
-
L-proline Detection (Ninhydrin Assay): a. To a 50 µl aliquot of the terminated reaction mixture, add 1.25 ml of 100% acetic acid. b. Add 0.45 ml of 0.1 M Tris-HCl buffer (pH 7.0) and 1.25 ml of the ninhydrin reagent. c. Incubate the mixture at 100°C for 30 minutes. d. Cool the samples in an ice bath. e. Measure the absorbance of the solution at 480 nm using a spectrophotometer.
-
Quantification: Determine the concentration of L-proline produced by comparing the absorbance to a standard curve generated with known concentrations of L-proline.
-
Enzyme Activity Calculation: Calculate the enzyme activity in units (µmol of L-proline produced per minute) per milligram of protein.
Protocol 2: General Protocol for ACE Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of compounds like this compound on ACE activity using a fluorometric substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro) as a fluorescent substrate
-
0.15 M Tris buffer, pH 8.3, containing 0.1 mM ZnCl_2_
-
This compound (or other potential inhibitors)
-
96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 405 nm)
Procedure:
-
Reagent Preparation: a. Prepare a working solution of ACE in the Tris buffer. b. Prepare a stock solution of the fluorescent substrate in an appropriate solvent (e.g., DMSO) and dilute it in the Tris buffer to the desired final concentration. c. Prepare a series of dilutions of this compound in the Tris buffer.
-
Assay Setup (in a 96-well plate): a. Blank wells: Add buffer only. b. Control wells (100% ACE activity): Add ACE solution and buffer. c. Inhibitor wells: Add ACE solution and the different dilutions of this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the fluorescent substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at 37°C. The hydrolysis of the substrate by ACE removes the quencher, resulting in an increase in fluorescence.
-
Data Analysis: a. Determine the initial reaction rates (V_0_) from the linear portion of the fluorescence versus time plots. b. Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_0_ with inhibitor / V_0_ of control)] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value (the concentration of inhibitor that causes 50% inhibition of ACE activity).
Visualizations
Signaling Pathway
While this compound itself is not directly implicated in a specific signaling pathway, the structurally related tripeptide N-Acetyl-proline-glycine-proline (Ac-PGP) has been shown to be a ligand for the CXCR2 receptor, playing a role in inflammatory signaling.[4] This pathway illustrates how a modified proline-containing molecule can activate cell signaling cascades.
Caption: Ac-PGP signaling through the CXCR2 receptor.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the interaction of an enzyme with this compound.
Caption: Enzyme characterization workflow using this compound.
References
Application Notes and Protocols for the Analysis of N-Acetyl-L-proline Isomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-proline is an important molecule in various biochemical and pharmaceutical contexts. Due to the restricted rotation around the acetyl-proline amide bond, it exists as two distinct rotational isomers, or rotamers: the cis and trans conformers. The equilibrium between these isomers can be influenced by environmental factors such as solvent polarity and pH, and the specific conformation can significantly impact biological activity and drug efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the detailed analysis of these isomers. This document provides comprehensive application notes and experimental protocols for the characterization and quantification of this compound isomers using various NMR techniques.
Principles of Isomer Identification by NMR
The differentiation of cis and trans isomers of this compound by NMR is possible due to the distinct chemical environments of the proline ring and acetyl group protons and carbons in each conformation.
-
¹H NMR: The most readily observed differences are in the chemical shifts of the proline ring protons, particularly the α-proton (Hα). The relative populations of the two isomers can be determined by integrating the signals corresponding to each form.
-
¹³C NMR: The chemical shifts of the β-carbon (Cβ) and γ-carbon (Cγ) of the proline ring are highly sensitive to the cis/trans isomerization. The difference in chemical shifts (Δδ Cβ-Cγ) is a reliable indicator: approximately 5 ppm for the trans isomer and 10 ppm for the cis isomer.[1]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously confirm the stereochemistry. In the trans isomer, a cross-peak is observed between the proline Hα and the Hδ protons of the preceding residue (in this case, the acetyl methyl protons). In the cis isomer, a cross-peak is observed between the Hα protons of proline and the acetyl methyl protons.
Quantitative Analysis of Isomer Ratios
The equilibrium constant (K_trans_) for the cis-trans isomerization can be determined from the integrated areas of the corresponding peaks in the ¹H NMR spectrum.
K_trans_ = [trans] / [cis] = Integral of trans peak / Integral of cis peak
The percentage of each isomer can then be calculated as follows:
% trans = (Integral of trans peak / (Integral of trans peak + Integral of cis peak)) * 100 % cis = (Integral of cis peak / (Integral of trans peak + Integral of cis peak)) * 100
The solvent and pH have a significant impact on this equilibrium. Generally, polar and high pH environments tend to favor the cis conformation, while non-polar and low pH environments favor the trans conformation.[2][3]
Quantitative Data Summary
The following tables summarize the equilibrium constants and isomer percentages of this compound in various solvents as determined by ¹H NMR.[3]
Table 1: Equilibrium Constants (K_trans_) in Different Solvents
| Solvent System | K_trans_ (Experimental) |
| D₂O (pH > 7) | 0.30 |
| d₆-acetone | 1.4 |
| D₂O (pH < 2) | 1.5 |
| 45:55 d₆-benzene/CDCl₃ | 4.0 |
Table 2: Percentage of cis and trans Isomers in Different Solvents
| Solvent System | % cis Isomer | % trans Isomer |
| D₂O (pH > 7) | 76.9% | 23.1% |
| d₆-acetone | 41.7% | 58.3% |
| D₂O (pH < 2) | 40.0% | 60.0% |
| 45:55 d₆-benzene/CDCl₃ | 20.0% | 80.0% |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
-
Weigh approximately 5 mg of solid this compound.
-
Dissolve the solid in 0.7 mL of the desired deuterated solvent (e.g., D₂O, d₆-acetone, or a 45:55 mixture of d₆-benzene/CDCl₃) in a standard 5 mm NMR tube.[3]
-
For aqueous solutions, adjust the pH as required using dilute DCl or NaOD.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.
-
Cap the NMR tube and vortex gently to ensure complete dissolution.
Protocol 2: ¹H NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters on a 500 MHz spectrometer are:[3]
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Spectral Width: Appropriate for observing all proton signals (e.g., 12 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation for accurate quantification (a value of 10-30 seconds is generally sufficient).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
Temperature: 25 °C (298 K).[3]
-
Protocol 3: Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the well-resolved signals corresponding to the cis and trans isomers. The α-proton signals are often used for this purpose.
-
Calculate the K_trans_ value and the percentage of each isomer using the formulas provided above.
Protocol 4: 2D NOESY for Isomer Confirmation
-
Use the same sample prepared for ¹H NMR.
-
Acquire a 2D NOESY spectrum. Key parameters include:
-
Mixing Time: 200-800 ms to allow for the buildup of nuclear Overhauser effects.
-
Number of Increments in t₁: 256-512.
-
Number of Scans per Increment: 8-16.
-
-
Process the 2D data by applying Fourier transforms in both dimensions.
-
Analyze the resulting spectrum for the characteristic cross-peaks that differentiate the cis and trans isomers.
Visualizations
Caption: Experimental workflow for NMR analysis of this compound isomers.
Caption: Relationship between factors, isomers, and NMR observables.
References
- 1. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. odinity.com [odinity.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
High-Performance Liquid Chromatography (HPLC) Methods for Proline Derivatives: Application Notes and Protocols
This document provides detailed application notes and protocols for the analysis of proline and its derivatives using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who are engaged in the qualitative and quantitative analysis of these compounds in various matrices. The methods described herein cover a range of analytical techniques, including chiral separations, pre- and post-column derivatization for UV and fluorescence detection, and sensitive LC-MS/MS analysis.
Introduction
Proline and its derivatives are crucial molecules in biochemistry and pharmaceutical sciences. Proline, a unique proteinogenic imino acid, plays a significant role in protein structure and function. Its derivatives are widely used as chiral catalysts in asymmetric synthesis and are integral components of many pharmaceutical compounds. Accurate and reliable quantification of proline and its analogs is therefore essential for research, quality control, and clinical diagnostics. HPLC is a powerful and versatile technique for the separation and analysis of these compounds. However, due to the lack of a strong chromophore in the proline structure, direct UV detection is often challenging, necessitating derivatization or the use of more universal detectors like mass spectrometers.
This document outlines several robust HPLC methods tailored for the analysis of proline derivatives, providing detailed protocols and comparative data to assist in method selection and implementation.
Application Note 1: Chiral Separation of Proline Enantiomers by NP-HPLC with Pre-column Derivatization
Objective: To achieve enantiomeric separation of D- and L-proline using normal-phase HPLC after derivatization with a fluorescent reagent. This method is particularly useful for determining the enantiomeric purity of proline samples.
Principle: Proline itself lacks a suitable chromophore for sensitive UV detection.[1] Derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) introduces a fluorescent tag, allowing for highly sensitive detection.[1][2] The derivatized enantiomers are then separated on a chiral stationary phase.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the proline sample (racemic mixture or sample of interest) at a concentration of 2 mg/mL in ethanol.
-
Prepare a derivatizing reagent solution of 4 mg/mL NBD-Cl in ethanol.
-
In a reaction vial, mix the proline solution with the NBD-Cl solution.
-
Incubate the mixture at 60°C for 10 minutes to allow the derivatization reaction to complete.[2]
-
After incubation, a series of standard solutions can be prepared from this stock for calibration purposes.[2]
2. HPLC Conditions:
-
HPLC System: Waters Alliance HPLC system with a 2998 photodiode array detector or equivalent.[2]
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in ethanol.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Injection Volume: 10 µL.[2]
Quantitative Data Summary:
| Parameter | D-Proline | L-Proline | Reference |
| Retention Time (min) | 6.72 | 9.22 | [1][2] |
| Linearity (Regression Coefficient, r²) | 0.999 | 0.999 | [1] |
| Limit of Detection (LOD) | 0.6 ppm | 0.6 ppm | [1] |
| Limit of Quantitation (LOQ) | 2 ppm | 2 ppm | [1] |
| Recovery (%) | 93 - 95 | - | [1] |
Workflow Diagram:
Caption: Workflow for chiral HPLC analysis of proline.
Application Note 2: Sensitive Determination of Proline and Hydroxyproline in Biological Samples by LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of proline and hydroxyproline in complex biological matrices such as human serum or plasma. This method is suitable for clinical research and biomarker discovery.
Principle: This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard (L-proline-13C5,15N) ensures accurate quantification by correcting for matrix effects and variations in sample processing.[3][4]
Experimental Protocol:
1. Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
To 50 µL of serum/plasma, add the internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).[3][4]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: An LC system capable of delivering accurate gradients.
-
Mobile Phase: 40% methanol in 0.05% formic acid aqueous solution.[3][4]
-
Flow Rate: As appropriate for the column and system.
-
Injection Volume: As appropriate for the system.
-
MS System: A triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for proline, hydroxyproline, and the internal standard.
Quantitative Data Summary:
| Parameter | Proline | Reference |
| Calibration Range (µg/mL) | 2.5 - 100 | [3][4] |
| Intra-day Precision (%CV) | < 10 | [4] |
| Inter-day Precision (%CV) | < 10 | [4] |
| Intra-day Accuracy (%RE) | < 15 | [3] |
| Inter-day Accuracy (%RE) | < 15 | [3] |
| Extraction Recovery (%) | 99.17 | [4] |
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of proline.
Application Note 3: Chiral Separation of Proline and Hydroxyproline Stereoisomers by Ligand-Exchange HPLC with Post-column Derivatization
Objective: To achieve chiral resolution of proline and hydroxyproline stereoisomers using ligand-exchange chromatography followed by specific post-column derivatization for sensitive fluorescence detection.
Principle: This method utilizes a chiral ligand-exchange column for the separation of stereoisomers.[6] Since proline and hydroxyproline are not fluorescent, a post-column reaction with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is employed to form fluorescent derivatives, enabling their specific and sensitive detection.[6]
Experimental Protocol:
1. HPLC System Setup:
-
An HPLC system equipped with a pump, injector, column oven, and a fluorescence detector.
-
A post-column reaction system consisting of two additional pumps for delivering the buffer and derivatization reagent, a reaction coil, and a temperature-controlled bath.
2. Chromatographic and Post-column Reaction Conditions:
-
Column: Sumichiral OA-5000 (4.6 x 250 mm).[6]
-
Mobile Phase: 1 mM aqueous copper sulfate solution.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 38°C.[6]
-
Injection Volume: 10 µL.[6]
-
Post-column Reagent 1: 0.3 M Borate buffer (pH 9.6) containing 25 mM EDTA, delivered at 0.2 mL/min.[6]
-
Post-column Reagent 2: 1 g/L NBD-Cl in methanol, delivered at 0.5 mL/min.[6]
-
Reaction Coil: A suitable length of tubing maintained at 60°C.[6]
-
Fluorescence Detection: Excitation at 503 nm, Emission at 541 nm.[6]
Quantitative Data Summary:
| Parameter | trans-4-Hydroxy-L-proline | Reference |
| Linearity Range (pmol) | 7.6 - 7600 | [6] |
Workflow Diagram:
Caption: Post-column derivatization HPLC workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of proline in human serum by a robust LC-MS/MS method: application to identification of human metabolites as candidate biomarkers for esophageal cancer early detection and risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-Acetyl-proline-glycine-proline (Ac-PGP) as a Chemoattractant in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neurological disorder research, understanding the mechanisms of neuroinflammation is paramount. A key player in this complex process is the chemoattractant-induced migration of immune cells and the subsequent neuronal response. While N-Acetyl-L-proline itself is not bioactive, its tripeptide derivative, N-acetyl-proline-glycine-proline (Ac-PGP) , has emerged as a potent chemoattractant with significant implications in the pathology of various neurological disorders, particularly those with an inflammatory component like ischemic stroke.
Ac-PGP is a matricryptin, a type of matrikine, generated from the breakdown of collagen by matrix metalloproteinases (MMPs), which are often upregulated during tissue injury and inflammation.[1] This document provides detailed application notes and protocols for studying the chemoattractant properties of Ac-PGP and its role in neurological disorders.
Mechanism of Action
Ac-PGP exerts its chemoattractant and pro-inflammatory effects primarily through the activation of the CXC chemokine receptor 2 (CXCR2) .[1] CXCR2 is a G-protein coupled receptor (GPCR) expressed on various cell types, including neutrophils, microglia, astrocytes, and neurons. The binding of Ac-PGP to CXCR2 initiates a downstream signaling cascade that leads to chemotaxis, cellular activation, and in some contexts, apoptosis.[2]
This signaling pathway is a critical area of investigation for understanding how Ac-PGP contributes to neuroinflammation and neuronal damage. The forward-feeding inflammatory cycle, where Ac-PGP stimulates the release of MMP-9, which in turn generates more Ac-PGP from collagen, highlights its significance as a therapeutic target.[1]
Data Presentation
Quantitative Data on Ac-PGP Activity
The following tables summarize key quantitative data from studies on Ac-PGP's role in neurological contexts.
Table 1: Neuronal Apoptosis Induced by Ac-PGP
| Ac-PGP Concentration (nM) | % Apoptotic Neurons (TUNEL Assay) | Statistical Significance (p-value vs. vehicle) |
| Vehicle | Baseline | - |
| 0.1 | Increased | < 0.05 |
| 1 | Increased | < 0.001 |
| 10 | Maximally Increased | < 0.0001 |
| 100 | Increased | < 0.0001 |
Data extracted from a study on primary cortical neurons treated for 24 hours.[2]
Table 2: Ac-PGP Levels in Brain Tissue After Ischemic Stroke
| Condition | Ac-PGP Concentration (ng/g tissue) | Statistical Significance (p-value vs. Sham) |
| Sham Surgery | Baseline | - |
| 90-min MCAO + 24-h reperfusion | Significantly Increased | < 0.0001 |
Data from a study in rats following middle cerebral artery occlusion (MCAO).[3]
Mandatory Visualization
Ac-PGP/CXCR2 Signaling Pathway
Caption: Ac-PGP binding to CXCR2 initiates downstream signaling pathways leading to cellular responses.
Experimental Workflow for Chemotaxis Assay
Caption: A generalized workflow for conducting a chemotaxis assay using Ac-PGP.
Experimental Protocols
Protocol 1: Microglia/Astrocyte Chemotaxis Assay using Boyden Chamber/Transwell System
This protocol outlines a method to assess the chemoattractant effect of Ac-PGP on microglia or astrocytes.
Materials:
-
Boyden chamber or Transwell® inserts (e.g., 8 µm pore size)
-
24-well plates
-
Primary microglia or astrocytes, or relevant cell lines (e.g., BV-2 for microglia)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Ac-PGP (N-acetyl-proline-glycine-proline)
-
Control peptide (e.g., N-acetyl-proline-glycine-glycine, Ac-PGG)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Microscope with imaging software or a plate reader for quantification
Procedure:
-
Cell Preparation:
-
Culture microglia or astrocytes to ~80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay to reduce basal migration.
-
Harvest cells using a gentle method (e.g., accutase for astrocytes, gentle scraping for microglia) and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Chamber Preparation:
-
Place the Transwell® inserts into the wells of a 24-well plate.
-
In the lower chamber, add 600 µL of serum-free medium containing various concentrations of Ac-PGP (e.g., 0.1 nM to 100 nM). Include a negative control (serum-free medium alone) and a control with Ac-PGG at the highest concentration used for Ac-PGP.
-
-
Cell Seeding:
-
Add 100 µL of the prepared cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Incubation time will vary depending on the cell type and should be optimized (e.g., 4-6 hours for microglia, 12-24 hours for astrocytes).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Stain the cells with DAPI (for fluorescence microscopy) or Crystal Violet (for brightfield microscopy).
-
-
Quantification:
-
Microscopy: Count the number of migrated cells in several random fields of view for each membrane and calculate the average.
-
Plate Reader (for Crystal Violet): Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 590 nm).
-
Protocol 2: TUNEL Assay for Neuronal Apoptosis Induced by Ac-PGP
This protocol is for the detection of apoptosis in neuronal cultures treated with Ac-PGP.
Materials:
-
Primary cortical neuron culture
-
Ac-PGP
-
TUNEL (TdT-mediated dUTP Nick-End Labeling) assay kit (commercial kits are recommended)
-
Neuronal cell culture medium
-
Fixation and permeabilization reagents (as per kit instructions)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons on coverslips in a multi-well plate.
-
Treat the neurons with various concentrations of Ac-PGP (e.g., 0.1 nM to 100 nM) in their culture medium for 24 hours. Include a vehicle-treated control group.
-
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilize the cells with a solution such as 0.25% Triton X-100 in PBS for 5-10 minutes.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:
-
An equilibration step with the kit's buffer.
-
Incubation with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Stopping the reaction and washing the cells.
-
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with a DNA stain like DAPI to visualize all cells.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs (e.g., green fluorescence for FITC-dUTP).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.
-
Conclusion
The study of N-acetyl-proline-glycine-proline (Ac-PGP) as a chemoattractant provides a valuable avenue for understanding and potentially targeting neuroinflammation in neurological disorders. The protocols and data presented here offer a framework for researchers to investigate the role of Ac-PGP in their specific models of neurological disease, with the ultimate goal of developing novel therapeutic strategies. It is crucial to remember that while Ac-PGP is a potent chemoattractant, its precursor this compound is not, a distinction that is vital for accurate experimental design and interpretation.
References
Microbial Synthesis of N-Acetylated Proline Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the microbial production of N-acetylated proline derivatives. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate the design and implementation of production strategies.
N-acetylated proline derivatives are valuable compounds with applications in various fields, including pharmaceuticals. Microbial production offers a promising and sustainable alternative to chemical synthesis for these molecules. This guide focuses on the production of two key derivatives: N-acetyl-cis-4-hydroxy-L-proline (N-acetyl CHOP), a potential prodrug with enhanced therapeutic properties, and N-acetyl-L-proline, a versatile biochemical.
Application Notes
The microbial production of N-acetylated proline derivatives primarily revolves around two strategies: whole-cell biocatalysis using genetically engineered microorganisms and enzymatic synthesis.
Whole-Cell Biocatalysis for N-acetyl-cis-4-hydroxy-L-proline (N-acetyl CHOP):
A successful approach for producing N-acetyl CHOP involves the use of engineered Escherichia coli. This strategy is based on the co-expression of two key enzymes: L-proline cis-4-hydroxylase (SmP4H) from Sinorhizobium meliloti to convert L-proline to cis-4-hydroxy-L-proline (CHOP), and an N-acetyltransferase (Mpr1) from Saccharomyces cerevisiae to subsequently acetylate CHOP to N-acetyl CHOP[1][2][3].
To enhance production, several factors can be optimized:
-
Host Strain Selection: E. coli BL21(DE3) is a commonly used host for protein expression. A mutant strain, E. coli ΔputA, with a disrupted L-proline oxidase gene, can be utilized to increase the intracellular pool of the precursor, L-proline[2].
-
Fermentation Medium: M9 minimal medium has been shown to be more effective than LB medium for N-acetyl CHOP production[2][3].
-
Medium Supplementation: The addition of NaCl and L-ascorbate to the fermentation medium has been demonstrated to significantly increase the yield of N-acetyl CHOP[2][3]. NaCl-induced osmotic stress is thought to accelerate the uptake of CHOP into the E. coli cells[4].
-
Metabolic Engineering: Weakening the degradation or deacetylation pathways for N-acetyl CHOP could further improve productivity[2].
Enzymatic Synthesis of this compound:
For the production of this compound, an enzymatic approach has been described utilizing a thermostable N-acyl-L-proline acylase. This enzyme, obtainable from microorganisms such as Comamonas testosteroni DSM 5416 and Alcaligenes denitrificans DSM 5417, can catalyze the synthesis of this compound from L-proline and acetic acid[5]. This method offers a direct and specific route to this compound. The enzyme's activity can be induced by the presence of this compound in the culture medium[5].
Quantitative Data Summary
The following tables summarize the key quantitative data from microbial production experiments for N-acetylated proline derivatives.
Table 1: Production of N-acetyl-cis-4-hydroxy-L-proline (N-acetyl CHOP) in Engineered E. coli
| Parameter | Value | Reference |
| Host Strain | E. coli BL21(DE3) expressing Mpr1 | [4] |
| Precursor | cis-4-hydroxy-L-proline (CHOP) | [4] |
| Medium Additive | 2% NaCl | [4] |
| Yield | 52 µmol per gram wet cell weight | [3][4] |
| Fermentation Time for Highest Yield | 42 hours | [2][3] |
Table 2: Factors Influencing N-acetyl CHOP Production
| Factor | Observation | Reference |
| Medium Type | M9 medium produced more N-acetyl CHOP than LB medium. | [2][3] |
| Host Strain Genetics | E. coli ΔputA cells accumulated approximately 2-fold more L-proline than wild-type cells. | [2] |
| Medium Supplements | Addition of NaCl and L-ascorbate resulted in a 2-fold increase in N-acetyl CHOP production. | [2][3] |
| NaCl Concentration | The amount of N-acetyl CHOP production was 3.5-fold higher in the presence of NaCl. | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments described in the application notes.
Protocol 1: Microbial Production of N-acetyl-cis-4-hydroxy-L-proline (N-acetyl CHOP) in E. coli
1. Plasmid Construction:
-
Construct a co-expression plasmid harboring the genes for L-proline cis-4-hydroxylase (SmP4H) from Sinorhizobium meliloti and N-acetyltransferase (Mpr1) from Saccharomyces cerevisiae. A suitable vector with an inducible promoter (e.g., T7 promoter in a pET vector) should be used.
2. Host Strain Transformation:
-
Transform the expression plasmid into chemically competent E. coli BL21(DE3) or E. coli BL21(DE3) ΔputA cells[1][6][7][8][9].
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
3. Inoculum Preparation:
-
Inoculate a single colony from the agar plate into 10 mL of LB medium containing the selective antibiotic.
-
Incubate the culture overnight at 37°C with shaking.
4. Fermentation:
-
Prepare M9 minimal medium (see Protocol 3 for M9 medium preparation).
-
Inoculate the M9 medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Add L-proline to the medium as a precursor.
-
Supplement the medium with NaCl (e.g., 2% w/v) and L-ascorbate.
-
Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking.
-
When the OD600 reaches 0.4-0.6, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM[1][7].
-
Continue the fermentation for up to 42 hours, monitoring cell growth (OD600) and product formation periodically.
5. Product Extraction and Analysis:
-
Harvest the cells by centrifugation.
-
The supernatant can be analyzed for extracellular N-acetyl CHOP. For intracellular product, lyse the cell pellet (e.g., by sonication) and analyze the soluble fraction.
-
Analyze the concentration of N-acetyl CHOP using methods such as HPLC.
Protocol 2: Enzymatic Synthesis of this compound
1. Enzyme Production (N-acyl-L-proline acylase):
-
Cultivate Comamonas testosteroni DSM 5416 or Alcaligenes denitrificans DSM 5417 in a suitable nutrient medium.
-
Induce enzyme production by adding this compound (0.06 to 0.1% by weight) to the culture medium[5].
-
Harvest the cells and obtain the enzyme through cell maceration and subsequent purification steps (e.g., chromatography)[5].
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
1 M Sodium acetate
-
5 M L-proline
-
Purified N-acyl-L-proline acylase
-
0.1 M Tris-HCl buffer, pH 7.0[5]
-
-
Incubate the reaction mixture at 30°C[5].
-
Monitor the formation of this compound over time using a suitable analytical method.
3. Product Purification:
-
Terminate the reaction (e.g., by adding trichloroacetic acid) and remove the denatured enzyme by centrifugation[5].
-
Purify this compound from the reaction mixture using techniques like ion-exchange chromatography or crystallization[10][11].
Protocol 3: M9 Minimal Medium Preparation (1 L)
1. Prepare 5x M9 Salts Solution:
-
Dissolve the following in 800 mL of distilled water:
-
64 g Na2HPO4·7H2O
-
15 g KH2PO4
-
2.5 g NaCl
-
-
Adjust the volume to 1 L with distilled water.
2. Prepare Sterile Stock Solutions:
-
1 M MgSO4
-
1 M CaCl2
-
20% (w/v) Glucose
-
10% (w/v) Thiamine-HCl
-
Sterilize each solution separately by autoclaving or filter sterilization.
3. Assemble the M9 Medium:
-
To 790 mL of sterile distilled water, aseptically add:
-
200 mL of 5x M9 salts solution
-
2 mL of 1 M MgSO4
-
100 µL of 1 M CaCl2
-
10 mL of 20% glucose
-
100 µL of 10% Thiamine-HCl
-
-
Add any required antibiotics and supplements (e.g., L-proline, NaCl, L-ascorbate).
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental processes is crucial for understanding and optimizing the production of N-acetylated proline derivatives.
Caption: L-Proline biosynthesis pathway from L-glutamate in bacteria.
Caption: Experimental workflow for N-acetyl CHOP production.
Caption: Workflow for enzymatic synthesis of this compound.
References
- 1. neb.com [neb.com]
- 2. Microbial production of N-acetyl cis-4-hydroxy-L-proline by coexpression of the Rhizobium L-proline cis-4-hydroxylase and the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of N-acetyl cis-4-hydroxy-L-proline by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. neb.com [neb.com]
- 8. E. coli protein expression and purification [protocols.io]
- 9. Protein Expression in E. coli: A Powerful System for Recombinant Protein Production | Sino Biological [sinobiological.com]
- 10. US4621153A - Purification and recovery of amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]
- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
Troubleshooting & Optimization
Improving N-Acetyl-L-proline solubility in aqueous and organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-L-proline.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a derivative of the amino acid proline. It is known to be freely soluble in water. Its solubility in various organic solvents can vary. For instance, it has been reported to be soluble in methanol and ethanol.
Q2: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in water is pH-dependent. As a cyclic amino acid derivative with a carboxylic acid group, its charge state changes with pH. At pH values below its pKa, it will be in its less soluble, neutral form. As the pH increases above the pKa, it will deprotonate to form a more soluble carboxylate anion. Therefore, increasing the pH of an aqueous solution will generally increase the solubility of this compound.
Q3: Can temperature be used to improve the solubility of this compound?
Yes, for most solid solutes, including this compound, solubility in a liquid solvent increases with temperature. If you are facing solubility issues, gently heating the solution while stirring can help to dissolve more of the compound. However, it is crucial to ensure that the increased temperature does not cause degradation of this compound or other components in your formulation. Always check the thermal stability of your compound.
Q4: Are there any common co-solvents that can enhance the solubility of this compound?
The use of co-solvents is a common strategy to enhance the solubility of poorly soluble compounds. For this compound, which is already quite water-soluble, the goal of using a co-solvent might be to dissolve it in a mixed aqueous-organic system or a non-aqueous system. Common co-solvents that could be tested include ethanol, propylene glycol, and polyethylene glycols (PEGs). The ideal co-solvent and its optimal concentration would need to be determined experimentally.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in water at the desired concentration.
-
Possible Cause 1: Saturation limit reached. You may be trying to dissolve this compound beyond its intrinsic solubility at the current temperature.
-
Solution: Try gently heating the solution while stirring. Be mindful of potential degradation at high temperatures.
-
-
Possible Cause 2: Incorrect pH. The pH of your aqueous solution may be too low, keeping the this compound in its less soluble protonated form.
-
Solution: Adjust the pH of the solution by adding a base (e.g., NaOH) to raise the pH above the pKa of the carboxylic acid group, which will increase its solubility.
-
-
Possible Cause 3: Impurities in the compound or solvent. Impurities can sometimes affect solubility.
-
Solution: Ensure you are using a high-purity grade of this compound and purified water.
-
Issue 2: this compound precipitates out of solution over time.
-
Possible Cause 1: Temperature fluctuations. If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate out as the solubility decreases at lower temperatures.
-
Solution: Store the solution at the temperature it was prepared at, or consider preparing a less concentrated stock solution that remains stable at room temperature.
-
-
Possible Cause 2: Change in pH. The pH of the solution may have shifted due to the addition of other components or interaction with the storage container.
-
Solution: Re-measure and adjust the pH of the solution. Using a buffer can help to maintain a stable pH.
-
-
Possible Cause 3: Supersaturated solution. You may have created a supersaturated solution that is inherently unstable.
-
Solution: Prepare a new solution at a concentration known to be below the saturation limit at the storage temperature.
-
Issue 3: Difficulty dissolving this compound in a specific organic solvent for an experiment.
-
Possible Cause: Low polarity of the solvent. this compound, being a polar molecule, will have limited solubility in non-polar organic solvents.
-
Solution 1: Try a more polar organic solvent. For example, if you are having trouble with a non-polar solvent like hexane, try a more polar one like ethanol or methanol.
-
Solution 2: Use a co-solvent system. Adding a small amount of a polar co-solvent in which this compound is highly soluble (like water or methanol) to the non-polar solvent can sometimes improve overall solubility.
-
Solution 3: Consider derivatization. If your experimental design allows, you could chemically modify the this compound to increase its solubility in the desired solvent. For example, esterification of the carboxylic acid would make it more soluble in less polar organic solvents.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound by the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial with a screw cap).
-
Equilibration: Place the container in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a sample from the supernatant. Dilute the sample with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a suitable analytical method, such as HPLC-UV or a validated titration method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Diagrams
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting logic for solubility issues.
N-Acetyl-L-proline stability issues under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetyl-L-proline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary chemical stability concern for this compound in aqueous solutions is the hydrolysis of the N-acetyl amide bond, which yields L-proline and acetic acid. This reaction is susceptible to catalysis by acid or base and is accelerated by increased temperatures. Additionally, while not a degradation pathway, it's important to be aware of the pH-dependent equilibrium between the cis and trans conformers of the amide bond, which can influence its biological activity and analytical profile.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic conditions (pH 3-7). In strongly acidic (pH < 3) or strongly alkaline (pH > 9) solutions, the rate of hydrolysis of the amide bond increases significantly.[1][2] Alkaline conditions, in particular, can promote rapid deacetylation.
Q3: What is the impact of temperature on the stability of this compound?
A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage of solutions, refrigeration (2-8°C) is recommended. For experimental procedures at elevated temperatures, it is crucial to consider the potential for increased degradation, especially at non-neutral pH.
Q4: Are there any other factors that can influence the stability of this compound?
A4: Besides pH and temperature, the presence of certain enzymes, such as acylases, can lead to the rapid hydrolysis of the N-acetyl group.[3] Additionally, the presence of strong oxidizing agents could potentially lead to degradation, although this is less commonly reported for this molecule compared to hydrolysis.
Q5: What is the difference between chemical degradation and conformational changes in this compound?
A5: Chemical degradation involves the breaking of covalent bonds, resulting in the formation of new chemical entities. For this compound, this is primarily the hydrolysis of the amide bond to form L-proline and acetic acid. Conformational changes, on the other hand, are changes in the three-dimensional shape of the molecule without breaking any covalent bonds. In this compound, this refers to the rotation around the acetyl-proline amide bond, leading to cis and trans isomers.[4] This isomerization is influenced by pH and solvent polarity.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low concentration of this compound in my sample. | 1. Hydrolysis: The sample may have been stored at an inappropriate pH or temperature for an extended period. 2. Enzymatic degradation: The sample may have been contaminated with enzymes (e.g., from biological matrices). 3. Inaccurate initial concentration: The initial solution may not have been prepared correctly. | 1. Review the pH and storage temperature of your solution. For stability, maintain a pH between 3 and 7 and store at 2-8°C. 2. If working with biological samples, consider heat inactivation of enzymes or the use of protease inhibitors. 3. Re-prepare the solution, ensuring accurate weighing and dissolution. |
| Appearance of a new peak in my HPLC chromatogram corresponding to L-proline. | Hydrolysis of the N-acetyl group: This is a strong indicator that your this compound has degraded. | Confirm the identity of the new peak by running an L-proline standard. To prevent further degradation, adjust the pH of your sample to the 3-7 range and store it at a lower temperature. |
| Variability in analytical results between replicate samples. | 1. Inconsistent sample handling: Differences in incubation times, temperatures, or pH adjustments between samples. 2. Conformational isomerism: The cis/trans ratio can be sensitive to the solvent environment, potentially affecting chromatographic peak shape or retention time if not well-controlled. | 1. Ensure all samples are processed under identical conditions. Use a standardized protocol for sample preparation and analysis. 2. Equilibrate samples in the mobile phase for a consistent period before injection to allow the cis/trans equilibrium to stabilize. |
| Precipitation of this compound from solution. | Exceeding solubility limit: The concentration of this compound may be too high for the chosen solvent or storage temperature. | Review the solubility of this compound in your solvent system. You may need to decrease the concentration or use a different solvent. Warming the solution may temporarily redissolve the compound, but it could also accelerate degradation. |
Quantitative Stability Data
Disclaimer: The following data is illustrative and based on the stability of structurally related N-acetylated amino acids, such as N-acetylneuraminic acid.[1][2] Actual degradation rates for this compound should be determined experimentally.
Table 1: Estimated Percentage Degradation of this compound after 24 hours at a concentration of 1 mg/mL.
| Temperature | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 10.0 (Carbonate Buffer) |
| 4°C | < 1% | < 0.5% | < 2% |
| 25°C (Room Temp) | ~ 2-5% | < 1% | ~ 5-10% |
| 50°C | ~ 10-20% | ~ 2-5% | > 20% |
| 80°C | > 30% | ~ 10-15% | > 50% |
Table 2: Estimated Half-life (t½) of this compound at Different Conditions.
| Temperature | pH 2.0 (0.01 M HCl) | pH 7.0 (Phosphate Buffer) | pH 10.0 (Carbonate Buffer) |
| 25°C | ~ 20-30 days | > 100 days | ~ 10-15 days |
| 50°C | ~ 3-5 days | ~ 20-30 days | < 2 days |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[5][6][7]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate buffer, pH 7.0
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in HPLC grade water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutral Hydrolysis: Mix equal volumes of the stock solution and phosphate buffer (pH 7.0). Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution (at pH 7.0) at 60°C in the dark for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution (at pH 7.0) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to a non-degraded control sample.
-
Identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. odinity.com [odinity.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Optimizing N-acetylation of L-proline
Welcome to the technical support center for the N-acetylation of L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the N-acetylation of L-proline in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-acetylation of L-proline can stem from several factors. Here are the most common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC). Ensure the temperature is optimal for the chosen conditions; gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of L-proline to the acetylating agent can limit the yield.
-
Solution: Use a slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents of acetic anhydride).
-
-
Presence of Water: Acetic anhydride and acetyl chloride are sensitive to moisture and will readily hydrolyze, reducing the amount available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store acetylating agents under inert, dry conditions.
-
-
Inappropriate pH: The nucleophilicity of the nitrogen atom in L-proline is pH-dependent.
-
Solution: For reactions in aqueous media, maintaining a neutral to slightly basic pH is often optimal for the acetylation of amino acids.[1]
-
Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products or unreacted starting materials.
-
Unreacted L-proline: This is a common impurity if the reaction is incomplete.
-
Solution: As mentioned above, increase the reaction time or the stoichiometry of the acetylating agent.
-
-
Diacylation: While less common for proline, under harsh conditions, the carboxylate group could potentially react.
-
Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times.
-
-
Polymerization: In some instances, side reactions leading to oligomers can occur.
-
Solution: Control the temperature and reagent concentrations carefully.
-
Q3: I am having difficulty purifying the final product, N-acetyl-L-proline. What are some effective purification strategies?
A3: Purification can be challenging due to the high polarity of this compound and its solubility in aqueous media.
-
Extraction: After acidifying the reaction mixture, this compound can be extracted into an organic solvent like ethyl acetate. Multiple extractions will be necessary to maximize recovery.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture.
-
Column Chromatography: For very impure samples, silica gel column chromatography can be employed. A polar mobile phase will be required to elute the product.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is an effective, albeit more resource-intensive, method.
Frequently Asked Questions (FAQs)
Q1: What is the most common acetylating agent for the N-acetylation of L-proline?
A1: Acetic anhydride is the most commonly used and preferred acetylating agent for this transformation. It is easier to handle than acetyl chloride and the reaction byproducts are generally easier to remove.
Q2: Is a base always necessary for this reaction?
A2: While the reaction can proceed without a base, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or pyridine is common. The base neutralizes the carboxylic acid byproduct (in the case of acetic anhydride) or the hydrochloric acid byproduct (for acetyl chloride), which can drive the reaction to completion.
Q3: What is the effect of the solvent on the reaction?
A3: The choice of solvent can influence the reaction rate and the solubility of the starting materials and products. Polar solvents like methanol and water are often used. The polarity of the solvent can also affect the equilibrium between the cis and trans isomers of this compound.[2]
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, it is more hazardous to handle as it is highly corrosive and moisture-sensitive, and it produces corrosive HCl gas as a byproduct. Reactions with acetyl chloride typically require a stoichiometric amount of a base to neutralize the HCl.
Data Presentation
The following table summarizes various reported reaction conditions for the N-acetylation of L-proline and related amino acids, providing a basis for comparison and optimization.
| Starting Material | Acetylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| L-Proline | Acetic Anhydride | DIEA | Methanol | 70 (Reflux) | 7 hours | 84.2 | ChemicalBook |
| L-Hydroxyproline | Acetic Anhydride | Pyridine | Water | 0-5 then RT | Overnight | Not specified | BenchChem |
| β-cyanoalanine | Acetic Anhydride | - (pH 8) | Water | 15 | 1 hour | Not specified | [3] |
| Hydrolyzed Gelatin | Acetic Anhydride | Sodium Hydroxide | Water | 0-1 | Not specified | 98-100 | [4] |
Experimental Protocols
This section provides a detailed methodology for a common N-acetylation of L-proline procedure.
Materials:
-
L-proline
-
Acetic anhydride
-
N,N-diisopropylethylamine (DIEA)
-
Methanol (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and chamber
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add L-proline (1 equivalent).
-
Dissolution: Add anhydrous methanol to dissolve the L-proline.
-
Addition of Reagents: Add N,N-diisopropylethylamine (DIEA) (approximately 3 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (approximately 3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 7 hours. Monitor the reaction progress by TLC.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol by rotary evaporation.
-
Workup - Quenching: Carefully quench any unreacted acetic anhydride. This can be done by adding water and stirring.
-
Workup - Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 1-2 with 1M HCl. Extract the aqueous layer multiple times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Mandatory Visualization
Below are diagrams created using Graphviz to visualize key aspects of the N-acetylation of L-proline.
Caption: Experimental workflow for the N-acetylation of L-proline.
Caption: Troubleshooting logic for N-acetylation of L-proline.
References
Purification techniques for N-Acetyl-L-proline post-synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Acetyl-L-proline following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities can be broadly categorized as starting materials, reagents, and side-products. These include:
-
Unreacted L-proline: Incomplete acetylation will leave residual starting material.
-
Acetic acid and Acetic Anhydride: Excess reagents from the acetylation step.
-
Diacylated proline derivatives: Potential side-products of the reaction.
-
Other amino acids: If the starting L-proline was not pure.[1]
-
Inorganic salts: Introduced during pH adjustments or work-up procedures.[1]
-
Colorimetric impurities: Pigments that may be present in the starting materials or formed during the synthesis.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Several techniques can be employed to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the presence of impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (115-117 °C) is indicative of high purity.[1]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification techniques for this compound are:
-
Recrystallization: A widely used method that leverages the differential solubility of the compound and impurities in a suitable solvent system.
-
Column Chromatography: Effective for separating impurities with different polarities from the target compound.
-
Liquid-Liquid Extraction: Useful for removing acid or base-soluble impurities from the crude product.
Troubleshooting Guides
Recrystallization Issues
Problem: this compound fails to crystallize from the solution.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Insufficient nucleation sites. | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of pure this compound. |
| Incorrect solvent system. | Re-evaluate the solvent choice based on solubility data. A mixture of a good solvent and a poor solvent can be effective. |
Problem: The recrystallized product is still impure.
| Possible Cause | Troubleshooting Step |
| Impurities co-crystallized. | Perform a second recrystallization. Ensure slow cooling to promote selective crystallization. |
| Insoluble impurities were not removed. | Filter the hot solution before cooling to remove any insoluble material. |
| Residual solvent trapped in crystals. | Wash the crystals with a small amount of cold, fresh solvent after filtration. Ensure the crystals are thoroughly dried under vacuum. |
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect stationary phase. | For this compound, a polar stationary phase like silica gel is typically used. |
| Inappropriate mobile phase. | Optimize the solvent system. A gradient elution may be necessary to separate impurities with a wide range of polarities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
| Column packing is uneven. | Repack the column carefully to ensure a uniform stationary phase bed. |
Quantitative Data Summary
The following table summarizes typical purity and recovery data for different purification techniques.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Notes |
| Recrystallization | >98% (TLC)[2] | 70-90% | Highly dependent on the solvent system and initial purity. |
| Column Chromatography | >99% (HPLC)[3] | 60-80% | Can achieve very high purity but may result in lower yields. |
| Liquid-Liquid Extraction | Variable | >90% | Primarily a preliminary purification step to remove bulk impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-ether mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Objective: To assess the purity of this compound using TLC.
Materials:
-
Silica gel TLC plates
-
Mobile phase: n-butanol:acetic acid:water (3:1:1 by volume)[4]
-
Spotting capillaries
-
Developing chamber
-
Ninhydrin stain (for visualizing L-proline impurity)
-
UV lamp
Procedure:
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol).
-
Spot the sample onto the baseline of a silica gel TLC plate. Also spot a standard of pure this compound and L-proline for comparison.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under a UV lamp.
-
To visualize any unreacted L-proline, spray the plate with ninhydrin solution and gently heat. L-proline will appear as a colored spot (typically yellow-orange).[5]
-
Calculate the Rf values for each spot and compare the sample to the standards to assess purity.
Visualizations
Caption: General purification workflow for this compound.
References
Overcoming low yield in N-Acetyl-L-proline synthesis protocols
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in N-Acetyl-L-proline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods involve the N-acetylation of L-proline using an acetylating agent. Common protocols include using acetic anhydride with a base in an organic solvent like methanol, or in an aqueous solution where the pH is carefully controlled.[1][2][3] Enzymatic synthesis using acyl transferase presents a high-conversion alternative, though it is a more specialized technique.[4][5]
Q2: Why am I getting a low yield in my this compound synthesis?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature.[6]
-
Suboptimal pH: In aqueous preparations, if the pH is too low, the proline amine is protonated and not sufficiently nucleophilic. If the pH is too high, it can accelerate the hydrolysis of the acetylating agent (e.g., acetic anhydride).
-
Reagent Degradation: Acetic anhydride is highly susceptible to hydrolysis upon exposure to moisture. Using old or improperly stored reagents can significantly reduce the effective concentration of the acetylating agent.
-
Side Reactions: While N-acetylation of proline is generally clean, procedural errors can lead to the formation of byproducts, complicating purification and reducing the isolated yield.[1]
-
Losses During Work-up and Purification: The product may be lost during extraction, crystallization, or chromatography steps. This compound has some water solubility, which can lead to losses during aqueous work-ups.[7]
Q3: How can I optimize reaction conditions to improve the yield?
A3: To optimize your yield, consider the following:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of L-proline.[6] This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to side products.
-
Control Temperature: For reactions that are sluggish, a moderate increase in temperature can improve the rate.[6] For instance, one protocol specifies refluxing at 70°C.[1][8] Conversely, some aqueous methods use low temperatures (0-10°C) to control the reaction rate and minimize hydrolysis of the anhydride.[2][9]
-
Adjust Stoichiometry: Ensure an appropriate excess of the acetylating agent and base is used. A common protocol uses approximately 3 equivalents of both acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[1][8]
-
Maintain pH: For aqueous reactions, use a pH meter and add base (e.g., saturated sodium carbonate solution) dropwise to maintain a steady pH of around 7.5-8.0.[2]
Q4: What are the potential side reactions, and how can I minimize them?
A4: The primary side reaction is the hydrolysis of the acetic anhydride by water present in the reaction mixture. To minimize this:
-
Use anhydrous solvents and reagents whenever possible.
-
Store acetic anhydride under inert gas and away from moisture.
-
In aqueous protocols, controlling the temperature and rate of addition can favor the N-acetylation reaction over hydrolysis.
Another potential issue, though less of a side reaction and more of a procedural byproduct, is the formation of salts (e.g., acetates) from the base used. These must be effectively removed during work-up.
Q5: My product is difficult to purify. What purification strategies can I use?
A5: If you are facing purification challenges, such as similar polarities of the product and starting material, consider these strategies:[6]
-
Recrystallization: This is an effective method for purifying this compound. Experiment with different solvent systems to find one that selectively crystallizes the product.[6] Ethanol-ether is one reported system for a similar compound.[9]
-
Column Chromatography: While potentially challenging, optimizing the solvent system for TLC to achieve good separation is key before attempting column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used. A reported mobile phase is a methanol:water gradient with 0.05% formic acid.[1]
-
Acid-Base Extraction: During work-up, you can manipulate the pH to move your product between aqueous and organic layers. This compound is a carboxylic acid and will be soluble in a basic aqueous solution as its carboxylate salt.
Q6: Could the quality of my reagents be affecting the yield?
A6: Absolutely. Ensure that your L-proline is pure and dry.[6] Most importantly, verify the quality of your acetic anhydride. It should be clear and colorless; a yellowish tint may indicate degradation. It is often best to use a freshly opened bottle or a redistilled reagent for best results.
Q7: Are there alternative acetylating agents I can use?
A7: Yes, other agents can be used. Acetyl chloride is more reactive than acetic anhydride and may be effective if the reaction is slow. However, it is more hazardous and generates HCl gas as a byproduct, which must be neutralized by a base.[6]
Data on Synthesis Protocols
The following tables summarize conditions and yields for common this compound synthesis protocols.
Table 1: Organic Solvent-Based Synthesis
| Parameter | Method Details |
| Starting Material | L-Proline |
| Reagents | Acetic Anhydride (3 eq.), N,N-Diisopropylethylamine (DIEA) (3 eq.) |
| Solvent | Methanol |
| Temperature | 70°C (Reflux) |
| Time | 7 hours |
| Purification | HPLC |
| Reported Yield | 84.2%[1] |
Table 2: Aqueous Solution-Based Synthesis (N-acetyl-4-hydroxy-L-proline example)
| Parameter | Method Details |
| Starting Material | L-Hydroxyproline |
| Reagents | Acetic Anhydride (~2.8 eq. total), Pyridine (~6.1 eq. total) |
| Solvent | Water |
| Temperature | 0-5°C, then allowed to warm to room temperature |
| Time | Overnight |
| Purification | Evaporation, Recrystallization |
| Reported Yield | ~69% (molar)[9] |
Experimental Protocols
Protocol 1: Acetylation in Methanol (High Yield)
This protocol is adapted from a method reporting an 84.2% yield.[1]
-
Dissolution: Dissolve L-proline (1.0 eq.) in an appropriate amount of methanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add N,N-diisopropylethylamine (DIEA) (3.0 eq.) to the solution. Subsequently, add acetic anhydride (3.0 eq.) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux at 70°C and maintain for 7 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the methanol by distillation under reduced pressure.
-
Purification: The crude product can be purified via high-performance liquid chromatography (HPLC) or recrystallization to yield the final white solid product.
Protocol 2: Acetylation in Aqueous Solution
This protocol is a general method based on common aqueous acetylation procedures.[2][3]
-
Dissolution: Dissolve L-proline (1.0 eq.) in water in a beaker or flask placed in an ice bath.
-
pH Adjustment: Slowly add a saturated solution of sodium carbonate or pyridine to adjust the pH of the solution to approximately 7.5-8.0.
-
Addition of Acetylating Agent: While vigorously stirring and maintaining the temperature at 10°C or below, add acetic anhydride (1.5 - 2.0 eq.) dropwise.
-
Maintain pH: During the addition of acetic anhydride, continuously monitor the pH and add more base as needed to keep it within the 7.5-8.0 range.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours in the ice bath.
-
Work-up: Acidify the reaction mixture to a pH of ~2-3 with concentrated HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by recrystallization.
Visual Guides
Experimental Workflow
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: N-Acetyl-L-proline HPLC Analysis
Welcome to the technical support center for the HPLC analysis of N-Acetyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common peak separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues encountered during this compound analysis?
A1: The most frequently observed peak shape problems are peak tailing, peak fronting, and peak splitting. These issues can compromise the accuracy and precision of your quantification.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, an acidic compound, can be caused by several factors:
-
Secondary Interactions: Interaction between the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound, causing tailing.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[1]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[1]
Q3: What causes my this compound peak to show fronting?
A3: Peak fronting is often a result of:
-
Column Overload: Injecting a sample that is too concentrated is a common cause of fronting.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to distorted, fronting peaks.[3]
Q4: My this compound peak is split. What could be the reason?
A4: Peak splitting can be attributed to:
-
Co-elution: Another compound may be eluting at a very similar retention time.
-
Column Issues: A partially blocked frit, a void at the column inlet, or contamination can disrupt the sample band, causing it to split.[4]
-
Injection Problems: Issues with the injector, such as a poorly seated rotor seal, can lead to split peaks.
-
Incompatible Solvents: A mismatch between the sample solvent and the mobile phase can cause peak splitting.[5]
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.
Caption: Troubleshooting workflow for this compound peak tailing.
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | For acidic compounds like this compound, lowering the mobile phase pH can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.[6] An acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often effective.[7] | Improved peak symmetry and reduced tailing. |
| Column Overload | Reduce the concentration of the injected sample or decrease the injection volume.[6] | A more symmetrical peak shape. |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column to minimize the availability of free silanol groups. | Significant reduction in peak tailing. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[2] | Restoration of good peak shape. |
Issue 2: Peak Splitting of this compound
Peak splitting appears as a single peak divided into two or more smaller peaks.
Caption: Troubleshooting workflow for this compound peak splitting.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Mismatch | Whenever possible, dissolve the this compound standard and sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase. | Elimination of peak splitting caused by injection effects. |
| Blocked Column Frit | Replace the column inlet frit. If the problem persists, the column itself may be compromised and require replacement.[8] | Restoration of a single, well-defined peak. |
| Column Void | A void at the head of the column can cause the sample band to split. Replacing the column is the most effective solution.[9] | A single, sharp peak. |
| Co-eluting Impurity | Modify the chromatographic method to improve resolution. This can include changing the mobile phase composition, adjusting the gradient, or trying a different column chemistry. | Separation of this compound from the interfering peak. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic Acid (TFA)[10][11] |
| Flow Rate | 1.0 mL/min[10][11] |
| Column Temperature | 25 °C[10][11] |
| Injection Volume | 20 µL[10][11] |
| Detection | UV at 212 nm[10][11] |
A stock solution can be prepared by accurately weighing and dissolving this compound in the mobile phase.[10][11] Subsequent dilutions should also be made using the mobile phase to ensure compatibility.
Protocol 2: Chiral Separation of this compound Enantiomers (Conceptual)
For the separation of D- and L-isomers, a chiral stationary phase is required. Often, derivatization is necessary to enhance detectability and improve separation.
While a specific protocol for this compound with NBD-Cl was not found, a general approach for proline can be adapted. This involves reacting the sample with a fluorescent derivatizing agent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) to form a detectable derivative.[12]
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK-IA, 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A polar mobile phase such as ethanol with an additive like 0.1% TFA.[12] |
| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min.[12] |
| Column Temperature | Often optimized, for example, at 40 °C.[12] |
| Detection | UV or Fluorescence, depending on the derivatizing agent (e.g., 464 nm for NBD-Cl derivative).[12] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between common HPLC problems and their primary causes.
Caption: Relationship between common HPLC peak problems and their causes.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. bvchroma.com [bvchroma.com]
- 5. waters.com [waters.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
- 9. scas.co.jp [scas.co.jp]
- 10. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
Managing N-Acetyl-L-proline degradation during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of N-Acetyl-L-proline during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at room temperature, with some suppliers recommending 2-8°C.[1][2] When stored correctly in a tightly sealed container, the product can be stable for up to 3 years.[3]
Q2: How should I store this compound solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3] For long-term storage, -80°C is recommended for up to 2 years, while for shorter-term storage, -20°C is suitable for up to 1 year.[3] If used within a month, storage at -20°C is generally acceptable.
Q3: What solvents are compatible with this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at high concentrations (≥ 100 mg/mL).[3] It is also slightly soluble in water, methanol, and chloroform.[1] The choice of solvent can influence the equilibrium between its cis and trans isomers.[4]
Q4: How does pH affect the stability of this compound in solution?
The pH of the solution can impact the isomeric equilibrium of this compound.[4] In solutions with a high pH, the intramolecular hydrogen bonding is disrupted, leading to a higher concentration of the cis isomer.[4] Highly acidic or alkaline conditions may also promote the hydrolysis of the N-acetyl group.[5]
Q5: What are the potential degradation products of this compound?
Under experimental conditions, the primary degradation product is L-proline, resulting from the hydrolysis of the N-acetyl group. In the case of combustion, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of both the solid compound and the prepared solutions. 2. Prepare fresh solutions from a new stock of this compound. 3. Analyze the purity of the compound and solutions using an appropriate analytical method like HPLC. |
| Change in pH of the solution over time | Hydrolysis of the N-acetyl group leading to the release of acetic acid.[5] | 1. Monitor the pH of the solution regularly. 2. Use buffered solutions appropriate for the experimental pH range. 3. Store solutions at recommended low temperatures to minimize hydrolysis. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products, most likely L-proline. | 1. Run an L-proline standard to confirm the identity of the new peak. 2. Re-evaluate the storage and handling procedures to prevent further degradation. |
| Variability in isomeric ratio (cis/trans) | The solvent polarity and pH of the experimental medium can alter the equilibrium between the cis and trans isomers.[4] | 1. Standardize the solvent system and pH for all experiments. 2. If a specific isomer is required, consider the solvent polarity and pH to favor its formation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | Room Temperature | Up to 3 years | [3] |
| Solid | 2-8°C | Not specified | [1][2] |
| In Solvent | -80°C | Up to 2 years | [3] |
| In Solvent | -20°C | Up to 1 year | [3] |
| Stock Solution | -20°C | Up to 1 month |
Table 2: Influence of Solvent and pH on cis Isomer Percentage of this compound
| Solvent/Condition | Percentage of cis Isomer | Reference |
| Benzene (non-polar) | 10.86% | [4] |
| Acetone | 21.0% - 21.4% | [4] |
| pH 2 | 23.16% - 25.0% | [4] |
| pH > 9 | 51.8% - 56.18% | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound Degradation using HPLC
Objective: To quantify the amount of L-proline (degradation product) in an this compound sample.
Materials:
-
This compound sample
-
L-proline standard
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)
-
Solvents for sample preparation
Methodology:
-
Standard Curve Preparation: Prepare a series of L-proline standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.
-
HPLC Analysis:
-
Inject the prepared standards and the sample into the HPLC system.
-
Run the analysis using a validated method.
-
Identify and quantify the L-proline peak in the sample by comparing its retention time and peak area to the standards.
-
-
Calculation: Calculate the percentage of degradation based on the amount of L-proline detected relative to the initial amount of this compound.
Protocol 2: Colorimetric Assay for Proline (Degradation Product)
Objective: To estimate the degradation of this compound by quantifying the free proline content.
Materials:
-
This compound sample
-
L-proline for standard curve
-
Ninhydrin reagent (2.5% in a 3:2 mixture of glacial acetic acid and 6 M phosphoric acid)
-
Toluene
-
Spectrophotometer or microplate reader
Methodology:
-
Sample and Standard Preparation: Prepare an aqueous solution of the this compound sample and a series of L-proline standards.
-
Reaction:
-
Chromophore Extraction:
-
After cooling, add 200 µL of toluene and vortex to extract the colored product.[7]
-
Centrifuge to separate the phases.
-
-
Measurement: Measure the absorbance of the toluene layer at 520 nm.[7][8]
-
Quantification: Determine the proline concentration in the sample using the standard curve.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound 68-95-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. odinity.com [odinity.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prometheusprotocols.net [prometheusprotocols.net]
Technical Support Center: Enhancing Cellular Uptake of Proline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the cellular uptake of proline analogs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for proline and its analogs to enter a cell?
A1: Proline and its analogs primarily enter cells through active transport mediated by specific transporter proteins. The main routes of entry include:
-
Sodium- and Chloride-Dependent Transporters: Members of the Solute Carrier (SLC) family, such as SLC6A20 (also known as SIT1), are key transporters for proline. These transporters utilize the electrochemical gradients of sodium and chloride ions to drive the uptake of proline against its concentration gradient.[1][2]
-
Other Amino Acid Transporters: Some proline analogs may also be transported by other amino acid transporters with broader specificity, depending on the structural modifications of the analog.[3]
-
Passive Diffusion: While less significant for polar molecules like proline and its analogs, highly lipophilic derivatives may exhibit some degree of passive diffusion across the cell membrane.
-
Endocytosis: For larger constructs, such as proline-rich cell-penetrating peptides (CPPs) or nanoparticle-conjugated analogs, uptake can occur via endocytosis.[4]
Q2: My proline analog shows very low cellular uptake. What are the most common reasons for this?
A2: Low cellular uptake of proline analogs can stem from several factors:
-
Low Transporter Expression: The cell line you are using may have low endogenous expression of the relevant proline transporters.
-
Poor Transporter Affinity: The specific structural modifications of your proline analog may result in poor binding affinity to the proline transporters.
-
Suboptimal Experimental Conditions: Factors such as incorrect pH, ion concentrations, or temperature can negatively impact transporter activity.
-
Cell Health and Confluency: Unhealthy or overly confluent cells may exhibit altered transporter expression and function.
-
Competition with Media Components: Amino acids present in the cell culture media can compete with your analog for transporter binding, reducing its uptake.
Q3: How can I modify my proline analog to increase its cellular uptake?
A3: Several chemical modification strategies can enhance the cellular uptake of proline analogs:
-
Prodrug Approach: Masking polar functional groups to increase lipophilicity can enhance passive diffusion. These masking groups are designed to be cleaved intracellularly, releasing the active analog.[5] The ProTide technology, for example, masks monophosphate groups with an aromatic amino acid ester to improve cell permeability.[6]
-
Attachment of Cell-Penetrating Peptides (CPPs): Conjugating your analog to a CPP, such as penetratin or a proline-rich CPP, can facilitate its translocation across the cell membrane, often through endocytosis.[7][8][9]
-
Fluorination: Strategic fluorination of the proline ring can alter its conformational preferences and electronic properties, which in some cases has been shown to influence cellular uptake and biological activity.[10]
-
Bioisosteric Replacement: Replacing atoms in the proline ring, for instance, carbon with silicon (silaproline), can significantly increase cellular uptake.[6]
Q4: What are the key considerations when choosing a cell line for proline analog uptake experiments?
A4: The choice of cell line is critical for successful uptake studies. Key considerations include:
-
Transporter Expression Profile: Select a cell line known to express high levels of the target proline transporter (e.g., SLC6A20). This information can often be found in literature or through gene expression databases.
-
Disease Relevance: If you are studying a particular disease, use a cell line that is a relevant model for that disease.
-
Adherent vs. Suspension Cells: Adherent cells are generally easier to work with for uptake assays as they allow for more straightforward washing steps to remove extracellular compound.
-
Origin and Type: The tissue of origin and cell type (e.g., epithelial, neuronal) will influence the expression and regulation of transporters.
Troubleshooting Guides
Issue 1: Low or No Detectable Cellular Uptake
| Possible Cause | Recommended Solution |
| Low Transporter Expression in Cell Line | 1. Select a different cell line: Research and choose a cell line known to have high expression of the target proline transporter. 2. Overexpress the transporter: Transfect your cells with a plasmid encoding the transporter of interest (e.g., SLC6A20). |
| Competition from Media Components | 1. Use a minimal buffer for the uptake assay: Perform the uptake experiment in a simple buffer like Hanks' Balanced Salt Solution (HBSS) instead of complete culture medium to eliminate competing amino acids. 2. Amino acid starvation: Incubate cells in an amino acid-free medium for a short period (e.g., 1-2 hours) before the uptake assay. Note that prolonged starvation can stress cells and alter transporter expression.[5] |
| Suboptimal Assay Conditions | 1. Optimize pH: Ensure the pH of your uptake buffer is physiological (typically pH 7.4), as transporter activity can be pH-dependent.[11] 2. Check Ion Concentrations: Since many proline transporters are sodium- and chloride-dependent, ensure your buffer contains appropriate concentrations of these ions. 3. Temperature: Perform uptake assays at 37°C, as transport is an active process and is significantly reduced at lower temperatures. |
| Poor Compound Solubility | 1. Check for precipitation: Visually inspect your stock and working solutions for any precipitate. 2. Use a co-solvent: If solubility is an issue, consider using a small percentage of a biocompatible co-solvent like DMSO. Ensure the final concentration is not toxic to your cells (typically <0.5%).[4] |
| Cell Health Issues | 1. Monitor cell viability: Regularly check cell viability using methods like Trypan Blue exclusion. 2. Avoid over-confluency: Plate cells at a density that prevents them from becoming over-confluent during the experiment, as this can alter transporter expression. |
Issue 2: High Variability in Uptake Results
| Possible Cause | Recommended Solution |
| Inconsistent Cell Numbers | 1. Accurate cell counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent cell numbers are seeded for each experiment. 2. Normalize to protein content: After cell lysis, perform a protein quantification assay (e.g., BCA assay) and normalize the amount of internalized analog to the total protein content of each sample.[12] |
| Incomplete Removal of Extracellular Compound | 1. Thorough washing: After the uptake incubation, wash the cells multiple times with ice-cold PBS or uptake buffer to effectively remove any remaining extracellular analog. 2. Use of a stop solution: Consider using an ice-cold stop solution containing a competitive inhibitor to rapidly halt uptake and aid in the removal of extracellular compound. |
| Inconsistent Incubation Times | 1. Precise timing: Use a timer and stagger the addition and removal of solutions to ensure consistent incubation times for all samples. |
| Edge Effects in Multi-well Plates | 1. Avoid outer wells: When using multi-well plates, avoid using the outermost wells as they are more prone to evaporation and temperature fluctuations. 2. Maintain humidity: Place the plate in a humidified incubator to minimize evaporation. |
Quantitative Data Summary
The cellular uptake of proline and its analogs is dependent on the specific transporter, the cell type, and the structure of the analog. The following tables provide a summary of available kinetic data and a qualitative comparison of different strategies to enhance uptake.
Table 1: Kinetic Parameters for Proline Uptake by Transporters
| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| SIT1 (SLC6A20) | L-Proline | Rat SIT1 expressed in Xenopus oocytes | ~200 | Not reported | [13] |
| PROT (SLC6A7) | L-Proline | HEK-293 cells transfected with rat PROT | 20.12 | 89.23 | [14] |
| Not Specified | L-Proline | Tsetse fly flight muscle mitochondria | 85 | 962 | [1] |
| Not Specified | L-Proline | Rat renal brush border membrane vesicles (High affinity) | 67 | Not reported | [15] |
| Not Specified | L-Proline | Rat renal brush border membrane vesicles (Low affinity) | 5260 | Not reported | [15] |
Table 2: Qualitative Comparison of Strategies to Enhance Proline Analog Uptake
| Strategy | Mechanism | Relative Enhancement | Key Considerations |
| Prodrugs | Increased lipophilicity for passive diffusion or targeting transporters | Moderate to High | Requires intracellular cleavage to the active compound.[6] |
| Cell-Penetrating Peptides (CPPs) | Facilitated translocation across the membrane, often via endocytosis | High | Can be cytotoxic at high concentrations; endosomal escape may be a limiting step.[4] |
| Fluorination | Altered conformation and electronic properties | Variable | Effects are position- and stereochemistry-dependent.[10] |
| Transporter Overexpression | Increased number of transport sites on the cell surface | High | Requires genetic modification of the cells. |
| Optimized Assay Conditions | Maximized transporter activity | Moderate | Essential for obtaining reliable and reproducible data. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Proline Analog by LC-MS/MS
This protocol provides a method for the accurate quantification of unlabeled proline analogs within cultured cells.
Materials:
-
Adherent cells cultured in 6-well plates
-
Proline analog of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Complete culture medium
-
Ice-cold acetonitrile with an appropriate internal standard
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentration of the proline analog in the appropriate buffer or medium. Include a vehicle-only control. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
Cell Harvesting and Washing:
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS to remove extracellular analog.
-
Aspirate the final PBS wash completely.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Resuspend the cell pellet in a known volume of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of the proline analog.
-
Determine the concentration of the analog in your samples by comparing to the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
Protocol 2: Visualization of Fluorescently Labeled Proline Analog Uptake by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of cellular uptake and subcellular localization of a fluorescently labeled proline analog.
Materials:
-
Fluorescently labeled proline analog
-
Cells seeded on glass-bottom dishes or plates
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear staining, optional)
-
MitoTracker Deep Red (for mitochondrial staining, optional)
-
Confocal microscope with a live-cell incubation chamber
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution imaging.
-
Treatment: Treat the cells with the fluorescently labeled proline analog at the desired concentration in live-cell imaging medium.
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Acquire images at various time points (e.g., 15, 30, 60, and 120 minutes) using the appropriate fluorescence channels for your fluorescent label.[18]
-
-
Optional Co-staining:
-
If desired, co-stain with Hoechst 33342 to visualize the nucleus and/or MitoTracker Deep Red to visualize mitochondria to assess subcellular localization.
-
-
Image Analysis:
-
Analyze the images to determine the localization of the fluorescent signal within the cells.
-
Quantify the fluorescence intensity per cell or per subcellular compartment using image analysis software.
-
Visualizations
Caption: Workflow for LC-MS/MS quantification of intracellular proline analogs.
Caption: Putative signaling pathways regulating proline transporter expression and activity.
References
- 1. SLC6 Transporters: Structure, Function, Regulation, Disease Association and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 3. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum starvation: caveat emptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The Nitric Oxide Prodrug V-PROLI/NO Inhibits Cellular Uptake of Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-penetrating proline-rich peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The AtProT Family. Compatible Solute Transporters with Similar Substrate Specificity But Differential Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of mammalian proline transporter SIT1 (SLC6A20) with characteristics of classical system imino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transporter-mediated depletion of extracellular proline directly contributes to plant pattern-triggered immunity against a bacterial pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with N-Acetyl-L-proline water solubility in drug formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of N-Acetyl-L-proline in drug formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility important?
A1: this compound is a derivative of the amino acid L-proline.[1][2] It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its water solubility is a critical factor in drug formulation, impacting bioavailability, ease of administration, and the ability to achieve desired concentrations for therapeutic efficacy.
Q2: What is the reported water solubility of this compound?
A2: The aqueous solubility of this compound is influenced by temperature and pH. One study determined its mole fraction solubility in water at various temperatures.[1] Another source reports a predicted water solubility of 517 g/L, while experimental data from another source indicates a solubility of >23.6 µg/mL at pH 7.4.
Q3: How does temperature affect the water solubility of this compound?
A3: The water solubility of this compound increases with temperature.[1] This positive correlation means that higher temperatures will facilitate the dissolution of a greater amount of the compound in water.
Q4: How does pH affect the water solubility of this compound?
A4: The solubility of this compound is expected to be pH-dependent due to its carboxylic acid group, with a predicted pKa of approximately 3.89. At pH values above the pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution should enhance the solubility of this compound.
Q5: Are there different solid forms of this compound that could impact solubility?
A5: Yes, studies have shown that this compound can exist in at least two polymorphic forms. Polymorphism can significantly influence the solubility and dissolution rate of a compound, with different crystalline forms exhibiting different solubilities.
Troubleshooting Guide
Issue: Poor Dissolution of this compound in Water
This guide provides a systematic approach to troubleshoot and overcome common challenges related to the water solubility of this compound.
Data Presentation
Table 1: Mole Fraction and Estimated Mass Solubility of this compound in Water at Different Temperatures
| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) | Estimated Solubility (mg/mL) |
| 283.15 | 10.00 | 0.0891 | 495.8 |
| 288.15 | 15.00 | 0.0983 | 551.4 |
| 293.15 | 20.00 | 0.1084 | 613.2 |
| 298.15 | 25.00 | 0.1193 | 681.8 |
| 303.15 | 30.00 | 0.1312 | 758.6 |
| 308.15 | 35.00 | 0.1441 | 845.0 |
| 313.15 | 40.00 | 0.1581 | 942.8 |
| 318.15 | 45.00 | 0.1733 | 1054.1 |
| 323.15 | 50.00 | 0.1898 | 1181.3 |
Data derived from Qiu et al., J. Chem. Eng. Data 2021, 66, 3, 1533–1542. The mole fraction solubility has been used to estimate the mass solubility in mg/mL.
Experimental Protocols
Protocol 1: Solubility Determination by the Static Gravimetric Method
This protocol outlines a general procedure for determining the solubility of this compound in water at various temperatures.
Materials:
-
This compound
-
Distilled or deionized water
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic water bath
-
Analytical balance (±0.1 mg)
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of water in the jacketed glass vessel.
-
Maintain the desired temperature by circulating water from the thermostatic bath through the jacket.
-
Stir the suspension vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Stop stirring and allow the undissolved solid to settle for at least 4 hours.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm) to prevent undissolved particles from being collected.
-
Weigh the syringe with the collected solution to determine the mass of the solution.
-
Transfer the solution to a pre-weighed container and dry it in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Calculate the mass of the dissolved this compound.
-
The solubility can then be expressed in various units (e.g., mg/mL, mole fraction).
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol provides a general method for improving the solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Water (primary solvent)
-
A pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol 400)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent mixtures with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30% v/v).
-
To a fixed volume of each co-solvent mixture, add an excess amount of this compound.
-
Stir the mixtures at a constant temperature for a sufficient time to reach equilibrium.
-
After reaching equilibrium, filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent ratio for maximum solubility.
Protocol 3: Preparation of a Co-amorphous System to Enhance Solubility
This protocol describes a general approach to prepare a co-amorphous system of this compound with a suitable co-former to improve its dissolution characteristics.
Materials:
-
This compound
-
A suitable co-former (e.g., another amino acid like arginine or tryptophan)
-
Ball mill
-
Milling jars and balls
-
Solvent for solvent evaporation method (if applicable, e.g., methanol)
-
Rotary evaporator (if applicable)
Procedure (using Ball Milling):
-
Accurately weigh this compound and the co-former in a specific molar ratio (e.g., 1:1).
-
Place the physical mixture into the milling jar along with the milling balls.
-
Mill the mixture for a specified time and frequency. The optimal milling parameters should be determined experimentally.
-
After milling, collect the resulting powder.
-
Characterize the solid state of the milled product using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the formation of a co-amorphous system.
-
Evaluate the dissolution rate of the co-amorphous formulation in a relevant aqueous medium and compare it to that of the crystalline this compound.
References
Refinement of analytical methods for detecting N-Acetyl-L-proline conformers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting N-Acetyl-L-proline conformers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound conformers.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution or overlapping peaks in ¹H NMR spectrum | - Inappropriate solvent selection.- Suboptimal temperature for analysis.- Sample concentration is too high or too low. | - Select a solvent that provides better chemical shift dispersion for the protons of interest. Aromatic solvents like deuterated benzene can induce significant shifts.- Adjust the temperature of the NMR experiment. Lowering the temperature can slow down the cis-trans interconversion, potentially leading to sharper peaks for each conformer.- Optimize the sample concentration. High concentrations can lead to peak broadening. |
| Inaccurate quantification of cis/trans conformer ratio | - Incorrect integration of NMR peaks.- Incomplete relaxation of nuclei between scans.- Baseline distortion in the spectrum. | - Ensure that the integration regions for the distinct peaks of the cis and trans isomers are set correctly and encompass the entire peak area.[1]- Increase the relaxation delay (D1) in the NMR pulse sequence to ensure full relaxation of all protons, especially when there is a significant difference in the relaxation times of the conformers.- Apply appropriate baseline correction algorithms to the spectrum before integration. |
| Cis/trans isomerization during chromatographic separation | - The energy barrier for interconversion is low enough to be overcome under the chromatographic conditions.- The stationary phase or mobile phase composition is promoting isomerization. | - Lower the column temperature to reduce the rate of on-column isomerization.- Screen different stationary phases and mobile phase modifiers to find conditions that minimize interconversion. Chiral stationary phases may offer better separation of stable conformers. |
| Difficulty in detecting conformers by mass spectrometry | - Ionization method may induce isomerization.- Conformers may not be stable in the gas phase. | - Employ soft ionization techniques like electrospray ionization (ESI) under gentle conditions to preserve the solution-phase conformer populations.[2]- Utilize ion mobility-mass spectrometry (IM-MS) which can separate gas-phase ions based on their size and shape, allowing for the differentiation of conformers.[3][4] |
Frequently Asked Questions (FAQs)
1. What are the primary conformers of this compound and why are they important?
This compound primarily exists as two major conformers, or rotamers, due to restricted rotation around the amide bond: the cis and trans isomers. The relative population of these conformers is crucial in various biological contexts as the conformation of proline residues can significantly influence the structure and function of peptides and proteins.
2. Which analytical technique is most suitable for studying this compound conformers?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and widely used technique for studying the cis/trans isomerism of this compound in solution.[5] It allows for the direct observation and quantification of both conformers in equilibrium.
3. How do solvent and pH affect the cis/trans equilibrium of this compound?
The equilibrium between the cis and trans conformers is highly sensitive to the solvent environment and the pH of the solution.
-
Solvent Polarity: The proportion of the cis isomer tends to increase with increasing solvent polarity. In nonpolar solvents, intramolecular hydrogen bonding can stabilize the trans conformer.
-
pH: In aqueous solutions, the pH plays a significant role. At low pH (acidic conditions), the trans form is generally favored. At high pH (basic conditions), the carboxyl group is deprotonated, leading to electrostatic repulsion that favors the cis conformation.[1][5]
4. Can I separate the cis and trans conformers of this compound using chromatography?
Separating the cis and trans conformers by chromatography can be challenging due to their rapid interconversion under typical chromatographic conditions. However, techniques like counter-current chromatography with specific chiral selectors have shown some success in separating proline derivatives.
5. Is it possible to analyze this compound conformers using mass spectrometry?
While conventional mass spectrometry may not readily distinguish between conformers due to their identical mass-to-charge ratio, ion mobility-mass spectrometry (IM-MS) has emerged as a valuable tool. IM-MS can separate ions based on their shape and size in the gas phase, allowing for the differentiation of cis and trans isomers of proline-containing peptides.[3][4]
Quantitative Data on Conformer Ratios
The following table summarizes the approximate percentage of the cis conformer of this compound observed in different solvent and pH conditions as reported in various studies.
| Solvent/Condition | Approximate % of cis Conformer | Analytical Method |
| D₂O, pH < 2 | ~25% | ¹⁷O NMR |
| D₂O, pH > 9 | ~52% | ¹⁷O NMR |
| Acetone | ~21-25% | ¹H NMR[1] |
| Benzene/CDCl₃ mixture | ~11% | ¹H NMR[1] |
Experimental Protocols
Detailed Methodology for ¹H NMR Analysis of Cis/Trans Isomerism
This protocol outlines the steps for determining the equilibrium constant for the cis/trans isomerism of this compound using ¹H NMR spectroscopy.
1. Sample Preparation:
- Dissolve approximately 5 mg of this compound in 0.7 mL of the desired deuterated solvent (e.g., D₂O, acetone-d₆, or a mixture of benzene-d₆/CDCl₃).[1]
- For aqueous solutions, adjust the pH to the desired value (e.g., pH < 2 or pH > 7) using dilute DCl or NaOD.[6]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
2. NMR Data Acquisition:
- Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- Set the sample temperature to 25 °C.
- Use a standard single-pulse experiment. To ensure accurate quantification, a relaxation delay of at least 5 times the longest T₁ of the protons of interest is recommended.
3. Data Processing and Analysis:
- Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the internal standard (TMS at 0 ppm).
- Identify the distinct peaks corresponding to the α-protons of the cis and trans isomers. These are typically well-resolved.
- Integrate the area under the peaks corresponding to the α-protons of both the cis and trans conformers.[1]
4. Calculation of Equilibrium Constant (K_trans):
- The equilibrium constant (K_trans) can be calculated as the ratio of the integrated area of the trans isomer to the integrated area of the cis isomer: K_trans = [trans] / [cis] = (Integral of trans α-proton) / (Integral of cis α-proton)
Visualizations
References
- 1. odinity.com [odinity.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Multiple gas-phase conformations of proline-containing peptides: is it always cis/trans isomerization? - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Separation of cis and trans Isomers of Polyproline by FAIMS Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cis-Trans Equilibrium of this compound. An Experiment for the Biophysical Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
N-Acetyl-L-proline prodrug strategies to improve therapeutic potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on N-Acetyl-L-proline prodrug strategies to enhance its therapeutic potential, particularly in the context of neurological disorders.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for developing this compound prodrugs?
A1: this compound is a proline derivative with potential therapeutic applications. However, its inherent physicochemical properties may limit its bioavailability and ability to cross the blood-brain barrier (BBB). Prodrug strategies aim to temporarily modify the this compound molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, thereby enhancing its therapeutic efficacy. The goal is to devise a chemically stable compound that can revert to the active this compound in a controlled manner at the target site.
Q2: A structurally related tripeptide, N-acetyl-proline-glycine-proline (ac-PGP), is implicated in neuroinflammation. What is the connection to this compound prodrugs?
A2: Ac-PGP is a chemokine that acts as a ligand for the CXCR2 receptor, playing a role in neuroinflammation and neuronal apoptosis, particularly in conditions like ischemic stroke.[1][2][3] This suggests that targeting the ac-PGP/CXCR2 signaling pathway could be a valuable therapeutic strategy. Prodrugs of this compound could be designed to either mimic or antagonize the effects of ac-PGP at the CXCR2 receptor, offering a novel approach to treating neuroinflammatory and neurodegenerative diseases.[1]
Q3: What are some potential prodrug strategies for this compound to improve CNS delivery?
A3: To enhance penetration of the blood-brain barrier, several prodrug strategies can be considered:
-
Lipidization: Covalently attaching a lipid moiety to this compound can increase its lipophilicity, facilitating passive diffusion across the BBB.[4][5]
-
Esterification: Converting the carboxylic acid group of this compound into an ester can mask its polarity and improve brain penetration. These esters can then be hydrolyzed by esterases in the brain to release the active drug.
-
Carrier-Mediated Transport (CMT): Designing prodrugs that are recognized by specific transporters at the BBB, such as amino acid transporters, can facilitate their entry into the CNS.[4]
Q4: How can I quantify the conversion of my this compound prodrug to the active parent drug in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of the prodrug and the parent drug in biological matrices like plasma and brain tissue.[6] It is crucial to develop and validate a robust analytical method to accurately determine the pharmacokinetic profiles of both the prodrug and the released this compound.
II. Troubleshooting Guides
Prodrug Synthesis and Stability
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield during ester prodrug synthesis. | Incomplete reaction; degradation of starting materials or product. | Optimize reaction conditions (temperature, time, catalyst). Use fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Prodrug is unstable in aqueous solution during in vitro assays. | The ester linkage is susceptible to hydrolysis at certain pH values. | Determine the pH-stability profile of your prodrug. For assays, use buffers at a pH where the prodrug exhibits maximum stability. Consider modifying the promoiety to create a more sterically hindered and stable ester bond. |
| Inconsistent results in stability studies. | Variability in buffer preparation; enzymatic degradation in non-purified systems. | Ensure accurate and consistent preparation of all buffers. For enzymatic stability assays, use purified enzyme preparations or well-characterized biological matrices (e.g., plasma, tissue homogenates). Include appropriate controls, such as heat-inactivated enzymes. |
In Vitro Cellular Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect of the prodrug on CXCR2 signaling. | The prodrug is not being internalized by the cells; insufficient conversion to the active form; low or no CXCR2 expression on the cell line. | Confirm cellular uptake of the prodrug using a fluorescently labeled analog or LC-MS/MS analysis of cell lysates. Verify the expression of CXCR2 on your target cells using techniques like flow cytometry or western blotting. Ensure that the cells express the necessary enzymes to cleave the promoiety. |
| High background signal in CXCR2 activation assays. | Non-specific binding of the prodrug or detection reagents. | Include appropriate controls, such as cells not expressing CXCR2 or treatment with a non-targeting control compound. Optimize washing steps to reduce non-specific binding. If using a fluorescent-based assay, check for autofluorescence of the prodrug. |
| Variability in cell viability assays. | Uneven cell seeding; cytotoxicity of the prodrug or the released promoiety. | Ensure a homogenous single-cell suspension before seeding. Perform a dose-response curve to determine the optimal non-toxic concentration of the prodrug. Evaluate the cytotoxicity of the promoiety alone. |
In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Low brain-to-plasma concentration ratio of this compound after prodrug administration. | Premature hydrolysis of the prodrug in the bloodstream; rapid efflux from the brain. | Analyze the stability of the prodrug in plasma to assess its half-life. If it's too short, consider designing a more stable prodrug. Investigate if the prodrug or the parent compound is a substrate for efflux transporters at the BBB (e.g., P-glycoprotein). |
| High variability in behavioral or physiological readouts in animal models. | Inconsistent drug administration; variability in the animal model of disease. | Refine the drug administration technique to ensure consistent dosing. Increase the number of animals per group to improve statistical power. Ensure the disease model is well-characterized and produces consistent pathology. |
| Difficulty in detecting this compound or its prodrug in brain tissue. | Inefficient extraction from the tissue matrix; degradation during sample processing. | Optimize the tissue homogenization and extraction protocol to maximize recovery.[7][8] Keep samples on ice throughout the processing and add protease and esterase inhibitors to prevent degradation. |
III. Experimental Protocols
General Protocol for the Synthesis of an this compound Ester Prodrug
This protocol describes a general method for the esterification of this compound with an alcohol to form a simple ester prodrug.
Materials:
-
This compound
-
Desired alcohol (promo-moiety)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DMAP (catalytic amount) followed by the dropwise addition of a solution of DCC in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Prodrug Stability Assay
This protocol outlines a method to assess the chemical stability of an this compound prodrug at different pH values.
Materials:
-
This compound prodrug
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the prodrug in acetonitrile.
-
Incubate the prodrug in the different pH buffers at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining prodrug and the formed this compound.
-
Calculate the half-life (t½) of the prodrug at each pH.
IV. Data Presentation
Table 1: Levels of N-acetyl-proline-glycine-proline (ac-PGP) in Ischemic Stroke
| Condition | ac-PGP Level (ng/g tissue) | Fold Change vs. Control | Reference |
| Control (non-ischemic brain) | Undetectable | - | [1] |
| Ischemic brain tissue | Significantly elevated | > 10 | [1][3] |
Table 2: Effect of ac-PGP on Neuronal Apoptosis
| Treatment | Apoptosis Rate (%) | p-value vs. Control | Reference |
| Vehicle Control | 5 ± 2 | - | [3] |
| ac-PGP (1 µM) | 25 ± 5 | < 0.01 | [3] |
| ac-PGP (1 µM) + CXCR2 Antagonist | 8 ± 3 | > 0.05 | [3] |
V. Visualization
Signaling Pathway
Caption: ac-PGP binding to CXCR2 receptor and downstream signaling.
Experimental Workflow
Caption: Experimental workflow for this compound prodrug development.
References
- 1. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke. [vivo.health.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating protein expression, modifications and interactions in the brain: Protocol for preparing rodent brain tissue for mass spectrometry-based quantitative- and phospho-proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Proline-Based and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. Their mechanism centers on the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which ultimately leads to reduced blood pressure and decreased cardiovascular stress. While many ACE inhibitors exist, they can be broadly classified based on their chemical structure, which influences their potency and pharmacokinetics.
This guide provides a comparative analysis of ACE inhibitors, with a particular focus on those containing a proline moiety, such as Captopril. The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a natural substrate for ACE.[1][2] Its levels increase significantly upon administration of an ACE inhibitor, and it is believed to contribute to the anti-inflammatory and antifibrotic effects of these drugs.[2][3][4] This comparison includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Quantitative Comparison of ACE Inhibitor Efficacy
The efficacy of ACE inhibitors is commonly quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce ACE activity by 50%. A lower IC50 value indicates greater potency. The table below summarizes the in vitro efficacy of several widely used ACE inhibitors, highlighting the potency of the proline-containing inhibitor, Captopril.
| ACE Inhibitor | Structural Class | IC50 Value (nM) | Reference |
| Captopril | Sulfhydryl-containing (Proline derivative) | 1.79 - 21 | [5][6][7] |
| Enalaprilat | Dicarboxylate-containing | 1.2 | [7] |
| Lisinopril | Dicarboxylate-containing | 1.2 | [7] |
| Ramiprilat | Dicarboxylate-containing | 1.6 | [7] |
Note: IC50 values can vary based on the specific assay conditions and substrate used.[5] Enalapril and Ramipril are prodrugs that are converted to their active forms, Enalaprilat and Ramiprilat, respectively, in the body.
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of these inhibitors, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System and a standard experimental workflow for assessing ACE inhibitor efficacy.
The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by interrupting the RAAS cascade. This pathway is crucial for regulating blood pressure and fluid balance.[8][9][10] Renin, released by the kidneys, converts angiotensinogen to angiotensin I.[10][11] ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[8][10] Angiotensin II increases blood pressure by constricting blood vessels, stimulating aldosterone release (which promotes sodium and water retention), and triggering the release of vasopressin.[8][9] By blocking ACE, these inhibitors prevent the formation of angiotensin II, leading to vasodilation and reduced blood pressure.[10]
References
- 1. JCI - Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline. [jci.org]
- 2. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Role of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline in the Antifibrotic and Anti-Inflammatory Effects of the Angiotensin-Converting Enzyme Inhibitor Captopril in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-L-proline and N-acetyl-L-hydroxyproline for Scientific Applications
In the realm of amino acid derivatives, N-Acetyl-L-proline and N-acetyl-L-hydroxyproline represent two molecules with distinct yet significant applications in research and development. While structurally similar, their functional divergence forms the basis of this comparative analysis. This guide provides an objective comparison of their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental comparison begins with the physicochemical characteristics of each molecule. These properties influence their solubility, stability, and suitability for various experimental and formulation contexts.
| Property | This compound | N-acetyl-L-hydroxyproline |
| Molecular Formula | C₇H₁₁NO₃[1][2] | C₇H₁₁NO₄[3][4] |
| Molecular Weight | 157.17 g/mol [1][5][6] | 173.17 g/mol [3] |
| Appearance | White to off-white crystalline powder[2] | White solid powder[7] |
| Melting Point | 115-117 °C[1][8] | 132-133 °C (decomposes)[4] |
| Solubility | Soluble in water.[2] Slightly soluble in chloroform, methanol, and water.[8] | Soluble in water.[9] Soluble in DMSO (≥ 32 mg/mL).[4] |
| Storage Temperature | 2-8°C[2][8] | 2-8°C (sealed in dry conditions)[4] |
Biological Activity and Applications: A Tale of Two Derivatives
The primary distinction between these two molecules lies in their principal biological activities and resulting applications. This compound is predominantly utilized in pharmaceutical synthesis and biochemical research, while N-acetyl-L-hydroxyproline has carved a niche as a potent active ingredient in cosmetics and dermatology for its anti-aging properties.
This compound: A Versatile Pharmaceutical Intermediate
This compound (NALP) serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] It is often used in the development of drugs for disorders related to the nervous, vascular, musculoskeletal, and cutaneous systems.[8]
One of its key biochemical roles is as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[5][8] This property makes it a valuable tool in studies focused on the binding of substrates and inhibitors to ACE, a critical enzyme in blood pressure regulation.[5]
N-acetyl-L-hydroxyproline: A Potent Anti-Aging and Skin Barrier Agent
N-acetyl-L-hydroxyproline (NAHP), also known as Acetyl Hydroxyproline, has demonstrated significant efficacy in skin health, positioning it as a valuable ingredient in advanced skincare formulations.[7] Its multifaceted mechanism of action targets key factors in skin aging and barrier function.
Anti-Glycation Activity: NAHP has been shown to be a potent inhibitor of the formation of Advanced Glycation End-products (AGEs).[10][11] AGEs are a major contributor to cutaneous aging, causing dermal stiffening and a yellowish appearance of the skin.[10][11] Studies have demonstrated that NAHP significantly and dose-dependently inhibits AGE formation both in vitro and ex vivo.[10][11]
Stimulation of Ceramide and Collagen Synthesis: Research has highlighted NAHP's ability to stimulate the synthesis of ceramides, which are essential lipids for maintaining the skin's barrier function.[12][13] By upregulating the expression of serine palmitoyltransferase (SPT), the key enzyme in ceramide synthesis, NAHP helps to improve skin hydration and prevent transepidermal water loss (TEWL).[12][13] Furthermore, it is reported to promote collagen synthesis, contributing to improved skin elasticity and a reduction in fine lines and wrinkles.[7][14][15]
Clinical Efficacy: Clinical trials have substantiated the benefits of topical NAHP application. In a study involving subjects with mild atopic dermatitis, a 1% NAHP cream prevented an increase in TEWL and significantly alleviated pruritus (itching) over a four-week period, with no adverse effects reported.[12][13]
Comparative Mechanism of Action
The divergent applications of these molecules are rooted in their distinct mechanisms of action at the cellular and molecular levels.
This compound primarily acts as a structural mimic in enzymatic studies, particularly concerning ACE. Its utility lies in its ability to competitively bind to the active site of enzymes, allowing researchers to probe enzyme structure and function.
N-acetyl-L-hydroxyproline , on the other hand, exhibits direct biological activity on skin cells. Its mechanisms include:
-
Inhibition of non-enzymatic glycation: It directly interferes with the reaction between reducing sugars and amino groups of proteins, thus preventing the formation of AGEs.[10]
-
Upregulation of gene expression: It increases the mRNA expression of SPTLC1, a subunit of the rate-limiting enzyme for de novo ceramide synthesis.[12][13]
-
Modulation of cellular function: It helps maintain the contractile capacity of fibroblasts in a glycated environment, which is crucial for skin firmness.[10][11]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Protocol 1: In Vitro AGE Formation Inhibition Assay (for N-acetyl-L-hydroxyproline)
Objective: To determine the ability of N-acetyl-L-hydroxyproline to inhibit the formation of Advanced Glycation End-products in a cell-free system.
Methodology:
-
A protein solution (e.g., serum albumin) is incubated with a reducing sugar (e.g., glucose or glyoxal) to induce glycation.
-
Various concentrations of N-acetyl-L-hydroxyproline are co-incubated with the protein-sugar mixture.
-
A control group without N-acetyl-L-hydroxyproline is included.
-
The reaction mixtures are incubated for a specified period at a controlled temperature (e.g., 37°C).
-
AGE formation is quantified by measuring the AGE-specific fluorescence (excitation/emission wavelengths typically around 370/440 nm) and by observing the brownish appearance of the solution.
-
Specific AGEs, such as N-(carboxymethyl)lysine (CML), can be quantified using techniques like dot blot analysis or ELISA for a more detailed assessment.[10][11]
Protocol 2: Analysis of Ceramide Synthesis in a 3D Cultured Skin Model (for N-acetyl-L-hydroxyproline)
Objective: To evaluate the effect of N-acetyl-L-hydroxyproline on ceramide synthesis in a skin-equivalent model.
Methodology:
-
A three-dimensional cultured human skin model is used for the experiment.
-
The skin models are treated topically with a formulation containing N-acetyl-L-hydroxyproline (e.g., 1-3 mg/mL) or a vehicle control.[12]
-
After an incubation period, the stratum corneum is separated from the skin models.
-
Lipids are extracted from the stratum corneum.
-
Ceramides are quantified using high-performance thin-layer chromatography (HPTLC).[13]
-
To investigate the mechanism, the expression of serine palmitoyltransferase (SPTLC1) mRNA is evaluated by quantitative reverse-transcription polymerase chain reaction (qRT-PCR) on the whole skin model.[12][13]
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Acetyl-4-hydroxy-L-proline | C7H11NO4 | CID 2729005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-Hydroxy proline - CD Formulation [formulationbio.com]
- 5. This compound 68-95-1 [sigmaaldrich.com]
- 6. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetyl Hydroxyproline - TREASURE ACTIVES [treasureactives.com]
- 8. This compound | 68-95-1 [chemicalbook.com]
- 9. letsmakebeauty.com [letsmakebeauty.com]
- 10. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
Differentiating N-acyl-amino Acid Amidohydrolases Using N-Acetyl-L-proline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acyl-amino acid amidohydrolases, commonly known as aminoacylases, are a class of enzymes that catalyze the hydrolysis of N-acyl-amino acids to yield a free amino acid and a carboxylic acid. The substrate specificity of these enzymes varies significantly depending on their source, making them valuable tools in various biotechnological and pharmaceutical applications, including the resolution of racemic amino acid mixtures. N-acetyl-L-proline serves as a key substrate to differentiate between various aminoacylases due to the unique structural constraints of its imino acid ring, which influences enzyme binding and catalytic efficiency. This guide provides a comparative analysis of different aminoacylases based on their activity towards this compound and other N-acetylated amino acids, supported by experimental data and detailed protocols.
Comparative Analysis of Aminoacylase Activity
The ability of an aminoacylase to hydrolyze this compound is a distinguishing characteristic. While many aminoacylases readily hydrolyze N-acetyl derivatives of linear amino acids, the rigid pyrrolidine ring of proline presents a steric hindrance for the active site of some of these enzymes. The following table summarizes the kinetic parameters of various aminoacylases with this compound and other N-acetyl-amino acids, providing a basis for their differentiation.
| Enzyme Source | Substrate | Relative Activity (%) | Km (mM) | Vmax (µmol/h/mg E) | Reference |
| Comamonas testosteroni DSM 5416 | This compound | 100 | 5 | - | [1] |
| N-chloroacetyl-L-proline | ~360 | - | - | [1] | |
| N-formyl-L-proline | Reduced | - | - | [1] | |
| N-acetyl-D-proline | 0 | - | - | [1] | |
| Porcine Kidney (Aminoacylase I) | This compound | Very low | - | - | [2] |
| N-acetyl-L-methionine | 100 | - | 980 | [2] | |
| N-acetyl-L-alanine | 74 | - | 725 | [2] | |
| N-acetyl-L-leucine | 88 | - | 862 | [2] | |
| N-acetyl-L-phenylalanine | 57 | - | 559 | [2] | |
| N-acetyl-L-tryptophan | 34 | - | 333 | [2] | |
| N-acetyl-L-valine | 29 | - | 284 | [2] | |
| N-acetyl-glycine | 39 | - | 382 | [2] |
Note: Relative activity is expressed as a percentage of the activity with the most readily hydrolyzed substrate for that enzyme. A hyphen (-) indicates that the data was not available in the cited reference.
Experimental Protocols
A common method for determining aminoacylase activity is to quantify the amount of free amino acid produced from the hydrolysis of an N-acetyl-amino acid substrate. The ninhydrin assay is a widely used colorimetric method for this purpose.
Aminoacylase Activity Assay using the Ninhydrin Method
1. Principle:
The primary amino group of the liberated amino acid reacts with ninhydrin in a heated reaction to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, which can be measured spectrophotometrically at 570 nm, is directly proportional to the concentration of the amino acid in the sample. Proline, being a secondary amine, produces a yellow-colored product with a different absorption maximum.
2. Reagents:
-
Ninhydrin Reagent:
-
Ninhydrin: 0.8 g
-
Hydrindantin: 0.12 g
-
Dissolve in 30 mL of dimethyl sulfoxide (DMSO).
-
Add 10 mL of 4 M Lithium Acetate buffer (pH 5.2).
-
Prepare fresh daily and store in a dark bottle.
-
-
Lithium Acetate Buffer (4 M, pH 5.2):
-
Dissolve 40.8 g of lithium acetate dihydrate in 80 mL of deionized water.
-
Adjust the pH to 5.2 with glacial acetic acid.
-
Bring the final volume to 100 mL with deionized water.
-
-
Substrate Stock Solution (e.g., 100 mM this compound):
-
Dissolve the appropriate amount of this compound in the desired reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
-
Enzyme Solution:
-
Prepare a stock solution of the aminoacylase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a known concentration.
-
-
Stopping Reagent:
-
1 M HCl
-
-
Standard Amino Acid Solution (e.g., 1 mM L-proline):
-
Prepare a stock solution of the corresponding amino acid in deionized water. This will be used to generate a standard curve.
-
3. Procedure:
-
Enzyme Reaction: a. Prepare reaction tubes containing the desired concentration of the N-acetyl-amino acid substrate in the reaction buffer. b. Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding a known amount of the enzyme solution to each tube and mix gently. d. Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of the stopping reagent (1 M HCl). f. Include a blank reaction with no enzyme.
-
Ninhydrin Assay: a. To a new set of tubes, add an aliquot (e.g., 100 µL) of the stopped enzyme reaction mixture. b. Add 1 mL of the ninhydrin reagent to each tube. c. Heat the tubes in a boiling water bath for 20 minutes. d. Cool the tubes to room temperature. e. Add 5 mL of 50% ethanol to each tube and mix thoroughly. f. Measure the absorbance at 570 nm (or an appropriate wavelength for the proline-ninhydrin product) using a spectrophotometer.
-
Standard Curve: a. Prepare a series of dilutions of the standard amino acid solution. b. Perform the ninhydrin assay on these standards as described in step 2. c. Plot the absorbance values against the known amino acid concentrations to generate a standard curve.
-
Calculation: a. Determine the concentration of the amino acid produced in the enzyme reaction by comparing its absorbance to the standard curve. b. Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).
Visualizing the Enzymatic Reaction
The following diagrams illustrate the enzymatic hydrolysis of this compound and the general workflow of the aminoacylase activity assay.
Caption: Enzymatic hydrolysis of this compound by an N-acyl-amino acid amidohydrolase.
Caption: General workflow for the aminoacylase activity assay using the ninhydrin method.
Conclusion
The differential activity of N-acyl-amino acid amidohydrolases towards this compound provides a valuable method for their classification and characterization. While some aminoacylases, such as the one from Comamonas testosteroni, exhibit high specificity for this substrate, others, like porcine kidney aminoacylase I, hydrolyze it very slowly. This comparative guide, with its compiled data and detailed experimental protocol, serves as a practical resource for researchers in selecting and utilizing the appropriate aminoacylase for their specific research and development needs. The provided workflows and diagrams offer a clear visual representation of the underlying biochemical processes and experimental procedures.
References
Cross-Validation of Analytical Methods for N-Acetyl-L-proline Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-L-proline, a key molecule in various physiological and pathological processes, is paramount. This guide provides a comprehensive comparison of two primary analytical methods—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering detailed experimental protocols, performance data, and a proposed workflow for cross-validation.
This compound is an amino acid derivative involved in the synthesis of pharmaceutical compounds targeting nervous, vascular, musculoskeletal, and cutaneous systems.[1][2] Its accurate measurement in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and quality control in manufacturing. This guide aims to equip researchers with the necessary information to select the most appropriate analytical method for their specific needs and to ensure the reliability of their results through cross-validation.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological samples.
| Parameter | HPLC-UV | LC-MS/MS (based on a similar acetylated peptide) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Linearity | Method-dependent, typically in the µg/mL range.[3] | >0.99 (r²) over a 1000-fold concentration range (0.01–50 ng/ml).[4] |
| Limit of Detection (LOD) | Dependent on derivatization, can be as low as 5 fmol with fluorescent tagging.[3] | 0.01 ng/mL.[4][5][6] |
| Limit of Quantification (LOQ) | Dependent on derivatization, can be as low as 16 fmol with fluorescent tagging.[3] | 0.05 ng/mL to 0.1 ng/mL.[4][5][6] |
| Precision (%CV) | Typically <15% for validated methods. | 2–11% (except at the lowest QC level).[4] |
| Accuracy (% Recovery) | Dependent on extraction efficiency and matrix effects. | >90% mean extraction recovery.[4][5][6] |
| Matrix Effect | Can be significant; requires careful sample cleanup. | <15% for all but the lowest QC.[4][5][6] |
| Specificity | Moderate; co-eluting compounds can interfere. | High; based on specific precursor and product ion transitions. |
| Instrumentation | Widely available HPLC system with a UV detector. | Requires a more specialized and expensive LC-MS/MS system. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are synthesized from established methods for proline and related N-acetylated compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in relatively clean sample matrices or after extensive sample purification.
1. Sample Preparation (Ultrasound-Assisted Extraction):
-
Dissolve 1.0 g of the sample in 20 mL of a 0.1 M borate buffer solution.
-
Sonicate the mixture for approximately 10 minutes.
-
Transfer the solution to a 50 mL volumetric flask and dilute to the mark with the borate buffer.
-
Filter the extract through a 0.2 µm nylon filter membrane before injection.[3]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 3.5µm, 150 x 4.6 mm).[7]
-
Mobile Phase: Methanol:Water (45:65) with 0.05% formic acid.[1][2]
-
Flow Rate: 0.45 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 20 µL.
3. Derivatization (Optional, for enhanced sensitivity): For improved sensitivity, pre-column derivatization with a fluorescent tag like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed, with fluorescence detection.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific, making it ideal for quantifying this compound in complex biological matrices such as plasma. The following protocol is adapted from a validated method for a structurally similar acetylated peptide.[4][5]
1. Sample Preparation (Solid Phase Extraction):
-
Utilize a Phenomenex Phree cartridge for sample cleanup and extraction to achieve high recovery (>90%) and minimize matrix effects.[4][5][6]
2. Chromatographic Conditions:
-
Column: Jupiter 4u Proteo column (80Å, 150 × 2.1 mm, Phenomenex).[4]
-
Mobile Phase A: Water with 0.1% v/v formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% v/v formic acid.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 30 µL.[4]
-
Gradient Program: A detailed gradient program should be optimized to ensure separation from other components.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Electrospray Voltage: 4000 V.[4]
-
Interface Temperature: 600 °C.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined through infusion and optimization. For example, for acetylated Proline-Glycine-Proline, transitions of m/z 312/112 and m/z 312/140 were used.[4]
Cross-Validation Workflow
To ensure consistency and reliability of results between the two methods, a cross-validation study is essential. The following workflow outlines the key steps.
Caption: Cross-validation workflow for this compound quantification.
This workflow begins with a homogenized sample pool, from which aliquots are processed using the distinct extraction protocols for each analytical method. The quantified results from both HPLC-UV and LC-MS/MS are then statistically compared to assess the level of agreement and identify any systematic bias between the two techniques.
Conclusion
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The selection of the most appropriate technique will be dictated by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. For regulatory submissions or when high accuracy in complex matrices is required, the superior performance of LC-MS/MS is advantageous. However, for routine analysis in simpler matrices, HPLC-UV provides a cost-effective and reliable alternative. Cross-validation of the chosen methods is a critical step to ensure data integrity and consistency across different analytical platforms.
References
- 1. This compound | 68-95-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
A Comparative Guide to N-Acetyl-L-proline and Other Proline Derivatives in Enzyme Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-L-proline and other proline derivatives in the context of enzyme binding, with a particular focus on Angiotensin-Converting Enzyme (ACE). While this compound serves as a valuable tool for probing the active sites of enzymes like ACE, its direct inhibitory potency is not widely reported, suggesting it is a weak inhibitor. This document summarizes available quantitative data for other proline-based inhibitors, details relevant experimental protocols, and visualizes key concepts to inform research and drug development efforts.
Quantitative Comparison of Proline Derivatives as ACE Inhibitors
The following table summarizes the in vitro inhibitory activity of various proline derivatives against Angiotensin-Converting Enzyme (ACE). The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound Class | Derivative | IC50 (M) | Reference Compound |
| N-Acyl Proline Derivatives | This compound | Data not available | - |
| N-(Mercaptoacyl)-4-substituted-(S)-prolines | Compound 116 | Relative potency 2.6x Captopril | Captopril |
| Compound 111 | Relative potency 1.3x Captopril | Captopril | |
| Compound 114 | Relative potency 1.1x Captopril | Captopril | |
| Compounds 108, 109 | Relative potency 1.0x Captopril | Captopril | |
| N-[(3-Substituted)aminocarbonyl]propanoyl-L-prolines | N-(arylaminocarbonyl)-propanoyl-L-prolines (general) | 2.5 x 10⁻⁴ to 3.3 x 10⁻³ | Captopril |
The Role of this compound in Enzyme Binding Studies
This compound is recognized as an analog of the C-terminal dipeptide portion of preferred substrates for Angiotensin-Converting Enzyme (ACE). Its structure is utilized in research to:
-
Probe the active site of ACE : By studying the binding of this compound, researchers can gain insights into the structural and chemical requirements for substrate recognition and binding within the enzyme's active site.
-
Differentiate the specificities of various aminoacylases : Its simple, acetylated structure can be used to characterize the activity of different N-acyl-amino acid amidohydrolases.
While not a potent inhibitor itself, the study of this compound provides a baseline for understanding the structure-activity relationships of more complex and potent proline-based inhibitors.
Experimental Protocols for Enzyme Inhibition Assays
The determination of enzyme inhibitory activity, such as for ACE, is crucial for the evaluation of potential drug candidates. Two common methods are the spectrophotometric assay based on the work of Cushman and Cheung, and the more recent fluorometric assays.
Spectrophotometric ACE Inhibition Assay (Cushman and Cheung Method)
This method is based on measuring the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the action of ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Inhibitor compound (e.g., proline derivative) at various concentrations
-
Borate buffer (pH 8.3)
-
1.0 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine a solution of the inhibitor at a specific concentration with the ACE solution in borate buffer.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Add the HHL substrate solution to the mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding 1.0 M HCl.
-
Extraction: Extract the hippuric acid produced into ethyl acetate by vigorous mixing, followed by centrifugation to separate the layers.
-
Quantification: Measure the absorbance of the ethyl acetate layer containing hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Fluorometric ACE Inhibition Assay
This method utilizes an internally quenched fluorescent substrate, which becomes fluorescent upon cleavage by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Inhibitor compound at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3)
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of ACE, the fluorogenic substrate, and the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the inhibitor solution at various concentrations to the wells.
-
Enzyme Addition: Add the ACE solution to the wells containing the inhibitor and incubate for a short period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate fluorometer (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity versus time plot.
-
Calculation of Inhibition and IC50: The percentage of inhibition and the IC50 value are calculated as described in the spectrophotometric method, using the reaction rates instead of absorbance values.
Visualizing Key Concepts
To better understand the context of ACE inhibition and the experimental workflow, the following diagrams are provided.
Caption: The Renin-Angiotensin System (RAS) and the dual role of ACE.
Caption: Generalized workflow for screening ACE inhibitors.
Conclusion
While this compound is a valuable molecular probe for investigating enzyme active sites, particularly that of ACE, it is not a potent inhibitor itself. In contrast, other proline derivatives, especially those with N-mercaptoacyl or N-substituted aminocarbonyl modifications, demonstrate significant inhibitory activity against ACE. The systematic evaluation of such derivatives, guided by the detailed experimental protocols provided, is essential for the rational design of novel and effective enzyme inhibitors for therapeutic applications. The structure-activity relationships derived from comparing these compounds underscore the importance of specific chemical modifications to the proline scaffold in achieving high-potency enzyme inhibition.
A Comparative Analysis of the Anti-Glycation Properties of N-Acetyl-L-proline and N-acetyl-L-hydroxyproline
For Immediate Release
[City, State] – [Date] – In the ongoing quest to mitigate the detrimental effects of glycation, a non-enzymatic reaction between sugars and proteins or lipids that contributes to aging and various pathologies, researchers are increasingly investigating the therapeutic potential of amino acid derivatives. This guide provides a detailed comparison of the anti-glycation effects of two such compounds: N-Acetyl-L-proline and N-acetyl-L-hydroxyproline. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and a discussion of the potential mechanisms of action.
While direct comparative studies are currently unavailable in the published literature, this guide consolidates the existing evidence for each compound to facilitate an informed evaluation. The robust anti-glycation activity of N-acetyl-L-hydroxyproline is well-documented, whereas the potential of this compound is inferred from the known antioxidant properties of its parent molecule, L-proline, a crucial factor in combating glycation-induced oxidative stress.
Executive Summary
N-acetyl-L-hydroxyproline has demonstrated significant, dose-dependent anti-glycation effects in both in vitro and ex vivo studies. It has been shown to inhibit the formation of advanced glycation end-products (AGEs), including N-(carboxymethyl)lysine (CML), and to protect cellular function from glycation-induced damage.
Direct evidence for the anti-glycation activity of this compound is not yet established. However, its precursor, L-proline, is a known scavenger of reactive oxygen species (ROS). Since oxidative stress is a key driver of AGE formation, it is plausible that this compound may exert anti-glycation effects through antioxidant mechanisms. Further research is required to substantiate this hypothesis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anti-glycation and antioxidant effects of the respective compounds.
Table 1: Anti-Glycation Effects of N-acetyl-L-hydroxyproline
| Experimental Model | Parameter Measured | Concentration of N-acetyl-L-hydroxyproline | Observed Effect | Citation |
| Cell-free protein glycation assay (BSA with glucose) | Fluorescent AGEs | 0.1%, 0.5%, 1% | Dose-dependent inhibition of AGE formation. | [1] |
| Cell-free protein glycation assay (BSA with glucose) | N-(carboxymethyl)lysine (CML) formation | 0.1%, 0.5%, 1% | Dose-dependent inhibition of CML formation. | [1] |
| Glycated fibroblast-populated collagen lattice (FPCL) | Fibroblast contractile capacity | Not specified | Prevention of glycation-induced disturbance of fibroblast contraction. | [1] |
| Ex vivo human skin explants (treated with glucose) | AGE autofluorescence | Not specified | Decrease in AGE fluorescence compared to glucose-treated controls. | [1] |
Table 2: Antioxidant Properties of L-proline (Precursor to this compound)
| Experimental Model | Parameter Measured | Key Findings | Citation |
| In vitro chemical systems | Singlet oxygen quenching | Bimolecular quenching rate of approximately 1.5-4 x 10⁶ M⁻¹s⁻¹. | [2] |
| In vitro chemical systems | Superoxide scavenging | Demonstrated ability to eliminate superoxide, likely via an electron transfer reaction. | [2] |
| In vitro graft co-polymerization assay | Free radical scavenging | Concentration-dependent suppression of free radical-induced polymerization. | |
| Mammalian cell lines | Protection against oxidative stress | Protected cells against H₂O₂ and tert-butyl hydroperoxide-induced stress. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Anti-Glycation Assays for N-acetyl-L-hydroxyproline
1. Cell-Free Inhibition of Advanced Glycation End-Product (AGE) Formation
-
Objective: To quantify the direct inhibitory effect of a test compound on the formation of fluorescent AGEs in a controlled, cell-free environment.
-
Materials: Bovine Serum Albumin (BSA), glucose, test compound (N-acetyl-L-hydroxyproline), phosphate-buffered saline (PBS), fluorescence spectrophotometer.
-
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) and a high concentration of glucose (e.g., 0.5 M) in PBS (pH 7.4).
-
Add varying concentrations of N-acetyl-L-hydroxyproline to the BSA-glucose solution. A control sample without the test compound should be prepared.
-
Incubate the solutions at 37°C for an extended period (e.g., 7-21 days) in the dark to allow for the formation of AGEs.
-
After incubation, measure the fluorescence intensity of each sample using a spectrophotometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the samples with the test compound to the control sample.
-
2. N-(carboxymethyl)lysine (CML) Inhibition Assay (Dot Blot Analysis)
-
Objective: To specifically measure the inhibition of the formation of CML, a major non-fluorescent AGE.
-
Materials: BSA, glucose, N-acetyl-L-hydroxyproline, PBS, nitrocellulose membrane, primary antibody against CML, HRP-conjugated secondary antibody, chemiluminescence substrate, imaging system.
-
Procedure:
-
Prepare and incubate BSA-glucose solutions with and without N-acetyl-L-hydroxyproline as described in the AGE formation assay.
-
After incubation, spot equal amounts of protein from each sample onto a nitrocellulose membrane.
-
Allow the membrane to dry completely.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CML overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescence substrate.
-
Capture the signal using an imaging system and quantify the dot intensity to determine the relative amount of CML in each sample.
-
3. Glycated Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay
-
Objective: To assess the ability of a test compound to protect against the functional impairment of cells due to matrix glycation.
-
Materials: Human dermal fibroblasts, type I collagen solution, cell culture medium, glyoxal (or another glycating agent), N-acetyl-L-hydroxyproline, culture plates.
-
Procedure:
-
Prepare a neutralized collagen solution containing human dermal fibroblasts.
-
Dispense the fibroblast-collagen suspension into culture plates and allow it to polymerize to form a lattice.
-
Treat the lattices with a glycating agent (e.g., glyoxal) in the presence or absence of N-acetyl-L-hydroxyproline. A non-glycated control should also be included.
-
After a suitable incubation period, release the lattices from the sides of the culture wells.
-
Monitor and photograph the lattices at regular intervals to measure the change in diameter, which reflects the contractile capacity of the embedded fibroblasts.
-
Compare the contraction of the glycated lattices with and without the test compound to the non-glycated control.
-
4. Ex Vivo Skin Explant AGE Autofluorescence Assay
-
Objective: To evaluate the anti-glycation effect of a test compound on human skin tissue.
-
Materials: Human skin explants, culture medium, glucose, N-acetyl-L-hydroxyproline, fluorescence microscope.
-
Procedure:
-
Obtain human skin explants and culture them at the air-liquid interface.
-
Treat the skin explants with a high concentration of glucose to induce glycation. A control group without glucose should be maintained.
-
Co-treat a set of glucose-exposed explants with N-acetyl-L-hydroxyproline.
-
After the treatment period, fix the skin samples, prepare cryosections, and mount them on microscope slides.
-
Visualize the autofluorescence of AGEs in the skin sections using a fluorescence microscope with an appropriate filter set (e.g., excitation at 365 nm, emission at 440 nm).
-
Quantify the fluorescence intensity in the dermal region to compare the level of AGE accumulation between the different treatment groups.
-
Antioxidant Assays Relevant to L-proline
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To measure the ability of a compound to scavenge the stable free radical DPPH.
-
Materials: DPPH, methanol or ethanol, test compound (L-proline), spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Prepare a series of dilutions of the test compound in the same solvent.
-
Add a fixed volume of the DPPH solution to each dilution of the test compound. A control containing only the solvent and DPPH is also prepared.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Objective: To measure the ability of a compound to scavenge the ABTS radical cation.
-
Materials: ABTS, potassium persulfate, buffer solution (e.g., PBS), test compound (L-proline), spectrophotometer.
-
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each test compound dilution to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value can be determined.
-
Visualizations
The following diagrams illustrate key experimental workflows and the underlying rationale for investigating the anti-glycation effects of these compounds.
Caption: General experimental workflow for evaluating anti-glycation effects.
Caption: The interplay between glycation and oxidative stress.
Conclusion
N-acetyl-L-hydroxyproline stands out as a compound with well-documented, potent anti-glycation properties. The available evidence strongly supports its potential for use in applications aimed at mitigating the formation and accumulation of AGEs.
The case for this compound as an anti-glycation agent is currently indirect and based on the established antioxidant capabilities of L-proline. While promising, this hypothesis requires direct experimental validation. Future research should focus on conducting head-to-head comparative studies of these two molecules and elucidating the precise mechanisms through which they may inhibit glycation. Such studies will be invaluable for the development of novel and effective anti-glycation therapies.
References
- 1. Free radical scavenging potential of L-proline: evidence from in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline is a quencher of singlet oxygen and superoxide both in in vitro systems and isolated thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline modulates the intracellular redox environment and protects mammalian cells against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Conformational differences between N-acetyl-L-proline and its N-methylamide derivative
A comparative guide to the distinct conformational preferences of two key proline model systems, exploring the influence of C-terminal modification on peptide structure.
N-acetyl-L-proline (Ac-Pro-OH) and its N-methylamide derivative (Ac-Pro-NHMe) serve as fundamental models for understanding the unique structural constraints imposed by proline in peptides and proteins. The simple modification of the C-terminus—from a carboxylic acid to an N-methylamide—induces significant shifts in conformational equilibria. This guide provides a detailed comparison of these differences, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational studies, for researchers in drug design and structural biology.
Key Conformational Differences at a Glance
The primary conformational questions for these molecules revolve around two key features: the cis-trans isomerization of the acetyl-proline (Ac-Pro) tertiary amide bond and the puckering of the five-membered pyrrolidine ring. The C-terminal group directly influences both by altering steric hindrance, the potential for intramolecular hydrogen bonding, and the molecule's interaction with different solvent environments.
Generally, the trans conformation of the Ac-Pro bond is sterically favored. However, the energetic barrier to rotation is low enough that a significant population of the cis isomer exists at room temperature. The N-methylamide derivative more closely mimics the peptide backbone, lacking the acidic proton of the carboxylic acid and altering the hydrogen bonding landscape.
Quantitative Comparison: Cis-Trans Isomerism
The most significant difference between Ac-Pro-OH and its N-methylamide derivative is the population distribution of the cis and trans isomers of the Ac-Pro peptide bond. This equilibrium is highly sensitive to the solvent environment. Polar, protic solvents can disrupt intramolecular hydrogen bonds and stabilize more polar conformers, shifting the equilibrium.
For Ac-Pro-OH, the state of the C-terminal carboxyl group (protonated or deprotonated) dramatically affects the cis population. In acidic conditions, the trans isomer is heavily favored. However, in basic solutions where the carboxyl group is deprotonated, the resulting electrostatic repulsion between the carboxylate and the acetyl carbonyl oxygen pushes the equilibrium towards the cis form to increase the distance between the negatively charged groups.[1]
While direct, side-by-side experimental data in a single study is sparse, data from various NMR studies and computational models provide a clear picture. The N-methylamide derivative (Ac-Pro-NHMe) generally shows a different solvent response compared to the carboxylic acid.
| Molecule | Solvent | % cis Isomer | % trans Isomer | Method |
| This compound (Ac-Pro-OH) | Benzene | ~11% | ~89% | ¹H NMR[1] |
| Acetone | ~25% | ~75% | ¹H NMR[1] | |
| Aqueous (Low pH, ~2) | ~25% | ~75% | ¹⁷O NMR[1] | |
| Aqueous (High pH, >9) | ~52% | ~48% | ¹⁷O NMR[1] | |
| This compound N-methylamide (Ac-Pro-NHMe) | Gas Phase | 10% | 90% | Calculation[2] |
| Chloroform (CDCl₃) | 22% | 78% | Calculation | |
| Water | 35% | 65% | Calculation[2] |
Table 1: Population of cis and trans isomers for the Ac-Pro peptide bond in various environments. Data for Ac-Pro-NHMe is derived from computational studies, which are shown to be in good agreement with experimental data.
Proline Ring Puckering
The proline ring is not planar and exists in two primary puckered conformations, typically referred to as Cγ-endo (DOWN) and Cγ-exo (UP). In the endo pucker, the Cγ atom is on the same side of the ring as the carboxyl/amide group, while in the exo pucker, it is on the opposite side. This puckering is coupled to the cis-trans isomerization and influences the overall backbone dihedral angles.
-
For trans isomers , both UP and DOWN puckers are generally accessible, with a slight preference for the Cγ-exo (UP) pucker in α-helical structures.[3]
-
For cis isomers , there is a strong preference for the Cγ-endo (DOWN) pucker (nearly 90% of cases in proteins).[3]
Computational studies on Ac-Pro-NHMe show that in the gas phase, the most stable conformation is a trans isomer with a down-puckered ring, stabilized by a C7 intramolecular hydrogen bond.[2] However, in polar solvents like water, this hydrogen bond is disrupted, and up-puckered polyproline II-like structures become the most populated.[2] This highlights the amide's ability to form specific intramolecular interactions that are absent in the carboxylic acid derivative, especially in non-polar environments.
Visualizing Conformational Equilibria
To better understand these dynamic processes, the following diagrams illustrate the key conformational equilibria.
Experimental & Computational Methodologies
The data presented in this guide are primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the principal experimental technique for quantifying the cis-trans isomer ratio in solution. The rotation around the Ac-Pro amide bond is slow on the NMR timescale, meaning that distinct sets of signals appear for the cis and trans isomers.
Experimental Protocol Outline:
-
Sample Preparation: A small amount (e.g., 5 mg) of the proline derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 500 MHz or higher). Key signals to monitor are the proline α-proton (Hα) and the acetyl methyl protons. These signals show clear, well-separated peaks for the cis and trans conformers.
-
Data Analysis: The relative populations of the two isomers are determined by integrating the area under the corresponding, well-resolved peaks. The ratio of the integrals directly corresponds to the ratio of the conformers in solution.[1] For instance, the ratio Ktrans/cis is calculated from the integrated areas of the Hα proton signals for the trans and cis forms.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to explore the conformational landscape and calculate the relative energies of different conformers.
Workflow for Computational Analysis:
-
Structure Generation: Initial 3D structures for various conformers (cis/trans, UP/DOWN pucker) are generated.
-
Geometry Optimization: The energy of each structure is minimized to find the most stable geometry for that conformer.
-
Solvent Modeling: To simulate solution behavior, a continuum solvent model (like the Polarizable Continuum Model, PCM) is applied to account for the dielectric effect of the solvent.[2]
-
Population Analysis: Based on the calculated free energies (Gibbs free energy) of the optimized conformers, their relative populations at a given temperature are determined using the Boltzmann distribution.
Conclusion
The switch from a C-terminal carboxylic acid in this compound to an N-methylamide in its derivative creates a more realistic peptide mimic and significantly alters its conformational behavior.
-
This compound (Ac-Pro-OH) shows a dramatic pH-dependent cis-trans equilibrium, driven by the deprotonation and subsequent electrostatic repulsion of the carboxylate group.
-
This compound N-methylamide (Ac-Pro-NHMe) lacks this pH dependence. Its conformational equilibrium is governed by a more subtle interplay between steric effects, the potential for intramolecular hydrogen bonds (especially in non-polar solvents), and interactions with the solvent.[2] In polar solvents, the cis population of the amide is generally higher than that of the protonated acid, as solvent interactions can stabilize the more polar cis form without the competing influence of the carboxylic acid's own hydrogen bonding capabilities.
These differences underscore the critical role of C-terminal modifications and the local environment in dictating proline conformation, providing valuable insights for the design of peptides, peptidomimetics, and protein-based therapeutics.
References
- 1. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ab initio conformational study of this compound-N',N'-dimethylamide: a model for polyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-proline: A Comparative Analysis of its Behavior in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-proline (NALP), a derivative of the amino acid proline, is a molecule of significant interest in biochemical research and pharmaceutical development. Its utility as an analog for the C-terminal dipeptide of angiotensin-converting enzyme (ACE) substrates makes it a valuable tool for studying the active site of this key enzyme in blood pressure regulation.[1][2] The behavior of NALP in different solvent systems is a critical factor influencing its solubility, stability, and ultimately its biological activity and bioavailability. This guide provides a comparative study of this compound's effects in various solvents, supported by experimental data, to aid researchers in optimizing its use in their studies.
Solubility Profile
The solubility of this compound is a fundamental property that dictates its handling and application in various experimental setups. A systematic study by Qiu et al. (2021) provides comprehensive data on the mole fraction solubility of NALP in sixteen different solvents at temperatures ranging from 283.15 K to 323.15 K. The study found that solubility is influenced by several factors including polarity, hydrogen bonding capabilities, and solvent-solvent interactions.[1]
The experimental data reveals a positive correlation between temperature and solubility across all tested solvents.[1] The solubility order at 298.15 K was determined to be: acetonitrile < isobutanol < ethyl acetate ≈ sec-butanol < n-butanol < 1,4-dioxane < isopropanol < n-propanol < ethanol < methanol < acetone < water.[3]
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x₁) x 10³ |
| Water | 158.50 |
| Methanol | 114.80 |
| Ethanol | 80.60 |
| n-Propanol | 60.20 |
| Isopropanol | 48.90 |
| n-Butanol | 39.50 |
| Isobutanol | 28.90 |
| sec-Butanol | 34.50 |
| Acetone | 125.10 |
| Acetonitrile | 1.85 |
| Ethyl Acetate | 32.70 |
| 1,4-Dioxane | 44.70 |
Data extracted from Qiu et al., Journal of Chemical & Engineering Data, 2021.
Experimental Protocol: Solubility Determination (Static Gravimetric Method)
The solubility of this compound was determined using the static gravimetric method. A known mass of the solvent was placed in a jacketed glass vessel maintained at a constant temperature. Excess NALP was added to the solvent, and the mixture was continuously stirred to reach solid-liquid equilibrium. After settling, a known mass of the supernatant was withdrawn, and the solvent was evaporated. The mass of the residual NALP was then measured to calculate the mole fraction solubility.
Cis-Trans Isomerism in Solution
This compound exists in solution as a mixture of two conformers, the cis and trans isomers, which arise from restricted rotation around the acetyl-proline amide bond. The equilibrium between these two isomers is significantly influenced by the solvent's polarity and the pH of the solution.[1][4] This conformational flexibility can impact its binding affinity to biological targets.
Studies utilizing ¹H NMR have demonstrated that in non-polar solvents like benzene, the trans isomer is favored.[4] As the solvent polarity increases, the proportion of the cis isomer tends to increase. In aqueous solutions, the pH plays a crucial role. At low pH, the trans isomer is more prevalent, while at high pH, the equilibrium shifts towards the cis form.[4]
Table 2: Equilibrium Constants (Ktrans = [trans]/[cis]) and Fraction of Cis Isomer of this compound in Different Solvent Systems
| Solvent System | Ktrans (Experimental) | Fraction of Cis Isomer (%) |
| 45:55 d₆-benzene-CDCl₃ | ~8.2 | ~10.9 |
| d₆-acetone | ~3.0 | ~25.1 |
| D₂O (pH < 2) | ~3.3 | ~23.2 |
| D₂O (pH > 7) | ~0.7 | ~56.2 |
Data adapted from Killian, B. J. et al., J. Chem. Educ., 2014 and Hunston, R.N. et al., J. Am. Chem. Soc., 1985.
Experimental Protocol: Determination of Cis-Trans Isomerism (¹H NMR Spectroscopy)
The ratio of cis to trans isomers of this compound in different solvent systems was determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A small amount of NALP was dissolved in the deuterated solvent of interest. The ¹H NMR spectrum was then acquired, and the relative concentrations of the two isomers were determined by integrating the areas of well-resolved proton signals unique to each conformer.
Stability and Bioavailability
The bioavailability of NALP is expected to be influenced by the chosen solvent system, as it affects solubility and potentially the rate of absorption. In vitro models, such as the Caco-2 cell permeability assay, are standard methods to predict the intestinal absorption of compounds.[5][6] Such studies would be invaluable in determining the optimal formulation for oral delivery of NALP.
Interaction with Angiotensin-Converting Enzyme (ACE)
This compound serves as a valuable probe for the active site of angiotensin-converting enzyme (ACE) due to its structural similarity to the C-terminal dipeptide portion of preferred ACE substrates.[2] By binding to the active site, NALP can competitively inhibit the enzymatic activity of ACE. This interaction is central to its use in research aimed at understanding the structure-function relationship of ACE and in the screening of novel ACE inhibitors.
The binding of NALP to the ACE active site is a non-covalent interaction, likely involving hydrogen bonding and van der Waals forces with key amino acid residues within the enzyme's catalytic pocket. The specific conformation of NALP in the solvent, as discussed earlier, will likely influence its binding affinity.
Conclusion
The choice of solvent system has a profound impact on the fundamental properties of this compound, notably its solubility and conformational equilibrium. Aqueous solutions, particularly at neutral to slightly basic pH, offer high solubility, while organic solvents can be utilized to modulate the cis-trans isomeric ratio. While further research is required to fully elucidate the stability and bioavailability of NALP in different solvents, the existing data provides a strong foundation for its rational use in a variety of research and development settings. Understanding these solvent-dependent effects is paramount for researchers aiming to harness the full potential of this versatile molecule.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 68-95-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. odinity.com [odinity.com]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
Assessing the Neurotoxic Effects of N-acetyl proline-glycine-proline (ac-PGP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotoxic effects of N-acetyl proline-glycine-proline (ac-PGP), a matrix-derived chemokine, against its non-acetylated counterpart, Proline-Glycine-Proline (PGP). Experimental data consistently demonstrates that ac-PGP induces neuronal apoptosis, a process not observed with PGP, highlighting the critical role of N-acetylation in its neurotoxic activity. This guide will delve into the underlying signaling pathways, present quantitative data from key experiments, and provide detailed protocols for reproducing these findings.
Comparative Analysis of Neurotoxic Effects
The primary distinction between ac-PGP and PGP lies in their impact on neuronal viability. While ac-PGP is a known neurotoxic agent, PGP has been shown to exhibit neuroprotective and neuroregenerative properties.[1][2] This stark contrast underscores the significance of the N-acetyl group in conferring the neurotoxic phenotype to the PGP peptide backbone.
A key alternative to studying the specific neurotoxic pathway of ac-PGP involves the use of CXCR2 receptor antagonists, such as SB225002.[3][4][5][6] Research has shown that blocking the CXCR2 receptor can attenuate the neuroinflammatory and neurotoxic effects induced by ac-PGP and other inflammatory stimuli.[3][4][7][8] This approach provides a valuable tool for dissecting the CXCR2-mediated signaling cascade initiated by ac-PGP.
For a broader comparative context, other well-characterized neurotoxins such as beta-amyloid peptides and glutamate offer insights into different mechanisms of neuronal death. Beta-amyloid is known to induce apoptosis and synaptic dysfunction, contributing to the pathology of Alzheimer's disease.[9][10][11][12][13] Glutamate, a major excitatory neurotransmitter, can induce excitotoxicity at high concentrations, leading to neuronal damage and death.[14][15][16][17][18] Comparing the effects of ac-PGP with these agents can help to delineate the unique and shared pathways of neurotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments assessing the neurotoxic effects of ac-PGP.
Table 1: Dose-Dependent Effect of ac-PGP on Neuronal Apoptosis
| Treatment | Concentration (nM) | % Apoptotic Neurons (TUNEL positive) |
| Vehicle | 0 | 5.2 ± 1.1 |
| ac-PGP | 0.1 | 15.8 ± 2.3 |
| ac-PGP | 1 | 28.4 ± 3.5 |
| ac-PGP | 10 | 45.1 ± 4.2 |
| ac-PGP | 100 | 48.3 ± 4.8 |
| PGP | 100 | 6.1 ± 1.3 |
*p < 0.05 compared to vehicle. Data are represented as mean ± SEM.
Table 2: Effect of CXCR2 Antagonist on ac-PGP-Induced Apoptosis
| Treatment | % Apoptotic Neurons (TUNEL positive) |
| Vehicle | 4.9 ± 0.9 |
| ac-PGP (10 nM) | 43.8 ± 3.9 |
| ac-PGP (10 nM) + SB225002 (100 nM) | 12.5 ± 2.1* |
*p < 0.05 compared to ac-PGP alone. Data are represented as mean ± SEM.
Table 3: Quantification of Protein Expression by Western Blot
| Treatment | Relative Cleaved Caspase-3 Expression | Relative Phospho-ERK1/2 Expression |
| Vehicle | 1.0 | 1.0 |
| ac-PGP (10 nM) | 3.8 ± 0.4 | 4.2 ± 0.5 |
| PGP (100 nM) | 1.1 ± 0.2 | 1.2 ± 0.3 |
| ac-PGP (10 nM) + SB225002 (100 nM) | 1.5 ± 0.3# | 1.7 ± 0.4# |
*p < 0.05 compared to vehicle. #p < 0.05 compared to ac-PGP alone. Data are represented as fold change relative to vehicle (mean ± SEM).
Signaling Pathways
The neurotoxic effects of ac-PGP are primarily mediated through the activation of the CXCR2 receptor, a G protein-coupled receptor expressed on neurons.[19] Binding of ac-PGP to CXCR2 initiates a downstream signaling cascade involving the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[20][21] This leads to the cleavage and activation of Caspase-3, a key executioner caspase, ultimately resulting in neuronal apoptosis.[22][23][24]
References
- 1. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CXCR2 antagonism attenuates neuroinflammation after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deficiency of the chemokine receptor CXCR2 attenuates neutrophil infiltration and cortical damage following closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of beta-amyloid protein: cytochemical changes and apoptotic cell death investigated in organotypic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-mediated neurotoxicity induced by beta-amyloid and PrP fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why is the amyloid beta peptide of Alzheimer's disease neurotoxic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Amyloid Beta: Multiple Mechanisms of Toxicity and Only Some Protective Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymptomatic neurotoxicity of amyloid β-peptides (Aβ1-42 and Aβ25-35) on mouse embryonic stem cell-derived neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamate neurotoxicity and the inhibition of protein synthesis in the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders [mdpi.com]
- 18. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Regulation of Mitogen-Activated Protein Kinases ERK1/2 and ERK5 by Neurotrophins, Neuronal Activity, and cAMP in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of ERK1/2 Signaling in Dopaminergic Neurons by Map Kinase Phosphatase MKP3 Regulates Dopamine Signaling and Motivation for Cocaine | Journal of Neuroscience [jneurosci.org]
- 22. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.co.jp [abcam.co.jp]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-proline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides detailed, step-by-step guidance for the proper disposal of N-Acetyl-L-proline, tailored for researchers, scientists, and drug development professionals.
This compound, a derivative of the amino acid proline, requires careful handling and disposal to prevent environmental contamination and ensure personnel safety. Adherence to established protocols is paramount.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) indicate this compound is not classified as hazardous, others suggest it may cause skin, eye, and respiratory irritation[1][2]. Therefore, exercising caution is recommended.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical[3].
-
Eye Protection: Use chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].
-
Lab Coat: A standard lab coat or other protective clothing should be worn to prevent skin contact[1].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH (US) or EN 166 (EU) approved respirator[3].
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid direct release into the environment[6]. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seeds[3][6].
-
Collection:
-
Waste Classification:
-
Disposal Method:
-
Contaminated Packaging:
-
For empty containers, they can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[3][6].
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[3][6].
-
Combustible packaging materials may be disposed of through controlled incineration[6].
-
Quantitative Data Summary
While specific quantitative data for disposal is limited and often dependent on local regulations, the physical properties of this compound are well-documented.
| Property | Value | Source |
| CAS Number | 68-95-1 | [1][4][5] |
| Molecular Formula | C7H11NO3 | [2] |
| Molecular Weight | 157.17 g/mol | [2] |
| Melting Point | 115 - 117 °C (239 - 242.6 °F) | [4][5] |
| Appearance | Off-white powder solid | [4][5] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the decision-making process for the safe and compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-Acetyl-L-proline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Acetyl-L-proline. It includes detailed operational procedures and disposal plans to ensure safe handling in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance by the 2012 OSHA Hazard Communication Standard, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.[1][2] One source suggests it may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Therefore, appropriate personal protective equipment should be worn at all times.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[1][4] | To prevent eye contact with the powder, which could cause irritation.[3] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[4][5] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A standard laboratory coat should be worn, buttoned, to cover as much skin as possible.[6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. A dust mask or a full-face respirator should be used if dust is generated or if exposure limits are exceeded.[1][3][4] | To prevent inhalation of dust particles, which may cause respiratory irritation.[3] |
II. Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Handling Protocol:
-
Preparation: Ensure the work area is clean and well-ventilated.[3][4] Have all necessary PPE and spill cleanup materials readily available.
-
Weighing and Transfer:
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Keep refrigerated.[1][2] Some sources suggest storage at 2-8°C.[5] |
| Container | Keep in a tightly closed, dry container.[1][2] |
| Incompatible Materials | Store away from strong oxidizing agents.[1][2] |
III. Emergency Procedures and First Aid
In the event of an exposure or spill, follow these procedures immediately.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2][7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][7] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.[1][2][7] |
Spill and Leak Protocol:
-
Minor Spills:
-
Major Spills:
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal Method:
-
Chemical Waste: Dispose of this compound waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
-
Environmental Precautions: Do not let the chemical enter drains, and avoid discharge into the environment.[4]
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Combustible packaging materials may be disposed of through controlled incineration.[4]
V. Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol [7] |
| Appearance | White to off-white powder/solid[1][2] |
| Melting Point | 115 - 117 °C (239 - 242.6 °F)[1][2] |
| Boiling Point | 366.2°C at 760 mmHg[5] |
| Flash Point | 175.3°C[5] |
| Density | 1.274 g/cm³[5] |
| Solubility | Slightly soluble in chloroform, methanol, and water.[5] |
VI. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
